Hepcidin-20
Descripción
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Propiedades
Bioactividad |
Antibacterial, Antifungal |
|---|---|
Secuencia |
ICIFCCGCCHRSKCGMCCKT |
Origen del producto |
United States |
Foundational & Exploratory
The Hepcidin-20 Isoform: A Multifaceted Peptide Beyond Iron Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hepcidin (B1576463), a peptide hormone synthesized primarily in the liver, is the master regulator of systemic iron homeostasis. The canonical 25-amino acid isoform, hepcidin-25 (B1576460), orchestrates iron balance by inducing the internalization and degradation of the iron exporter ferroportin. However, the biological landscape of hepcidin is more complex, featuring several isoforms, among which hepcidin-20 is a prominent, albeit functionally distinct, entity. This technical guide provides a comprehensive overview of the biological functions of the this compound isoform, delving into its structure, synthesis, and divergent roles in antimicrobial defense and its minimal involvement in iron metabolism. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of this intriguing peptide and to support further research and therapeutic development.
Introduction: The Hepcidin Isoform Landscape
The discovery of hepcidin revolutionized our understanding of iron metabolism and its dysregulation in various pathological states.[1] Initially identified as a liver-expressed antimicrobial peptide (LEAP-1), its profound role in iron regulation soon took center stage.[2] The primary bioactive form, hepcidin-25, is a 25-amino acid peptide hormone.[3] However, shorter, N-terminally truncated isoforms, including this compound and hepcidin-22, are also found in human serum and urine.[4][5]
This compound is a 20-amino acid peptide that lacks the first five N-terminal amino acids of hepcidin-25.[6] This structural difference is critical, as the N-terminal region of hepcidin-25 is essential for its binding to ferroportin and its subsequent iron-regulatory activity.[7] Consequently, this compound exhibits minimal to no activity in regulating iron metabolism.[8] Instead, emerging evidence points towards a significant role for this compound in the innate immune response, displaying potent antimicrobial and antifungal properties.[9][10] This guide will explore the multifaceted biological functions of this compound, with a focus on its antimicrobial activities and the methods used for its study.
Structure and Synthesis of this compound
Hepcidin is synthesized as an 84-amino acid preprohormone called preprohepcidin.[8] This precursor undergoes proteolytic processing to generate the mature hepcidin isoforms. The process begins with the cleavage of a 24-amino acid signal peptide, resulting in a 60-amino acid prohepcidin. Prohormone convertases, such as furin, then cleave the prohepcidin to yield the 25-amino acid hepcidin-25.[8] this compound is believed to be a product of further N-terminal truncation of hepcidin-25, resulting in the removal of the first five amino acids.[6] While initially considered a mere degradation product, studies showing a variable ratio of hepcidin-25 to this compound with changing iron stores suggest a potential for active regulation of this compound production.[11]
Biological Functions of this compound
The functional divergence of this compound from hepcidin-25 is a direct consequence of its altered structure.
Minimal Role in Iron Metabolism
The N-terminal region of hepcidin-25 is indispensable for its interaction with the iron export protein ferroportin. The absence of these five amino acids in this compound renders it largely inactive in terms of iron regulation.[7] Studies have demonstrated that this compound does not induce the internalization and degradation of ferroportin, the key mechanism by which hepcidin-25 controls iron levels.[12] This lack of interaction with ferroportin means that this compound does not significantly contribute to the regulation of intestinal iron absorption, iron release from macrophages, or iron mobilization from hepatic stores.
Antimicrobial and Antifungal Activity
In contrast to its negligible role in iron homeostasis, this compound exhibits potent antimicrobial and antifungal properties.[9] This aligns with the initial discovery of the hepcidin family as antimicrobial peptides.[2]
Antibacterial Activity: this compound has been shown to be bactericidal against a range of clinically relevant bacteria.[9] Interestingly, in some instances, this compound demonstrates greater potency than hepcidin-25, particularly at acidic pH.[9] This enhanced activity in acidic environments is physiologically relevant in body compartments such as the skin, stomach, and vagina, which can be sites of infection.
Antifungal Activity: this compound also displays significant fungicidal activity, notably against fluconazole-resistant strains of Candida glabrata.[13] Similar to its antibacterial action, the antifungal efficacy of this compound is enhanced in acidic conditions.[14]
Quantitative Data
The following tables summarize the available quantitative data on the antimicrobial and antifungal activities of this compound, as well as its serum concentrations.
Table 1: Antimicrobial Activity of this compound vs. Hepcidin-25
| Bacterial Strain | Condition | MIC of this compound (µg/mL) | MIC of Hepcidin-25 (µg/mL) | Reference |
| Escherichia coli | pH 7.4 | 6.25 - 12.5 | 12.5 - 25 | [9] |
| Pseudomonas aeruginosa | pH 7.4 | 12.5 - 25 | 25 - 50 | [9] |
| Staphylococcus aureus | pH 7.4 | 25 - 50 | 50 - 100 | [9] |
| Enterococcus faecium | pH 7.4 | 12.5 - 25 | 25 - 50 | [9] |
| Pseudomonas aeruginosa | pH 5.0 | 1.56 - 3.12 | 3.12 - 6.25 | [9] |
| Enterococcus faecium | pH 5.0 | 3.12 - 6.25 | 6.25 - 12.5 | [9] |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Condition | MFC of this compound (µM) | Reference |
| Candida glabrata (Fluconazole-resistant) | pH 7.4 | 50 - 100 | [15] |
| Candida glabrata (Fluconazole-resistant) | Acidic pH | 25 | [13] |
| Candida glabrata (in human vaginal fluid) | - | 12.5 - 25 | [13] |
Table 3: Serum Concentrations of Hepcidin Isoforms
| Population | This compound (ng/mL) | Hepcidin-25 (ng/mL) | Method | Reference |
| Healthy Males | Geometric Mean: 0.44 | Geometric Mean: 3.16 | SELDI-TOF-MS | [16] |
| Healthy Females | Geometric Mean: 0.38 | Geometric Mean: 2.11 | SELDI-TOF-MS | [16] |
| General Population | Median: 4 µg/L | Median: 39 µg/L | LC-HR-MS | [2] |
Experimental Protocols
Accurate quantification and functional characterization of this compound are crucial for research and clinical applications.
Quantification of this compound
Mass spectrometry-based methods are the gold standard for specifically quantifying hepcidin isoforms.[17] Immunoassays are also available but may exhibit cross-reactivity with different isoforms.[9]
Protocol 1: Quantification by Mass Spectrometry (WCX-TOF-MS)
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Acidify 5 µL of serum with 5 µL of 0.2% trifluoroacetic acid (TFA).
-
-
Weak Cation Exchange (WCX) Chromatography:
-
Equilibrate a WCX magnetic bead-based separation platform according to the manufacturer's instructions.
-
Apply the acidified serum to the beads and incubate to allow hepcidin binding.
-
Wash the beads with a low-stringency buffer (e.g., 0.1% TFA) to remove non-specifically bound proteins.
-
Elute hepcidin isoforms using a high-stringency buffer (e.g., 50% acetonitrile, 0.1% TFA).
-
-
MALDI-TOF Mass Spectrometry:
-
Mix the eluate with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra in the positive ion mode.
-
Identify this compound and hepcidin-25 based on their specific mass-to-charge ratios.
-
Quantify the isoforms by comparing their peak intensities to that of a known concentration of an internal standard (e.g., synthetic hepcidin-24).[18]
-
Protocol 2: Quantification by Competitive ELISA (c-ELISA)
-
Plate Coating:
-
Coat a 96-well microplate with an anti-hepcidin antibody.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Competitive Binding:
-
Prepare standards of known hepcidin concentration and dilute serum samples.
-
Add the standards or diluted samples to the wells, followed by the addition of a fixed amount of biotinylated hepcidin.
-
Incubate for 1-2 hours at room temperature to allow competition for antibody binding.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the hepcidin concentration in the samples by interpolating their absorbance values on the standard curve. Note that most ELISAs will measure total hepcidin due to antibody cross-reactivity with different isoforms.[9]
-
Antimicrobial Activity Assay
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture:
-
Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Peptide Preparation:
-
Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microplate.
-
-
Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathways
While this compound itself is not known to initiate a specific signaling cascade, it is a product of the pathway that regulates hepcidin-25. The regulation of hepcidin-25 expression is complex, involving the BMP-SMAD and JAK-STAT signaling pathways in response to iron levels and inflammation, respectively.
Conclusion and Future Directions
The this compound isoform represents a fascinating example of how a single gene can give rise to peptides with distinct biological functions. While lacking the iron-regulatory properties of its parent molecule, hepcidin-25, this compound has emerged as a potent antimicrobial and antifungal agent. This dual functionality of the hepcidin family highlights the intricate link between iron metabolism and innate immunity.
For researchers and drug development professionals, this compound presents several avenues for exploration. Its robust antimicrobial activity, particularly in acidic environments, suggests potential therapeutic applications for topical treatment of infections. Further research is needed to fully elucidate the mechanisms of its antimicrobial action and to explore its potential in vivo efficacy and safety. The observation that the hepcidin-25/hepcidin-20 ratio is not constant and may be actively regulated opens up new questions about the processing and potential specific roles of this compound in different physiological and pathological contexts. A deeper understanding of this compound biology will undoubtedly contribute to a more complete picture of the role of the hepcidin family in health and disease.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. Measurement of hepcidin isoforms in human serum by liquid chromatography with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Immunochemical and mass-spectrometry-based serum hepcidin assays for iron metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunochemical and Mass-Spectrometry-Based Serum Hepcidin Assays for Iron Metabolism Disorders - ProQuest [proquest.com]
- 10. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum levels of the this compound isoform in a large general population: the Val Borbera study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Activity of the Noncytotoxic Human Peptide Hepcidin 20 against Fluconazole-Resistant Candida glabrata in Human Vaginal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungicidal activity of the human peptide hepcidin 20 alone or in combination with other antifungals against Candida glabrata isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
The Enigmatic Isoform: A Technical Guide to the Discovery and Characterization of Hepcidin-20 in Humans
Abstract
Hepcidin (B1576463) is the master regulator of systemic iron homeostasis, primarily acting through its 25-amino acid form (hepcidin-25) to control iron absorption and recycling. However, the discovery of naturally occurring, N-terminally truncated isoforms, particularly hepcidin-20, has added layers of complexity to our understanding of this critical peptide hormone. This technical guide provides an in-depth review of the discovery, characterization, and proposed functions of this compound. It details the experimental protocols used for its identification and quantification, summarizes key quantitative data, and visualizes the complex signaling and processing pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of iron metabolism and related disorders.
Discovery and Initial Identification
Hepcidin was first isolated from human urine and plasma ultrafiltrate in 2000 and 2001, identified as a liver-expressed antimicrobial peptide (LEAP-1).[1][2] Its profound role in iron metabolism was subsequently uncovered, establishing it as a key hormone.[2] Early proteomic studies of human urine revealed that in addition to the primary 25-amino acid peptide, two smaller, N-terminally truncated forms were present: hepcidin-22 and this compound.[2][3] While all three isoforms can be found in urine, only hepcidin-25 (B1576460) and this compound are consistently detected in human serum.[1][3] The discovery of these isoforms, particularly this compound, prompted further investigation into their origin, function, and potential clinical relevance.
Biochemical and Functional Characterization
Structure and Presence in Biological Fluids
This compound is a 20-amino acid peptide that lacks the first five N-terminal amino acids of the full-length, bioactive hepcidin-25.[3][4] This N-terminal region is essential for the interaction with the iron exporter ferroportin, meaning this compound has largely lost its iron-regulatory capabilities.[4][5] Mass spectrometry-based techniques have been pivotal in identifying and quantifying this compound in both serum and urine, confirming it as a circulating isoform.[4][6]
Quantitative Levels in Human Serum
Mass spectrometry has enabled the precise measurement of hepcidin isoforms. Studies in large cohorts have provided valuable data on the relative abundance of this compound. In a general population study, this compound was detectable in over half of the subjects, with its levels constituting approximately 14% of hepcidin-25 levels.[4][7]
Table 1: Serum Concentrations of Hepcidin Isoforms in Healthy Humans
| Isoform | Median Concentration (µg/L) | Concentration Range (µg/L) | Method | Source |
|---|---|---|---|---|
| This compound | 4 | 1 - 40 | LC-HR-MS | [8] |
| Hepcidin-22 | 8 | 2 - 20 | LC-HR-MS | [8] |
| Hepcidin-24 | 8 | 1 - 50 | LC-HR-MS | [8] |
| Hepcidin-25 | 39 | 1 - 334 | LC-HR-MS |[8] |
Correlation with Iron Status and Other Biomarkers
Despite its limited role in direct iron regulation, this compound levels show a strong positive correlation with hepcidin-25 and the primary iron storage protein, ferritin.[6][9] This suggests that its production or degradation is linked to the overall iron status of the body. In patients with chronic kidney disease (CKD), levels of both this compound and hepcidin-25 are elevated.[6]
Table 2: Correlation of this compound with Other Biomarkers
| Biomarker | Correlation with this compound | Population | Source |
|---|---|---|---|
| Hepcidin-25 | Strong positive (r = 0.45 - 0.76) | General Population, Hemodialysis Patients | [4][9] |
| Serum Ferritin | Strong positive | Healthy Volunteers | [6] |
| Serum Creatinine | Strong positive | Healthy Volunteers |[6] |
Functional Activity: A Shift from Iron Regulation to Antimicrobial Defense?
Functional studies have demonstrated that truncated isoforms like this compound have almost completely lost the ability to bind to ferroportin and induce its degradation.[4][10] This indicates they are not significant players in systemic iron regulation.
However, emerging evidence suggests that this compound may retain or even possess enhanced antimicrobial and fungicidal properties compared to hepcidin-25, particularly in acidic environments.[4][11] This has led to the hypothesis that the processing of hepcidin-25 to this compound might be a mechanism to generate peptides with specialized antimicrobial functions.
Table 3: Comparative Antimicrobial Activity of this compound vs. Hepcidin-25
| Feature | This compound | Hepcidin-25 | Source |
|---|---|---|---|
| General Bactericidal Activity | Active at lower concentrations than hep-25 against most strains | Bactericidal | [11] |
| Effect of Acidic pH (5.0) | Highly enhanced bactericidal activity; shortened killing time | Highly enhanced bactericidal activity; shortened killing time | [11] |
| Effect of Copper | No effect on activity | Slightly enhanced activity |[11] |
Hepcidin Signaling, Biosynthesis, and Processing
The regulation of hepcidin is complex, responding to iron levels, inflammation, erythropoietic demand, and hypoxia.[1][12] The primary signaling pathways, the BMP/SMAD pathway (iron sensing) and the JAK/STAT3 pathway (inflammation), converge on the HAMP gene to control the transcription of hepcidin-25.[13]
This compound is believed to be a downstream product of hepcidin-25 processing. The HAMP gene encodes an 84-amino acid precursor, preprohepcidin, which is sequentially cleaved to produce the mature hepcidin-25.[1][14] Further proteolytic cleavage at the N-terminus generates the smaller isoforms.[4] Studies using liver cell lines (HepG2) have shown that hepcidin-22 is rapidly degraded to this compound, suggesting that hepatocytes may play a role in this processing.[6]
Experimental Protocols for Characterization
The accurate measurement of this compound and other isoforms relies on sophisticated analytical techniques that can distinguish between structurally similar peptides.
Mass Spectrometry (MS)-Based Methods
MS-based assays are the gold standard for isoform-specific hepcidin quantification.[10][15] Techniques like Time-of-Flight (TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide the necessary resolution and specificity.
Protocol: Weak Cation Exchange (WCX) TOF-MS for Hepcidin Isoform Profiling
-
Sample Preparation:
-
Thaw frozen serum or plasma samples on ice.
-
Spike samples with a known concentration of a synthetic internal standard (e.g., a stable isotope-labeled hepcidin-25 or synthetic hepcidin-24).[10][16] This standard is used for accurate quantification and to correct for variations in sample processing and analysis.
-
-
Enrichment and Purification:
-
Apply the sample mixture to a weak cation exchange (WCX) solid-phase extraction (SPE) plate or magnetic beads.[10] Hepcidin peptides are basic and will bind to the negatively charged WCX surface.
-
Wash the beads/plate with a low-stringency buffer (e.g., ammonium (B1175870) acetate) to remove unbound proteins and contaminants.
-
Elute the bound hepcidin peptides using an acidic elution buffer (e.g., containing formic acid or acetic acid).
-
-
MS Analysis:
-
Mix the eluted sample with a matrix solution (e.g., sinapinic acid for MALDI-TOF) and spot it onto a target plate.
-
Analyze the sample using a TOF mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the peptides, allowing for the distinct identification of hepcidin-25, -22, -20, and the internal standard based on their unique molecular weights.
-
-
Data Quantification:
-
Generate a mass spectrum for each sample.
-
Calculate the concentration of each hepcidin isoform by comparing the peak intensity of the endogenous peptide to the peak intensity of the known-concentration internal standard.
-
Immunoassays
While widely available, traditional immunoassays like ELISA often lack the specificity to distinguish between hepcidin isoforms.[15] Many commercial kits use antibodies that may cross-react with this compound, -22, and -25, leading to a measurement of "total hepcidin."[17] This can be a significant confounding factor, especially in conditions like chronic kidney disease where truncated isoforms are elevated.[4] Researchers using immunoassays should be aware of the antibody's specificity, which should be clearly stated by the manufacturer.
Clinical and Research Implications
The existence of this compound has important implications for both clinical diagnostics and basic research.
-
Diagnostic Accuracy: Immunoassays that do not distinguish between isoforms may provide misleading results in patient populations where the hepcidin-25:this compound ratio is altered, such as in chronic kidney disease or potentially severe inflammatory states.[4][6] This could impact the diagnosis and management of anemia in these patients.
-
Understanding Hepcidin Biology: The hypothesis that this compound is a functionally distinct antimicrobial peptide suggests a novel layer of regulation in innate immunity.[11] Further research is needed to confirm this role in vivo and to identify the proteases responsible for its generation.
-
Drug Development: Therapeutic strategies aimed at modulating hepcidin activity, such as hepcidin agonists or antagonists, must consider the potential effects on the entire spectrum of hepcidin isoforms and their respective functions.
Conclusion and Future Directions
This compound, once considered a mere degradation byproduct of the main iron-regulatory hormone, is emerging as a molecule of interest in its own right. While it lacks significant iron-regulatory activity, its potential role in host defense warrants further investigation. The continued development and application of specific and sensitive mass spectrometry assays are crucial to accurately delineate the roles of all hepcidin isoforms in health and disease. Future research should focus on identifying the specific proteases involved in hepcidin processing and validating the antimicrobial function of this compound in relevant physiological and pathological models. A deeper understanding of this enigmatic isoform will undoubtedly refine our knowledge of the intricate link between iron metabolism and innate immunity.
References
- 1. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Hepcidin: from discovery to differential diagnosis | Haematologica [haematologica.org]
- 4. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum levels of the this compound isoform in a large general population: the Val Borbera study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of hepcidin isoforms in human serum by liquid chromatography with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepcidin Therapeutics [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Hepcidins: An In-Depth Technical Guide to Hepcidin-25 and Hepcidin-20 in Iron Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463), the master regulator of systemic iron homeostasis, exists in multiple isoforms, with hepcidin-25 (B1576460) and hepcidin-20 being the most prevalent in human circulation. This technical guide provides a comprehensive analysis of the distinct roles of these two isoforms in iron metabolism. While hepcidin-25 is the primary bioactive hormone that binds to the iron exporter ferroportin to control iron absorption and recycling, this compound, a truncated form, is now understood to be biologically inactive in this process. This document delves into the biochemical differences, functional disparities, and the underlying molecular mechanisms that define their respective contributions to iron regulation. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a thorough resource for researchers and professionals in the field.
Introduction: The Central Role of Hepcidin in Iron Homeostasis
Iron is an essential element for numerous physiological processes, yet its excess can be toxic. The body, therefore, maintains a delicate balance of iron levels, a process orchestrated by the peptide hormone hepcidin.[1] Produced primarily by the liver, hepcidin acts as a negative regulator of iron entry into the plasma.[2] It achieves this by binding to the cellular iron exporter ferroportin (FPN), inducing its internalization and subsequent degradation.[2][3] This action effectively traps iron within cells, particularly duodenal enterocytes and macrophages, thereby reducing dietary iron absorption and the release of recycled iron.[3]
Hepcidin is initially synthesized as an 84-amino acid preprohormone, which is then cleaved to a 60-amino acid prohormone. The prohormone convertase furin further processes this into the mature, 25-amino acid bioactive peptide, hepcidin-25.[4] However, shorter isoforms, most notably this compound, are also detected in circulation and urine.[5] Understanding the functional differences between these isoforms is critical for accurately interpreting clinical data and for the development of novel therapeutics targeting iron disorders.
Biochemical and Functional Differentiation of Hepcidin-25 and this compound
The primary difference between hepcidin-25 and this compound lies in their structure and, consequently, their biological activity. This compound is an N-terminally truncated isoform of hepcidin-25, lacking the first five amino acids.[6] This N-terminal region of hepcidin-25 is crucial for its interaction with ferroportin.[7]
Binding Affinity to Ferroportin
The ability of hepcidin to regulate iron metabolism is entirely dependent on its binding to ferroportin. Studies have shown a stark contrast in the ferroportin binding affinity between the two isoforms.
-
Hepcidin-25: This isoform binds to ferroportin with high affinity. The binding is cooperative and iron-dependent, with a significantly higher affinity in the presence of iron. This suggests a model where hepcidin-25 preferentially targets iron-loaded ferroportin for degradation.[8]
-
This compound: Research indicates that this compound does not bind to ferroportin.[7][9] The absence of the N-terminal amino acids completely abrogates its ability to interact with the iron exporter.
| Parameter | Hepcidin-25 | This compound | Reference |
| Binding to Ferroportin | Yes | No | [7][9] |
| Binding Affinity (Kd) | ~210 nM (in the absence of iron) | Not detectable | [10] |
| ~2.5 nM (in the presence of 10 µM FeCl₂) | [10] |
Table 1: Comparison of Ferroportin Binding Affinity
Biological Activity in Iron Regulation
The difference in ferroportin binding directly translates to their roles in iron metabolism.
-
Hepcidin-25: As the active form, hepcidin-25 is the key regulator of iron homeostasis. Its binding to ferroportin triggers a signaling cascade involving Janus Kinase 2 (JAK2), leading to the phosphorylation, ubiquitination, and subsequent lysosomal degradation of ferroportin.[5][10] This reduces the amount of iron entering the bloodstream.
-
This compound: Lacking the ability to bind ferroportin, this compound has no known direct role in the regulation of iron metabolism.[7][11] It is considered a biologically inactive degradation product of hepcidin-25. While some studies have explored its potential antimicrobial properties, its significance in iron homeostasis is negligible.[6]
Signaling Pathways and Molecular Interactions
The synthesis and action of hepcidin are tightly regulated processes. The following diagram illustrates the key pathways.
Caption: Signaling pathway of hepcidin synthesis, regulation, and action.
Quantitative Data on Hepcidin Isoforms in Health and Disease
The levels of hepcidin-25 and this compound in circulation can vary significantly in different physiological and pathological states. Mass spectrometry-based assays are crucial for distinguishing between the isoforms, as immunoassays may lack the specificity to differentiate them.[12]
| Condition | Hepcidin-25 Concentration | This compound Concentration | Key Observations | Reference |
| Healthy Individuals | Median: 65 ng/mL (women), 112 ng/mL (men) | Generally low or undetectable | Hepcidin-25 levels are higher in men, correlating with higher iron stores. | [13] |
| Iron Deficiency Anemia | Undetectable or low | Undetectable | Hepcidin-25 is suppressed to maximize iron absorption and availability. | [13] |
| Anemia of Chronic Disease | High | Detectable, but lower than hepcidin-25 | Inflammation (e.g., via IL-6) stimulates hepcidin-25 production, leading to iron sequestration. | [8][12] |
| Hereditary Hemochromatosis | Undetectable or low | Undetectable | Inappropriately low hepcidin-25 leads to excessive iron absorption and overload. | [13] |
| Chronic Kidney Disease | High | Detectable, often elevated | Reduced renal clearance and inflammation contribute to elevated hepcidin-25 levels. | [6][12][14] |
Table 2: Serum Concentrations of Hepcidin Isoforms in Various Conditions
Detailed Experimental Protocols
Quantification of Hepcidin Isoforms by Mass Spectrometry
Objective: To accurately measure the concentrations of hepcidin-25 and this compound in serum or plasma.
Methodology:
-
Sample Preparation:
-
Collect blood samples in serum separator tubes or EDTA-containing tubes.
-
Separate serum or plasma by centrifugation.
-
To 100 µL of serum/plasma, add an internal standard (e.g., a stable isotope-labeled hepcidin-25).
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile (B52724) with formic acid).
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak cation exchange (WCX) SPE plate with methanol (B129727) and equilibration buffer.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate to remove unbound components.
-
Elute the hepcidin isoforms using an elution buffer (e.g., acetonitrile/water with a high concentration of an organic acid).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Inject the eluate into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the hepcidin isoforms using a C18 reversed-phase column with a gradient of acetonitrile in water with formic acid.
-
Detect and quantify the isoforms using multiple reaction monitoring (MRM) in positive ion mode, monitoring specific precursor-to-product ion transitions for hepcidin-25, this compound, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each isoform by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of synthetic hepcidin-25 and this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Urinary hepcidin level as an early predictor of iron deficiency in children: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin‐25 Concentrations Are Markedly Increased in Patients With Chronic Kidney Disease and Are Inversely Correlated With Estimated Glomerular Filtration Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anemia - Wikipedia [en.wikipedia.org]
- 9. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepcidin and Ferroportin: The New Players in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Hepcidin-25 concentrations are markedly increased in patients with chronic kidney disease and are inversely correlated with estimated glomerular filtration rates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Hepcidin-20 Gene Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463) is a peptide hormone, primarily synthesized in the liver, that serves as the master regulator of systemic iron homeostasis.[1] It exists in several isoforms, including the main bioactive 25-amino acid peptide (hepcidin-25) and truncated forms such as hepcidin-20 and hepcidin-22.[2] this compound, which lacks the first five N-terminal amino acids of hepcidin-25 (B1576460), is found in human serum and urine, though its precise biological function remains under investigation.[3][4] The expression of the hepcidin gene (HAMP) is a critical control point in iron metabolism and is governed by a complex interplay of signaling pathways responsive to iron levels, inflammation, erythropoietic demand, and hypoxia.[3][5] Dysregulation of hepcidin expression is a key factor in the pathophysiology of numerous iron-related disorders, including hereditary hemochromatosis, iron-loading anemias, and the anemia of inflammation.[6][7] This guide provides a detailed overview of the core molecular mechanisms that regulate HAMP gene expression, the precursor to all hepcidin isoforms, and presents the methodologies used to study these processes.
The Hepcidin Gene and Its Isoforms
The human hepcidin gene, HAMP, is located on chromosome 19q13 and consists of three exons and two introns.[3] It encodes an 84-amino acid precursor protein called preprohepcidin.[2][8] Post-translational processing involves the cleavage of a 24-amino acid N-terminal signal peptide to yield prohepcidin, which is further processed by prohormone convertases to generate the mature hepcidin peptides.[2] The primary product is hepcidin-25, but N-terminally truncated isoforms, hepcidin-22 and this compound, are also produced and detected in circulation.[2][3] While hepcidin-25 is the principal regulator of the iron exporter ferroportin, the N-terminal region it possesses, which is absent in this compound, is crucial for this iron-regulatory activity.[4][9]
Core Regulatory Pathways of HAMP Gene Expression
The transcriptional regulation of the HAMP gene is predominantly controlled by three major pathways in hepatocytes.
Iron-Sensing Pathway: The BMP/SMAD Axis
The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is the principal positive driver of hepcidin expression in response to increased iron stores.[7][10]
-
Ligands and Co-receptors: Increased body iron, particularly in the liver, stimulates the secretion of BMP6 from liver sinusoidal endothelial cells.[7][8] BMP2 is also involved.[11][12] These ligands bind to a receptor complex on the surface of hepatocytes, which includes BMP type I (ALK2, ALK3) and type II (ActRIIA, BMPRII) serine/threonine kinase receptors.[7][11][13] The activity of this complex is critically enhanced by the BMP co-receptor hemojuvelin (HJV).[12][14] The hemochromatosis protein (HFE) and transferrin receptor 2 (TfR2) are also thought to act as upstream iron sensors that modulate this pathway.[3]
-
Signal Transduction: Ligand binding leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[14] These activated R-SMADs then form a complex with the common mediator SMAD4.[15]
-
Transcriptional Activation: The SMAD1/5/8-SMAD4 complex translocates to the nucleus, where it binds to BMP-responsive elements (BMP-REs) in the HAMP gene promoter, driving its transcription.[3][16]
-
Negative Regulation: The transmembrane serine protease 6 (TMPRSS6) acts as a negative regulator by cleaving HJV from the cell surface, thereby dampening BMP/SMAD signaling and reducing hepcidin expression.[14][16]
Inflammatory Pathway: The IL-6/JAK/STAT3 Axis
During infection and inflammation, hepcidin is induced as a type II acute-phase reactant, leading to iron sequestration, which is thought to be a defense mechanism against pathogens.[3][16] This response is primarily mediated by the inflammatory cytokine Interleukin-6 (IL-6).[17][18]
-
Cytokine Signaling: IL-6, produced by macrophages and other immune cells, binds to its receptor (IL-6R) on the surface of hepatocytes.[10][18]
-
JAK/STAT Activation: This binding triggers the activation of associated Janus Kinase 2 (JAK2).[16] Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[16][17]
-
Transcriptional Activation: Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to a specific STAT3-responsive element in the HAMP promoter, thereby activating gene transcription.[3][17][19] This pathway can act synergistically with the BMP/SMAD pathway for maximal hepcidin induction during inflammation.[7]
Negative Regulation by Erythropoietic Demand and Hypoxia
Anemia, hypoxia, and increased erythropoiesis strongly suppress hepcidin expression to increase iron availability for hemoglobin synthesis.[3][9][20]
-
Erythroid Regulator: The primary mediator of this suppression is erythroferrone (ERFE), a hormone secreted by erythroblasts in the bone marrow in response to erythropoietin (EPO).[6][21] ERFE is thought to act on the liver by sequestering BMPs, particularly BMP6, thereby inhibiting the BMP/SMAD signaling pathway and reducing hepcidin transcription.[8][15]
-
Hypoxia: Hypoxia directly suppresses HAMP gene expression in hepatocytes.[3][20] This effect is independent of erythropoiesis and is a key physiological response to low oxygen levels.
Data Presentation: Quantitative Analysis
Quantitative data on this compound is less abundant than for hepcidin-25. However, population studies have provided valuable insights into its circulating levels and correlations.
Table 1: Serum Hepcidin Isoform Concentrations in a General Population Data derived from a study of 1577 individuals using SELDI-TOF-MS.[22]
| Parameter | This compound (nM) | Hepcidin-25 (nM) | Note |
| Detection Rate | 54.2% (854/1577) | 89.1% (1405/1577) | Hep-20 is not always detectable. |
| Geometric Mean (95% CI) | 1.15 (1.09-1.21) | 8.24 (7.87-8.62) | Calculated on subjects with detectable levels. |
| Ratio (Hep-20/Hep-25) | ~14% | - | Levels of hep-20 are substantially lower than hep-25. |
Table 2: Correlation of Serum this compound with Clinical Parameters Univariate analysis from the Val Borbera study.[22]
| Parameter | Correlation with this compound (Men) | Correlation with this compound (Women) |
| Age | Significant, Positive | Significant, Positive |
| Hemoglobin | Significant, Positive | Not Significant |
| Ferritin | Not Significant | Significant, Positive |
| C-Reactive Protein (CRP) | Significant, Positive | Significant, Positive |
| Body Mass Index (BMI) | Not Significant | Significant, Positive |
| Creatinine | Not Significant | Significant, Positive |
Experimental Protocols
The study of hepcidin regulation involves a range of molecular and analytical techniques.
Quantification of this compound by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for accurately distinguishing and quantifying hepcidin isoforms.[23][24]
Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) [23]
-
Sample Preparation:
-
Mix 100 µL of serum/plasma with an internal standard (e.g., synthetic stable isotope-labeled hepcidin).
-
Add 200 µL of 1% aqueous formic acid to precipitate larger proteins.
-
Vortex and centrifuge at 16,000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned 96-well SPE plate (e.g., C18 cartridge).
-
Wash the plate with 0.1% formic acid to remove interfering substances.
-
Elute the hepcidin peptides with a solution of 50% acetonitrile (B52724) containing 0.1% formic acid.
-
Dry the eluate under vacuum and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC system (e.g., Easy-nLC 1200) coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion).
-
Separate peptides using a C18 analytical column with a gradient of acetonitrile in 0.1% formic acid.
-
Perform mass spectrometry analysis in positive ion mode, monitoring for the specific mass-to-charge (m/z) ratios of this compound and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of endogenous this compound to the internal standard.
-
Determine the concentration of this compound by comparing this ratio to a standard curve generated with known concentrations of synthetic this compound.
-
Analysis of HAMP Gene Expression by RT-PCR
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to measure the relative abundance of hepcidin mRNA in cells or tissues.
Methodology: Quantitative RT-PCR (qRT-PCR) [20]
-
RNA Extraction:
-
Homogenize liver tissue or lyse cultured hepatocytes (e.g., HepG2 cells) in a lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a phenol-chloroform extraction protocol.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a PCR reaction mix containing the cDNA template, forward and reverse primers specific for the HAMP gene, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Include primers for a housekeeping gene (e.g., 18S rRNA, GAPDH) to normalize the data.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the HAMP gene and the housekeeping gene.
-
Calculate the relative expression of HAMP mRNA using the ΔΔCt method, comparing the expression in treated samples to untreated controls.
-
In Vivo Mouse Models of Anemia
Animal models are crucial for studying the physiological regulation of hepcidin.
Methodology: Phlebotomy-Induced Anemia [3][9][20]
-
Animals: Use adult mice (e.g., C57BL/6 strain).
-
Procedure:
-
Collect a baseline blood sample from the retro-orbital sinus or tail vein to measure hematological parameters (hematocrit, hemoglobin).
-
Induce anemia by performing phlebotomy, withdrawing a controlled volume of blood (e.g., 400 µL) on two consecutive days.
-
House the mice with free access to food and water.
-
-
Analysis:
-
At a specified time point after the final phlebotomy (e.g., 24-48 hours), euthanize the mice.
-
Collect blood for final hematological analysis and serum for hepcidin protein measurement.
-
Harvest the liver, snap-freeze it in liquid nitrogen, and store it at -80°C for subsequent RNA extraction and gene expression analysis.
-
Compare hepcidin mRNA levels and serum hepcidin concentrations between phlebotomized mice and saline-injected controls.
-
Conclusion
The regulation of this compound expression is intrinsically linked to the transcriptional control of its precursor gene, HAMP. While hepcidin-25 is the primary functional hormone for iron regulation, the presence of this compound in circulation suggests a potential, albeit currently undefined, biological role or a consequence of peptide processing. The core regulatory mechanisms—the BMP/SMAD pathway for iron sensing, the IL-6/STAT3 pathway for inflammation, and the suppressive effects of erythropoiesis and hypoxia—are central to maintaining iron homeostasis. A thorough understanding of these pathways and the sophisticated experimental techniques used to investigate them is paramount for developing novel therapeutic strategies targeting hepcidin for the diagnosis and treatment of a wide array of iron disorders.
References
- 1. Liver iron sensing and body iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Hepcidin and the BMP-SMAD pathway: An unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepcidin Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemojuvelin regulates hepcidin expression via a selective subset of BMP ligands and receptors independently of neogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Hemojuvelin regulates hepcidin expression via a selective subset of BMP ligands and receptors independently of neogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis [frontiersin.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. The Hepcidin Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interleukin-6 induces hepcidin expression through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. scispace.com [scispace.com]
- 21. Regulation of Hepcidin by Erythropoiesis: The Story So Far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 24. Hepcidin quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Player: A Technical Guide to the Hepcidin-20 and Ferroportin Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463), a peptide hormone, is the master regulator of systemic iron homeostasis, exerting its function through its interaction with the sole known cellular iron exporter, ferroportin. The bioactive form, hepcidin-25 (B1576460), binds to ferroportin, inducing its internalization and degradation, thereby controlling iron absorption and recycling. However, various isoforms of hepcidin exist, including the N-terminally truncated hepcidin-20. This technical guide provides an in-depth analysis of the interaction—or lack thereof—between this compound and ferroportin. It consolidates quantitative data, details experimental protocols for studying hepcidin-ferroportin dynamics, and visualizes the key pathways and workflows. The central finding is that this compound is inactive in iron regulation due to its inability to bind ferroportin, a consequence of the missing N-terminal amino acids essential for this interaction. This guide will explore the structural basis for this inactivity and contrast it with the potent antimicrobial properties of this compound, offering a comprehensive resource for researchers in iron metabolism and drug development.
The Role of the N-Terminus in Hepcidin-Ferroportin Binding
The interaction between hepcidin and ferroportin is a critical control point in iron metabolism. The binding of hepcidin to ferroportin triggers a cascade of events leading to the removal of ferroportin from the cell surface, effectively trapping iron within the cell. This mechanism is crucial for preventing iron overload in the plasma.[1][2][3][4]
Structure-function studies have unequivocally demonstrated that the N-terminal region of hepcidin-25 is indispensable for its binding to ferroportin.[1][2][5][6] this compound is a naturally occurring isoform of hepcidin that lacks the first five amino acids of the N-terminus.[7][8] This truncation completely abrogates its ability to bind to ferroportin and, consequently, its ability to regulate iron homeostasis.[1][2]
While devoid of iron-regulatory function, this compound exhibits enhanced antimicrobial activity compared to hepcidin-25.[7][8][9] This suggests a potential alternative physiological role for this isoform, independent of iron metabolism.
Quantitative Data: A Tale of Two Isoforms
The functional difference between hepcidin-25 and this compound is starkly reflected in the quantitative data from binding and activity assays. While direct binding affinity data for this compound with ferroportin is largely absent from the literature due to its established inactivity, a comparison with hepcidin-25 and its mimetics highlights the critical nature of the intact N-terminus.
| Parameter | Hepcidin-25 | This compound | Assay System | Reference |
| Binding to Ferroportin | ||||
| Apparent Kd | ~210 nM (in the absence of iron) | No binding reported | Fluorescence Polarization | [10] |
| Apparent Kd | ~2.5 nM (with 10 µM FeCl2) | No binding reported | Fluorescence Polarization | [10] |
| Functional Activity | ||||
| Ferroportin Internalization | Active | Inactive | Ferroportin-GFP expressing cells | [1][2] |
| Ferritin Accumulation | Induces accumulation | No effect | Cell-based assays | [1][2] |
| Hypoferremia in mice | Induces hypoferremia | No effect | In vivo mouse models | [1][2] |
| Antimicrobial Activity | ||||
| Minimal Inhibitory Concentration (MIC) | Generally higher MICs | Generally lower MICs (more potent) | In vitro bacterial cultures | [7][8][9] |
Signaling Pathways and Molecular Interactions
The regulation of iron homeostasis by hepcidin is a tightly controlled process involving complex signaling pathways. The binding of hepcidin-25 to ferroportin not only leads to the latter's degradation but also initiates intracellular signaling cascades.
Hepcidin-25 Induced Ferroportin Degradation Pathway
The binding of hepcidin-25 to ferroportin triggers the recruitment and activation of Janus Kinase 2 (JAK2), which then phosphorylates ferroportin.[3] This phosphorylation event serves as a signal for the internalization of the hepcidin-ferroportin complex via clathrin-mediated endocytosis, followed by ubiquitination and subsequent degradation in lysosomes.[3][11]
Isoform Specificity and Interaction Logic
The structural differences between hepcidin-25 and this compound directly translate to their functional divergence. The absence of the N-terminal amino acids in this compound prevents its interaction with the hepcidin-binding domain of ferroportin.
Experimental Protocols
The study of the hepcidin-ferroportin interaction relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.
Fluorescence Polarization Binding Assay
This assay directly measures the binding affinity of hepcidin to ferroportin in a solution-based format.
Principle: A fluorescently labeled hepcidin molecule, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger ferroportin protein, its tumbling slows significantly, leading to an increase in fluorescence polarization.
Methodology:
-
Reagents and Materials:
-
Purified, nanodisc-reconstituted ferroportin.
-
Fluorescently labeled hepcidin-25 (e.g., with rhodamine green).
-
Unlabeled hepcidin-25 and this compound for competition assays.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
A fixed concentration of fluorescently labeled hepcidin-25 is incubated with increasing concentrations of purified ferroportin to determine the dissociation constant (Kd).
-
For competition assays, a fixed concentration of fluorescently labeled hepcidin-25 and ferroportin are incubated with increasing concentrations of unlabeled competitor (hepcidin-25 or this compound).
-
Plates are incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using the plate reader.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the concentration of the titrant.
-
For saturation binding, the data is fitted to a one-site binding model to calculate the Kd.
-
For competition assays, the data is fitted to a dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be derived.
-
Cellular Ferroportin Degradation Assay
This cell-based assay visualizes and quantifies the ability of hepcidin isoforms to induce the internalization and degradation of ferroportin.
Principle: Cells are engineered to express a fusion protein of ferroportin and a fluorescent protein (e.g., GFP). The degradation of ferroportin can then be monitored by the loss of fluorescence.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T) is cultured under standard conditions.
-
Cells are transiently transfected with a plasmid encoding a ferroportin-GFP fusion protein.
-
-
Hepcidin Treatment:
-
Transfected cells are treated with various concentrations of hepcidin-25 or this compound for a defined period (e.g., 4-24 hours).
-
-
Analysis:
-
Fluorescence Microscopy: Cells are visualized by epifluorescence microscopy to observe the internalization and disappearance of the GFP signal from the cell membrane.
-
Flow Cytometry: The percentage of GFP-positive cells and the mean fluorescence intensity are quantified to assess the extent of ferroportin-GFP degradation.
-
Western Blotting: Cell lysates are analyzed by Western blotting using an anti-GFP or anti-ferroportin antibody to directly measure the decrease in ferroportin protein levels.
-
Experimental Workflow for Assessing Hepcidin Activity
The following diagram illustrates a typical workflow for comparing the activity of hepcidin isoforms.
Conclusion and Future Directions
The evidence overwhelmingly indicates that this compound does not interact with ferroportin in the context of iron regulation. The N-terminal truncation renders it incapable of binding, thus preventing the induction of ferroportin internalization and degradation. This functional distinction is crucial for researchers in the field of iron metabolism and for those involved in the development of hepcidin-based therapeutics. While hepcidin-25 and its mimetics are being explored for the treatment of iron overload disorders, the potent antimicrobial activity of this compound suggests its potential as a lead compound for novel antibiotics. Future research should continue to explore the distinct physiological roles of hepcidin isoforms and their potential therapeutic applications. A deeper understanding of the structure-activity relationships of these peptides will be instrumental in designing targeted and effective therapies for a range of human diseases.
References
- 1. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Antimicrobial Properties of Hepcidins: Advantages and Drawbacks as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of N-Terminally Truncated Hepcidin Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463), the master regulator of systemic iron homeostasis, exists in several isoforms. The full-length, 25-amino acid peptide (hepcidin-25) is the primary bioactive form, exerting its function by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action effectively controls dietary iron absorption and the release of iron from stores. In addition to hepcidin-25 (B1576460), N-terminally truncated isoforms, predominantly hepcidin-20 and hepcidin-22, are found in circulation and urine. This guide provides an in-depth technical overview of the physiological role of these truncated isoforms, summarizing current knowledge on their function, regulation, and methods of study. While largely considered inactive in iron metabolism due to their impaired ability to bind ferroportin, emerging evidence suggests potential alternative functions, such as antimicrobial activity. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for professionals in the field.
Introduction to Hepcidin Isoforms
The discovery of hepcidin revolutionized our understanding of iron metabolism. It is initially synthesized as a preprohormone that is processed to prohepcidin and finally to the mature, bioactive hepcidin-25 peptide.[1] However, further processing or degradation in circulation leads to the formation of N-terminally truncated isoforms, primarily hepcidin-22 and this compound.[2] These isoforms lack three and five amino acids from the N-terminus, respectively.[2] The N-terminal region of hepcidin-25 is critical for its interaction with ferroportin, and its absence in the truncated forms drastically reduces their iron-regulatory activity.[3][4][5] While initially considered mere degradation products, recent studies have prompted a re-evaluation of their potential physiological significance.
Quantitative Data on Hepcidin Isoforms
The quantification of hepcidin isoforms is crucial for understanding their physiological and pathological relevance. Mass spectrometry-based methods are the gold standard for distinguishing between the different isoforms.[6][7]
| Parameter | Hepcidin-25 | Hepcidin-24 | Hepcidin-22 | This compound | Assay System | Reference |
| Median Serum Concentration (Healthy Adults) | 39 µg/L (Range: 1-334 µg/L) | 8 µg/L (Range: 1-50 µg/L) | 8 µg/L (Range: 2-20 µg/L) | 4 µg/L (Range: 1-40 µg/L) | LC-HR-MS | [8] |
| Binding Affinity to Ferroportin (Apparent Kd) | ~210 nM | Not Reported | Not Reported | Significantly reduced / inactive | Fluorescence Polarization with nanodisc-reconstituted ferroportin | [9][10] |
| Binding Affinity to Ferroportin with 10 µM FeCl2 (Apparent Kd) | ~2.5 nM | Not Reported | Not Reported | Significantly reduced / inactive | Fluorescence Polarization with nanodisc-reconstituted ferroportin | [9][10] |
| Ferroportin Internalization Activity | High | Significantly lower than hepcidin-25 | Significantly lower than hepcidin-25 | Almost complete loss of activity | Cell-based assays with ferroportin-GFP | [3][4][5][11] |
| Antimicrobial Activity (MIC against various bacteria) | Active | Not Reported | Not Reported | Active, sometimes more potent than hepcidin-25, especially at acidic pH | Broth microdilution assays | [10][12] |
Signaling Pathways and Regulation
The regulation of hepcidin synthesis is a complex process primarily controlled at the transcriptional level in hepatocytes. The main pathways influencing the production of the precursor to all hepcidin isoforms are the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.
Hepcidin-25 Synthesis Regulation
-
Iron Sensing (BMP/SMAD Pathway): Increased iron stores and circulating transferrin-bound iron lead to the upregulation of BMP6, which binds to its receptor complex (including HJV as a co-receptor) on hepatocytes.[11][12][13] This triggers the phosphorylation of SMAD1/5/8, which then complexes with SMAD4 and translocates to the nucleus to induce hepcidin gene (HAMP) transcription.[11][12][13]
-
Inflammation (JAK/STAT Pathway): Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of hepcidin synthesis.[1][2][12] IL-6 binds to its receptor on hepatocytes, activating the JAK/STAT3 signaling cascade.[2][14] Phosphorylated STAT3 then directly binds to the hepcidin promoter, increasing its expression.[2][14] This mechanism is a key contributor to the anemia of inflammation.
-
Erythropoietic Regulation: Increased erythropoietic activity suppresses hepcidin expression to ensure an adequate iron supply for hemoglobin synthesis.[5][14] Erythroferrone (ERFE), a hormone produced by erythroblasts, is a major inhibitor of hepcidin production, likely by interfering with the BMP/SMAD pathway.[14]
The N-terminally truncated isoforms are believed to be generated through the proteolytic cleavage of hepcidin-25 in the circulation.[15] Studies have shown that hepcidin-22 can be degraded to this compound.[16][17] There is currently no evidence to suggest that this compound or hepcidin-22 have a direct role in regulating their own synthesis or influencing the major iron-regulatory signaling pathways.
Hepcidin-Ferroportin Interaction
The primary mechanism of action for hepcidin-25 is its binding to the cellular iron exporter, ferroportin.[18] This interaction triggers the internalization and subsequent lysosomal degradation of ferroportin, effectively trapping iron within cells, such as enterocytes and macrophages, and lowering serum iron levels.[16][19][20] N-terminally truncated hepcidin isoforms lack the critical amino acids required for high-affinity binding to ferroportin and are therefore largely inactive in inducing its degradation.[3][4][5]
Experimental Protocols
Quantification of Hepcidin Isoforms by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of hepcidin isoforms in biological fluids.[1][11][21][22][23]
Principle: This method involves the separation of hepcidin isoforms from other serum/plasma components by liquid chromatography followed by their detection and quantification using tandem mass spectrometry. A stable isotope-labeled hepcidin-25 is typically used as an internal standard.
General Protocol:
-
Sample Preparation:
-
To a 100 µL serum or plasma sample, add an internal standard (e.g., 13C6, 15N4-labeled hepcidin-25).
-
Perform protein precipitation by adding an equal volume of an organic solvent (e.g., acetonitrile) or an acidic solution (e.g., trichloroacetic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant containing the hepcidin isoforms is collected.
-
-
Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
The supernatant is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge).
-
Wash the cartridge to remove interfering substances.
-
Elute the hepcidin isoforms using an appropriate solvent mixture (e.g., 5% formic acid in acetonitrile (B52724)/water).
-
Dry the eluate under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate hepcidin-25, -22, and -20.
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for each hepcidin isoform and the internal standard for accurate quantification.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of synthetic hepcidin isoforms.
-
Calculate the concentration of each isoform in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Ferroportin Internalization Assay
This cell-based assay is used to assess the biological activity of hepcidin isoforms by monitoring their ability to induce the internalization of ferroportin.[19][24][25]
Principle: Cells are engineered to express ferroportin tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP). The localization of the ferroportin-GFP fusion protein is monitored by fluorescence microscopy after treatment with different hepcidin isoforms. Internalization is observed as a shift from plasma membrane localization to intracellular vesicles.
General Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.
-
Transfect the cells with a plasmid encoding a ferroportin-GFP fusion protein. Stable cell lines expressing ferroportin-GFP can also be used.
-
-
Treatment with Hepcidin Isoforms:
-
Plate the transfected cells in a suitable format for microscopy (e.g., glass-bottom dishes or multi-well plates).
-
Treat the cells with varying concentrations of synthetic hepcidin-25, hepcidin-22, and this compound for a defined period (e.g., 4-24 hours). Include an untreated control.
-
-
Fluorescence Microscopy:
-
Fix the cells with paraformaldehyde and wash with phosphate-buffered saline (PBS).
-
Optionally, stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for GFP and the nuclear stain.
-
-
Image Analysis:
-
Visually assess the subcellular localization of ferroportin-GFP. In untreated cells or cells treated with inactive isoforms, the fluorescence should be predominantly at the plasma membrane. In cells treated with active hepcidin-25, the fluorescence will be observed in intracellular puncta.
-
Quantify the degree of internalization by measuring the fluorescence intensity at the membrane versus the cytoplasm or by counting the number of cells exhibiting an internalized phenotype.
-
Antimicrobial Activity Assay
This assay determines the ability of hepcidin isoforms to inhibit the growth of or kill bacteria.[8][12][26]
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the hepcidin peptides. Bacterial growth is monitored over time, typically by measuring the optical density of the culture. The minimum inhibitory concentration (MIC) is the lowest concentration of the peptide that prevents visible bacterial growth.
General Protocol:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration (e.g., 1 x 105 CFU/mL) in fresh broth.
-
-
Peptide Preparation:
-
Prepare serial dilutions of synthetic hepcidin-25 and this compound in the same broth medium.
-
-
Incubation:
-
In a 96-well microtiter plate, mix the bacterial suspension with the different concentrations of the hepcidin peptides.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Measure the optical density at 600 nm (OD600) of each well using a microplate reader.
-
The MIC is the lowest peptide concentration at which there is no visible increase in OD600 compared to the negative control.
-
-
Determination of Minimum Bactericidal Concentration (MBC) (Optional):
-
Plate a small aliquot from the wells with no visible growth onto agar (B569324) plates.
-
The MBC is the lowest peptide concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.
-
Physiological and Pathophysiological Significance
While the primary role of hepcidin-25 in iron homeostasis is well-established, the physiological relevance of its truncated isoforms is still under investigation.
-
Iron Regulation: this compound and hepcidin-22 are considered to have negligible activity in regulating ferroportin and, by extension, systemic iron balance.[3][4][5] Their accumulation in certain disease states, such as chronic kidney disease, is thought to be a consequence of impaired clearance rather than a pathogenic factor in itself. However, their presence can interfere with immunoassays that do not distinguish between isoforms, potentially leading to an overestimation of bioactive hepcidin.[7]
-
Antimicrobial Activity: The original discovery of hepcidin was based on its antimicrobial properties.[2] Interestingly, some studies have shown that this compound exhibits potent bactericidal activity, in some cases exceeding that of hepcidin-25, particularly at acidic pH, which may be relevant at sites of infection or inflammation.[10] This suggests a potential role for truncated hepcidin in innate immunity, independent of its function in iron metabolism.
Conclusion and Future Directions
The N-terminally truncated hepcidin isoforms, this compound and hepcidin-22, are primarily viewed as degradation products of the bioactive hepcidin-25, with minimal to no direct role in the regulation of systemic iron homeostasis. Their lack of the N-terminal domain, which is essential for ferroportin binding and internalization, renders them largely inactive in this key physiological process. However, the observation of their potent antimicrobial activity suggests that these truncated peptides may have alternative biological functions, particularly in the context of innate immunity.
For researchers, scientists, and drug development professionals, it is crucial to employ analytical methods, such as LC-MS/MS, that can specifically quantify the different hepcidin isoforms to accurately assess the level of the bioactive hormone. Further research is warranted to fully elucidate the potential physiological and pathological roles of N-terminally truncated hepcidin isoforms, especially concerning their antimicrobial properties and their potential as biomarkers or therapeutic targets in infectious and inflammatory diseases. A deeper understanding of the proteases involved in hepcidin processing and degradation may also open new avenues for therapeutic intervention in iron-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis [mdpi.com]
- 3. Targeting the Hepcidin-Ferroportin Axis to Develop New Treatment Strategies for Anemia of Chronic Disease and Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepcidin Bound to α2-Macroglobulin Reduces Ferroportin-1 Expression and Enhances Its Activity at Reducing Serum Iron Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 8. Identification of Antibacterial Activity of Hepcidin From Antarctic Notothenioid Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An easy, fast, and efficient assay for the quantification of peptide Hepcidin-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity and Mechanisms of TroHepc2-22, a Derived Peptide of Hepcidin2 from Golden Pompano (Trachinotus ovatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Advances in Regulating the Hepcidin/Ferroportin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]
- 15. researchgate.net [researchgate.net]
- 16. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hepcidin and Ferroportin: The New Players in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. Anemia of Chronic Disease: Hepcidin Quantitation and Pharmacokinetics [thermofisher.com]
- 22. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepcidin-induced endocytosis of ferroportin is dependent on ferroportin ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prokaryotic Expression, Purification, and Antibacterial Activity of the Hepcidin Peptide of Crescent Sweetlips (Plectorhinchus cinctus) [mdpi.com]
- 26. Frontiers | Identification of Antibacterial Activity of Hepcidin From Antarctic Notothenioid Fish [frontiersin.org]
Hepcidin-20 vs. Hepcidin-25: A Technical Examination of Antimicrobial Efficacy
For Immediate Release
This technical guide provides an in-depth analysis of the comparative antimicrobial activities of two major isoforms of the human peptide hormone hepcidin (B1576463): hepcidin-20 and hepcidin-25 (B1576460). This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents.
Executive Summary
Hepcidin, a key regulator of iron homeostasis, also possesses direct antimicrobial properties. The two primary circulating isoforms, hepcidin-25 and its N-terminally truncated form, this compound, exhibit distinct functionalities. While hepcidin-25 is the primary regulator of iron metabolism, emerging evidence strongly indicates that this compound possesses superior antimicrobial potency against a broad spectrum of bacterial pathogens. This guide synthesizes available quantitative data, details the experimental methodologies used for these assessments, and visualizes the underlying mechanisms and workflows.
Comparative Antimicrobial Potency
Quantitative assessment of antimicrobial activity is primarily determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1] Across multiple studies and a range of clinically relevant bacteria, this compound consistently demonstrates lower MIC values compared to hepcidin-25, signifying greater potency.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Hepcidin-25 Against Various Bacterial Strains
| Bacterial Species | Strain | This compound MIC (µg/mL) | Hepcidin-25 MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 12.5 | 50 |
| Pseudomonas aeruginosa | ATCC 27853 | 25 | 50 |
| Staphylococcus aureus | ATCC 25923 | 50 | >50 |
| Enterococcus faecium | Clinical Isolate | 25 | 50 |
| Acinetobacter baumannii | Clinical Isolate | 12.5 | 50 |
| Klebsiella pneumoniae | Clinical Isolate | 25 | 50 |
| Staphylococcus epidermidis | ATCC 12228 | 6.25 | 12.5 |
Data compiled from studies employing broth microdilution methods at neutral pH.[3]
The enhanced activity of this compound is thought to be related to the absence of the N-terminal five amino acids present in hepcidin-25. This N-terminal region in hepcidin-25 is crucial for its iron-regulatory function via interaction with the iron exporter ferroportin, but it appears to hinder direct antimicrobial action.[4][5]
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of both hepcidin isoforms involves direct interaction with and disruption of the bacterial cell membrane. This action is characteristic of many antimicrobial peptides (AMPs). The process is generally understood to occur in a series of steps:
-
Electrostatic Attraction: Cationic hepcidin peptides are attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Permeabilization: Following initial binding, the peptides insert into the lipid bilayer, leading to membrane depolarization, pore formation, and increased permeability.[6] This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately, cell death.[7]
Studies have shown that the membrane-disrupting ability of both this compound and hepcidin-25 is significantly enhanced in acidic environments.[2][6] At a lower pH, the bactericidal concentrations of both peptides are reduced, and the time required to kill the bacteria is shortened.[2][3] This pH-dependent activity is particularly relevant for infections in acidic microenvironments, such as in abscesses or on the skin.
While direct membrane disruption is the primary bactericidal mechanism, it is important to note the indirect antimicrobial effect of hepcidin-25 through its systemic role in iron homeostasis. By binding to ferroportin on host cells like macrophages and duodenal enterocytes, hepcidin-25 induces the internalization and degradation of this iron exporter.[8][9] This action sequesters iron within host cells, reducing its availability in the bloodstream and thereby limiting a critical nutrient for invading pathogens.
Caption: Hepcidin-25 signaling pathway for iron regulation in host cells.
Experimental Protocols
The following sections detail the standard methodologies employed to determine the antimicrobial activity of hepcidin peptides.
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This assay is the gold standard for determining the MIC of an antimicrobial agent.[10]
Objective: To determine the lowest concentration of this compound and hepcidin-25 that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Synthetic this compound and hepcidin-25 peptides
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: A fresh bacterial culture is grown to the mid-logarithmic phase in MHB. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A serial two-fold dilution of each hepcidin peptide is prepared in MHB directly in the 96-well plate.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions, bringing the final bacterial concentration to the target of 5 x 10^5 CFU/mL.
-
Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Bactericidal Activity Assessment via Colony Forming Unit (CFU) Assay
This assay is performed to determine if an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Objective: To quantify the reduction in viable bacteria after exposure to this compound and hepcidin-25.
Materials:
-
Materials from the MIC assay
-
Sterile phosphate-buffered saline (PBS) or saline solution
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
Procedure:
-
Exposure: Bacteria are incubated with hepcidin peptides at concentrations corresponding to the MIC, as well as multiples of the MIC (e.g., 2x MIC, 4x MIC), for a defined period (e.g., 2, 4, 6, or 24 hours).
-
Serial Dilution: At specified time points, aliquots are taken from the incubation mixtures and serially diluted in sterile PBS.
-
Plating: A specific volume of each dilution is plated onto agar plates.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours, or until colonies are visible.
-
Colony Counting: The number of colonies on each plate is counted. The results are used to calculate the number of viable bacteria (CFU/mL) remaining after peptide exposure. A bactericidal effect is typically defined as a 99.9% (3-log10) reduction in the initial bacterial inoculum.
Conclusion and Future Directions
The available data unequivocally demonstrate that this compound is a more potent direct antimicrobial agent than hepcidin-25 against a variety of bacterial pathogens. This enhanced activity, coupled with its primary mechanism of membrane disruption, makes this compound and its derivatives attractive candidates for the development of novel anti-infective therapeutics. The lack of the N-terminal region, which is essential for iron regulation, suggests a functional divergence of these two isoforms, where hepcidin-25 acts as a systemic hormone and this compound may function as a more localized, direct-acting antimicrobial peptide.
Future research should focus on the in vivo efficacy of this compound in relevant infection models, its spectrum of activity against a wider range of multidrug-resistant pathogens, and the potential for synergistic effects with conventional antibiotics. Furthermore, structure-activity relationship studies could lead to the design of synthetic this compound analogs with improved stability, potency, and reduced potential for toxicity, paving the way for new therapeutic strategies in the fight against infectious diseases.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Antibacterial Activity of Hepcidin From Antarctic Notothenioid Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Hepcidin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Hepcidin-20: A Liver-Expressed Antimicrobial Peptide with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Initially identified in human urine and blood ultrafiltrate, hepcidin (B1576463) was named for its hepatic origin and its observed antimicrobial properties ("hepatic bactericidal protein")[1][2]. It was first described as Liver-Expressed Antimicrobial Peptide-1 (LEAP-1)[1][3]. The hepcidin gene (HAMP) is primarily expressed in the liver and encodes an 84-amino acid preprohormone[1][4]. This precursor undergoes processing to yield a 60-amino acid prohormone, which is further cleaved to produce the main bioactive 25-amino acid isoform, hepcidin-25[4][5]. Shorter isoforms, including hepcidin-20 and hepcidin-22, are also found in circulation, arising from truncation at the N-terminus[1][4][6].
While hepcidin-25 (B1576460) is the master regulator of systemic iron homeostasis, its shorter isoform, this compound, which lacks the first five N-terminal amino acids, shows diminished activity in iron regulation but retains significant, and in some cases enhanced, antimicrobial capabilities[7][8][9]. This guide provides a comprehensive overview of this compound, focusing on its structure, antimicrobial function, regulatory pathways, and the experimental methodologies used for its study.
Synthesis and Structure of this compound
Hepcidin synthesis is a multi-step process beginning with the transcription of the HAMP gene, located on chromosome 19q13.1[1]. The resulting 84-amino acid preprohepcidin (B1576763) is processed into a 60-amino acid prohepcidin. The final step involves cleavage by a furin-like convertase to produce the mature 25-amino acid peptide, hepcidin-25[4]. This compound is an isoform that lacks the first five amino acids of the N-terminal portion of hepcidin-25[8].
Structurally, this compound is a 20-amino acid cationic peptide[9]. A defining feature is the presence of eight highly conserved cysteine residues that form four intramolecular disulfide bonds[2][10]. These bonds create a stable, hairpin-like β-sheet structure, which is crucial for its stability and antimicrobial function[6][10]. The loss of the N-terminal region, which is critical for binding the iron exporter ferroportin, explains this compound's reduced role in iron metabolism[4][8].
Caption: Post-translational processing of the HAMP gene product into hepcidin isoforms.
Antimicrobial Mechanism and Activity
This compound functions as a cationic antimicrobial peptide, exerting its effect primarily through direct interaction with and disruption of microbial cell membranes[6]. The positively charged peptide is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, leakage of cellular contents, and ultimately, cell death[6].
The antimicrobial potency of this compound is significantly influenced by environmental conditions. Notably, its bactericidal activity is highly enhanced at an acidic pH (e.g., pH 5.0 and 6.6)[7][8]. This acidic environment increases the net positive charge of the peptide, likely due to the protonation of histidine residues, thereby strengthening its interaction with microbial membranes[9]. This property makes this compound a particularly interesting candidate for treating infections in acidic body sites, such as the skin, urinary tract, and within phagosomes[8][9].
Caption: Logical flow of this compound's direct antimicrobial action on bacterial membranes.
Data Presentation: Antimicrobial Spectrum
Studies have demonstrated that this compound possesses a broad spectrum of activity against various clinically relevant bacteria, including strains with multi-drug resistance[7]. In many cases, this compound is more potent (i.e., active at lower concentrations) than its hepcidin-25 counterpart[7][8].
Table 1: Comparative Antimicrobial Activity of Human Hepcidins
| Bacterial Species | This compound Bactericidal Conc. (µg/mL) | Hepcidin-25 Bactericidal Conc. (µg/mL) | Notes |
|---|---|---|---|
| Pseudomonas aeruginosa | 6.25 - 12.5 | 12.5 - 25 | Hep-20 is generally more active[7]. |
| Escherichia coli | 3.25 - 6.25 | 6.25 - 12.5 | Activity enhanced at acidic pH[7][8]. |
| Acinetobacter baumannii | 6.25 - 12.5 | 12.5 - 50 | Effective against multi-drug resistant strains[7]. |
| Enterococcus faecium | 6.25 - 12.5 | 25 - 50 | Hep-20 shows significantly higher potency[7]. |
| Staphylococcus aureus | 25 - 50 | >50 | Both hepcidins show lower activity against S. aureus[9]. |
| Candida albicans | Active | Active | Antifungal activity has been demonstrated[1][2]. |
Data summarized from in vitro studies conducted at neutral and acidic pH. Concentrations represent the range required for bactericidal activity[7][9].
Table 2: Minimum Inhibitory Concentration (MIC) of Fish Hepcidin Peptides
| Peptide (Source) | Target Bacterium | MIC (µM) |
|---|---|---|
| Drhep (Danio rerio) | E. coli | 15 |
| S. agalactiae | 10 | |
| A. hydrophila | 20 | |
| S. aureus | 25 | |
| Dmhep_8cysV1 (D. mawsoni) | E. coli | 25 |
| S. agalactiae | 20 | |
| A. hydrophila | 25 | |
| S. aureus | 25 | |
| Dmhep_8cysV2 (D. mawsoni) | E. coli | 20 |
| S. agalactiae | 10 | |
| A. hydrophila | 20 | |
| S. aureus | 15 |
Data from a study on hepcidins from Antarctic notothenioid fish, demonstrating broad-spectrum activity[10].
Signaling Pathways Regulating Hepcidin Expression
While this compound's antimicrobial action is direct, its production is tightly controlled by systemic signals related to iron status and inflammation. These pathways regulate the transcription of the HAMP gene in hepatocytes and are therefore critical to the availability of all hepcidin isoforms[11][12].
A. Iron-Sensing Pathway (BMP/SMAD)
The primary pathway for iron-dependent regulation involves Bone Morphogenetic Proteins (BMPs), particularly BMP6[11][13]. Increased iron stores lead to elevated BMP6 levels, which binds to a receptor complex on the hepatocyte surface, including hemojuvelin (HJV)[14]. This binding triggers the phosphorylation of SMAD1/5/8 proteins, which then complex with SMAD4 and translocate to the nucleus to activate HAMP gene transcription[1][11][14]. This pathway is negatively regulated by the transmembrane protease TMPRSS6, which cleaves HJV[11][15].
Caption: The BMP/SMAD signaling pathway positively regulates hepcidin expression in response to iron.
B. Inflammatory Pathway (JAK/STAT)
During infection and inflammation, hepcidin is upregulated as a type II acute-phase reactant[1][13]. Pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), are the primary drivers of this response[11][13][16]. IL-6 binds to its receptor on hepatocytes, activating the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3)[11][14]. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the HAMP promoter, inducing its transcription[1][11]. This mechanism links the innate immune response directly to iron metabolism, sequestering iron away from invading pathogens—a defense strategy known as nutritional immunity[16][17].
Caption: The JAK/STAT signaling pathway induces hepcidin expression in response to inflammation.
Experimental Protocols
A. Quantification of this compound
Accurate quantification of hepcidin isoforms is essential for research and clinical applications. Due to the structural similarity between isoforms, methods with high specificity are required.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for specifically quantifying this compound and other isoforms separately[18][19][20].
-
Sample Preparation:
-
Collect blood in EDTA or serum tubes. Centrifuge to separate plasma or serum.
-
To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled synthetic hepcidin).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., formic acid)[19].
-
Vortex and centrifuge to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE) (Optional but recommended for cleanup):
-
Load the supernatant from the previous step onto an SPE plate or column (e.g., a mixed-mode cation exchange resin).
-
Wash the column to remove interfering substances.
-
Elute the hepcidin peptides using an appropriate solvent mixture (e.g., 5% ammonia (B1221849) in methanol).
-
Dry the eluate under nitrogen and reconstitute in a mobile phase-compatible solution.
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-HR-MS)[19][21].
-
Chromatography: Use a C18 reverse-phase column to separate hepcidin isoforms based on their hydrophobicity. A gradient of water and acetonitrile (B52724) with formic acid is typically used as the mobile phase.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For tandem MS, monitor specific precursor-to-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring, MRM). For HR-MS, monitor the accurate mass of the protonated molecules[19].
-
-
Quantification:
-
Generate a calibration curve using known concentrations of synthetic this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantification (LLoQ) for such methods is typically around 1 µg/L (1 ng/mL)[19].
-
B. Antimicrobial Activity Assays
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation:
-
Culture the test bacterium (e.g., E. coli) on an appropriate agar (B569324) plate overnight at 37°C.
-
Select several colonies and suspend them in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Peptide Preparation and Dilution:
-
Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well (bacteria in broth, no peptide) and a negative control well (broth only, no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Alternatively, growth can be measured spectrophotometrically by reading the optical density at 600 nm (OD₆₀₀)[10].
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
-
Preparation: Prepare bacterial inoculum and this compound solutions at desired concentrations (e.g., 1x, 2x, 4x MIC) in a larger volume in tubes or flasks. Include a growth control tube without hepcidin.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 30, 60, 90, 120, 240 minutes), draw an aliquot from each tube[7][8].
-
Quantification of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each hepcidin concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum[7]. Studies show hepcidin's bactericidal activity typically occurs after 30-90 minutes of incubation[7][8].
Conclusion
This compound is a multifaceted peptide that stands at the intersection of innate immunity and iron metabolism. While its larger counterpart, hepcidin-25, orchestrates iron homeostasis, this compound emerges as a potent direct antimicrobial agent. Its broad-spectrum activity, efficacy against resistant strains, and enhanced killing in acidic environments underscore its potential as a template for novel anti-infective therapies. Understanding the distinct signaling pathways that regulate its production and the precise mechanisms of its microbicidal action are critical areas for ongoing research. The detailed protocols provided herein offer a standardized framework for researchers and drug developers to explore the full therapeutic promise of this liver-expressed peptide.
References
- 1. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Era of Antimicrobial Peptides: Use of Hepcidins to Prevent or Treat Bacterial Infections and Iron Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin - Wikipedia [en.wikipedia.org]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. Antibacterial Activity and Mechanisms of TroHepc2-22, a Derived Peptide of Hepcidin2 from Golden Pompano (Trachinotus ovatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Identification of Antibacterial Activity of Hepcidin From Antarctic Notothenioid Fish [frontiersin.org]
- 11. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Iron regulation by hepcidin [jci.org]
- 14. researchgate.net [researchgate.net]
- 15. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiology, Hepcidin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. Hepcidin quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
Methodological & Application
Quantitative Analysis of Hepcidin-20 in Human Serum by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463) is a peptide hormone that plays a central role in the regulation of iron homeostasis.[1] It is primarily produced by the liver and exists in several isoforms, with hepcidin-25 (B1576460) being the main bioactive form.[2] N-terminally truncated isoforms, including hepcidin-20, -22, and -24, are also present in circulation, though their physiological roles are less understood.[2] The quantification of these isoforms, particularly this compound, is of growing interest in the study of iron-related disorders and for monitoring therapeutic interventions. Mass spectrometry-based methods, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as the gold standard for the specific and sensitive quantification of hepcidin isoforms, overcoming the limitations of traditional immunoassays which may lack specificity.[3][4]
This document provides a detailed application note and protocol for the quantification of this compound in human serum using LC-MS/MS.
Hepcidin Regulatory Pathway
The production of hepcidin is tightly regulated by iron levels, inflammation, and erythropoietic signals. The bone morphogenetic protein (BMP)/SMAD signaling pathway is the core regulatory axis that responds to body iron requirements.[5] Under inflammatory conditions, interleukin-6 (IL-6) induces hepcidin expression via the JAK/STAT pathway.[6][7]
Caption: Simplified signaling pathway for the regulation of hepcidin expression.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and other isoforms in human serum from healthy individuals and those with specific health conditions. These values are indicative and can vary based on the specific cohort and analytical method used.
Table 1: Serum Hepcidin Isoform Concentrations in a General Population
| Isoform | Median Concentration (µg/L) | Range (µg/L) | Reference |
| This compound | 4 | 1–40 | [8] |
| Hepcidin-22 | 8 | 2–20 | [8] |
| Hepcidin-24 | 8 | 1–50 | [8] |
| Hepcidin-25 | 39 | 1–334 | [8] |
Table 2: Serum Hepcidin Isoform Concentrations in Healthy Volunteers vs. Chronic Kidney Disease (CKD) Patients
| Isoform | Healthy Volunteers (Mean, nmol/L) | CKD Patients (Mean, nmol/L) | Reference |
| This compound | 2.0 ± 1.1 | 12.0 ± 8.1 | [2] |
| Hepcidin-22 | 0.8 ± 0.5 | 1.9 ± 1.4 | [2] |
| Hepcidin-25 | 10.1 ± 6.0 | 29.5 ± 18.2 | [2] |
Experimental Workflow for this compound Quantification
The overall workflow for the quantification of this compound from serum samples involves several key stages, from sample collection and preparation to LC-MS/MS analysis and data processing.
Caption: General workflow for LC-MS/MS quantification of this compound.
Detailed Experimental Protocol
This protocol is a composite based on established methods for hepcidin isoform quantification by LC-MS/MS.[8][9]
1. Materials and Reagents
-
Human serum samples
-
This compound synthetic standard
-
Stable isotope-labeled hepcidin-25 as an internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)
-
Low-protein binding microcentrifuge tubes and 96-well plates
2. Standard and Internal Standard Preparation
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 30% acetonitrile with 0.1% formic acid).
-
Prepare a stock solution of the internal standard (e.g., ¹³C₈,¹⁵N₃-hepcidin-25) in a similar solvent.
-
Prepare working solutions of the this compound standard and IS by diluting the stock solutions.
-
Prepare calibration standards by spiking known concentrations of the this compound working solution into a surrogate matrix (e.g., charcoal-stripped human serum).
3. Sample Preparation
-
Thaw serum samples on ice.
-
To 200 µL of serum sample, calibrator, or quality control sample in a low-protein binding tube, add 10 µL of the internal standard working solution.
-
Add 600 µL of 0.1% (v/v) aqueous formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
4. Solid-Phase Extraction (SPE)
-
Condition the SPE plate/cartridge with 200 µL of methanol, followed by 200 µL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE plate/cartridge.
-
Wash the plate/cartridge with 200 µL of 20% (v/v) acetonitrile in water.
-
Wash the plate/cartridge with 200 µL of ultrapure water.
-
Elute the hepcidin isoforms with 60 µL of 70% (v/v) acetonitrile containing 1% (v/v) TFA into a low-protein binding 96-well plate.
-
Add 70 µL of 0.1% (v/v) formic acid in water to the eluted sample.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over approximately 8-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized on the specific mass spectrometer being used.
-
6. Data Analysis
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method described provides a robust and specific approach for the quantification of this compound in human serum. Accurate measurement of this compound and other isoforms is crucial for advancing our understanding of iron metabolism in health and disease and for the development of novel therapeutic strategies. This application note and protocol serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Physiology, Hepcidin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. ashpublications.org [ashpublications.org]
Application Notes: Hepcidin-20 Immunoassay in Human Serum
Introduction
Hepcidin (B1576463) is the principal hormone regulating iron homeostasis in the human body.[1][2] It is a 25-amino acid peptide (Hepcidin-25) primarily synthesized in the liver.[3] Hepcidin acts by binding to the iron exporter ferroportin, inducing its internalization and degradation, which in turn limits iron absorption in the intestine and iron release from macrophages and hepatocytes.[2][3] Dysregulation of hepcidin is implicated in various iron-related disorders; deficiency leads to iron overload conditions like hemochromatosis, while excess contributes to the anemia of inflammation.[1][4]
In addition to the main bioactive Hepcidin-25 isoform, truncated forms such as Hepcidin-20 and Hepcidin-22 exist in circulation.[3][5][6] While Hepcidin-25 is the only active form, these other isoforms may interfere with some immunoassays.[3] The contribution of this compound to total serum hepcidin can vary significantly between healthy individuals and patients with different diseases.[5] Most commercially available Enzyme-Linked Immunosorbent Assays (ELISAs) are designed to quantify Hepcidin-25 but may exhibit cross-reactivity with this compound and -22.[6][7] Therefore, understanding the specificity of the chosen assay is critical for data interpretation.
Assay Principle
The most common method for quantifying hepcidin in serum is the sandwich ELISA.[4][8] This assay utilizes a 96-well plate pre-coated with an antibody specific to human hepcidin.[8] When the serum sample or standard is added to the wells, the hepcidin present is captured by the immobilized antibody. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the captured hepcidin, forming a "sandwich". Subsequently, a Streptavidin-HRP (Horseradish Peroxidase) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody. Finally, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB into a blue-colored product, which turns yellow upon the addition of a stop solution. The intensity of the color is directly proportional to the concentration of hepcidin in the sample and is measured spectrophotometrically at 450 nm.[9]
An alternative method is the competitive ELISA (C-ELISA).[1] In this format, a known amount of labeled hepcidin (e.g., biotinylated) competes with the hepcidin in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of hepcidin in the sample.
Quantitative Data Summary
Table 1: Example ELISA Kit Performance Characteristics
| Parameter | Sample 1 | Sample 2 | Sample 3 |
|---|---|---|---|
| Intra-Assay Precision (n=20) | |||
| Mean (pg/mL) | 199.97 | 497.72 | 1601.67 |
| Standard Deviation | 10.7 | 24.59 | 65.83 |
| Coefficient of Variation (%CV) | 5.35 | 4.94 | 4.11 |
| Inter-Assay Precision (n=10) | |||
| Mean (pg/mL) | 205.11 | 510.23 | 1650.78 |
| Standard Deviation | 12.51 | 28.98 | 79.24 |
| Coefficient of Variation (%CV) | 6.1 | 5.68 | 4.8 |
Data derived from a representative Human Hepcidin ELISA kit manual for illustrative purposes.[4]
Table 2: General Assay Specifications from Various Kits
| Parameter | Value | Source |
|---|---|---|
| Detection Range | 10-4000 pg/mL | [2] |
| Detection Range | 10–1500 µg/L | [10] |
| Sensitivity (Lower Limit of Detection) | 37.5 pg/mL | [4] |
| Sensitivity (Lower Limit of Detection) | 5.5 ng/mL | [1] |
| Sample Volume | 50-100 µL | [8] |
| Incubation Time (Total) | ~3-4 hours | [9][11][12] |
| Wavelength | 450 nm |[4][8] |
Visualizations
Sandwich ELISA Principle
Caption: Principle of the Sandwich ELISA method.
Experimental Workflow for Hepcidin ELISA
Caption: General experimental workflow for a Hepcidin Sandwich ELISA.
Experimental Protocol: Hepcidin Sandwich ELISA
This protocol is a generalized procedure based on common sandwich ELISA kits. Researchers should always refer to the specific manual provided with their kit.
I. Required Materials (Not Provided)
-
Microplate reader capable of measuring absorbance at 450 nm.[8][11]
-
37°C incubator.[11]
-
Precision pipettes (single and multi-channel) and disposable tips.[11]
-
Eppendorf tubes for standard and sample dilutions.[11]
-
Deionized or distilled water.[11]
-
Absorbent paper.[11]
-
Automated plate washer (optional).[11]
II. Reagent Preparation
-
Bring to Room Temperature: Allow all reagents and samples to equilibrate to room temperature before use.[4]
-
1X Wash Buffer: If a concentrated (e.g., 25X) wash buffer is provided, dilute it with deionized or distilled water to prepare the 1X working solution.[4] For example, dilute 30 mL of 25X concentrate into 720 mL of water to make 750 mL of 1X Wash Buffer.[4] Store at 2-8°C.[4]
-
Standard Curve Preparation:
-
Reconstitute the lyophilized standard with Standard & Sample Diluent to create a stock solution (e.g., 4000 pg/mL).[4] Let it stand for 10 minutes and mix gently.[4]
-
Perform a serial dilution. For example, label 7 tubes and add 500 µL of Standard & Sample Diluent to each.[4] Transfer 500 µL from the stock solution to the first tube to get a 2000 pg/mL standard.[4] Mix, and then transfer 500 µL from this tube to the next, repeating for all tubes.[4] The final tube, containing only diluent, serves as the zero standard (0 pg/mL).[4]
-
-
Biotinylated Detection Antibody (1X): Dilute the 100X concentrated antibody with Biotinylated Detection Antibody Diluent to prepare the 1X working solution.[4] Prepare the required amount shortly before use (e.g., 100 µL per well).[4]
-
Streptavidin-HRP Conjugate (1X): Dilute the 100X concentrated conjugate with HRP Conjugate Diluent to prepare the 1X working solution.[4] Prepare the required amount shortly before use (e.g., 100 µL per well).[4]
III. Sample Preparation and Storage
-
Serum Collection: Collect whole blood into a serum separator tube.[9][12] Allow the blood to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C.[9][11][12]
-
Centrifugation: Centrifuge the clotted blood at 1000 x g for 15-20 minutes.[9][11][12]
-
Aliquoting and Storage: Carefully collect the serum supernatant.[11] It is recommended to assay fresh samples immediately.[9] If storage is necessary, aliquot the serum and store at -20°C (for up to 1 month) or -80°C (for up to 3 months).[4] Avoid repeated freeze-thaw cycles.[4][9][12]
-
Sample Dilution: Due to the high concentration of hepcidin in serum, samples may need to be diluted with the provided Sample Diluent.[11] A pre-test may be necessary to determine the optimal dilution factor to ensure the sample concentration falls within the standard curve range.[12] A 1:20 dilution is common.[1]
IV. Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample into the appropriate wells of the pre-coated microplate.[9][11] Seal the plate.
-
First Incubation: Incubate the plate for 90 minutes at 37°C.[11]
-
Wash: Aspirate the liquid from each well. Wash each well with ~350 µL of 1X Wash Buffer. Repeat the wash process for a total of three washes.[12] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[12]
-
Add Detection Antibody: Add 100 µL of the 1X Biotinylated Detection Antibody working solution to each well.[11][12] Seal the plate.
-
Second Incubation: Incubate for 60 minutes at 37°C.[11]
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the 1X Streptavidin-HRP working solution to each well.[9] Seal the plate.
-
Third Incubation: Incubate for 30 minutes at 37°C.[11]
-
Wash: Aspirate and wash the plate five times, as described in step 3.[11]
-
Substrate Reaction: Add 90 µL of TMB Substrate solution to each well.[9][11] Incubate the plate in the dark at 37°C for 15-20 minutes.[11][12] A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[9][12] The color will change from blue to yellow.[4]
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[4] It is recommended to read the plate within 10 minutes of adding the stop solution.[4]
V. Calculation of Results
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard OD from all other readings.
-
Plotting: Plot the corrected OD values for the standards on the y-axis against their corresponding concentrations on the x-axis.
-
Curve Fitting: Generate a standard curve using curve-fitting software. A four-parameter logistic (4-PL) curve fit is often recommended.[4]
-
Determine Concentrations: Use the standard curve to determine the hepcidin concentration in the unknown samples. Remember to multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original serum sample.
References
- 1. ashpublications.org [ashpublications.org]
- 2. bt-laboratory.com [bt-laboratory.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fn-test.com [fn-test.com]
- 12. img.abclonal.com [img.abclonal.com]
Developing a Western Blot Protocol for Hepcidin-20: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepcidin-20, a truncated isoform of the master iron-regulatory hormone hepcidin-25, is increasingly recognized for its potential role in various physiological and pathological processes. Accurate and reliable quantification of this compound is crucial for advancing our understanding of its biological functions and for the development of novel therapeutics. While mass spectrometry and ELISA are common methods for hepcidin (B1576463) detection, Western blotting offers a valuable, semi-quantitative alternative for assessing protein expression levels in various biological samples. This document provides a detailed, developmental protocol for the Western blot analysis of this compound, addressing the specific challenges associated with the detection of low molecular weight proteins. Additionally, it outlines the key signaling pathways regulating hepcidin expression.
Introduction
Hepcidin is a peptide hormone primarily synthesized in the liver that plays a central role in regulating systemic iron homeostasis.[1] The mature, bioactive form, hepcidin-25, is a 25-amino acid peptide.[2] In addition to hepcidin-25, several N-terminally truncated isoforms, including this compound and hepcidin-22, have been identified.[2] this compound, with a molecular weight of approximately 2.19 kDa, has been shown to have minimal iron regulatory activity but may possess other biological functions, such as antimicrobial properties.[2][3]
Detecting small peptides like this compound by Western blot presents unique challenges. Their low molecular weight can lead to poor resolution on standard Tris-Glycine gels and inefficient retention on transfer membranes.[4] This protocol is specifically tailored to overcome these obstacles by utilizing a Tricine-SDS-PAGE system for enhanced separation of low molecular weight proteins and optimizing transfer conditions to ensure efficient capture of this compound on the membrane.[5][6][7]
Hepcidin Regulatory Signaling Pathways
Hepcidin expression is tightly controlled by several stimuli, primarily iron levels, inflammation, erythropoietic demand, and hypoxia.[1][8] Two major signaling pathways govern hepcidin transcription in hepatocytes: the Bone Morphogenetic Protein (BMP)/Mothers against decapentaplegic homolog (SMAD) pathway and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[8][9]
The BMP/SMAD pathway is the principal regulator of hepcidin in response to iron status.[10] Increased iron levels lead to elevated levels of BMP6, which binds to its receptor complex, including hemojuvelin (HJV) as a co-receptor.[11] This binding triggers the phosphorylation of SMAD1/5/8, which then forms a complex with SMAD4.[10][11] This complex translocates to the nucleus and activates the transcription of the hepcidin gene (HAMP).[10][11]
Inflammation, on the other hand, induces hepcidin expression primarily through the JAK/STAT3 pathway.[8][9] Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), bind to their receptors on hepatocytes, activating the JAK family of tyrosine kinases.[8][9] Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to induce HAMP gene transcription.[8][9]
Figure 1: Hepcidin Regulatory Signaling Pathways.
Developmental Western Blot Protocol for this compound
This protocol is a developmental guide and may require optimization for specific sample types and antibodies.
Experimental Workflow
Figure 2: Western Blot Workflow for this compound.
Materials and Reagents
a. Sample Preparation
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Tricine SDS Sample Buffer (2X)
-
β-mercaptoethanol or DTT
b. Gel Electrophoresis
-
16.5% Tricine Precast Gels or hand-casting reagents
-
Tricine SDS Running Buffer (10X)
-
Low molecular weight protein ladder
c. Protein Transfer
-
PVDF membrane (0.2 µm pore size)
-
Transfer Buffer (e.g., Towbin buffer with 10-20% methanol)
d. Immunodetection
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-Hepcidin antibody (see Antibody Selection section)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent Substrate (ECL)
Antibody Selection
The choice of primary antibody is critical for the successful detection of this compound. As most commercially available anti-hepcidin antibodies are raised against hepcidin-25, it is imperative to verify their cross-reactivity with this compound. It is recommended to test antibodies from multiple vendors.
| Supplier | Product Name/Number | Clonality | Host | Reported Applications |
| Abcam | Anti-Hepcidin-25 antibody [EPR18074] (ab187778) | Monoclonal | Rabbit | WB |
| Novus Biologicals | Hepcidin Antimicrobial Peptide Antibody (NBP1-59337) | Polyclonal | Rabbit | WB, IHC[12] |
| Santa Cruz Biotechnology | hepcidin Antibody (various) | Monoclonal/Polyclonal | Mouse/Rabbit | WB, ELISA, IHC, IF[1] |
| MyBioSource | Mouse anti-Human Hepcidin Monoclonal Antibody (Clone D7) (MBS2032091) | Monoclonal | Mouse | WB, IHC, ELISA[13] |
| RayBiotech | Anti-Hepcidin Antibody | Polyclonal | Rabbit | WB, ELISA[11] |
Note: The user must validate the chosen antibody for specificity and sensitivity for this compound.
Detailed Protocol
a. Sample Preparation
-
For Cell Culture: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.[14] Incubate on ice for 30 minutes with periodic vortexing.[14] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[14]
-
For Serum/Plasma: Due to the low abundance of this compound, immunoprecipitation or sample concentration may be required.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation for Loading: Dilute samples to the desired concentration (e.g., 20-50 µg of total protein) with lysis buffer. Add an equal volume of 2X Tricine SDS Sample Buffer. Add β-mercaptoethanol or DTT to a final concentration of 5%.
-
Heat the samples at 70-85°C for 5-10 minutes.[5] Note: Avoid boiling, as this can cause aggregation of small proteins.
b. Tricine-SDS-PAGE
-
Assemble the electrophoresis apparatus using a 16.5% Tricine gel.
-
Fill the inner and outer chambers with 1X Tricine SDS Running Buffer.
-
Load the prepared samples and a low molecular weight protein ladder into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
c. Protein Transfer
-
Activate the 0.2 µm PVDF membrane by soaking it in methanol for 1-2 minutes, followed by equilibration in transfer buffer for at least 5 minutes.
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Assemble the transfer stack (sponge-filter paper-gel-membrane-filter paper-sponge).
-
Perform the transfer. A wet transfer at 100 V for 30-60 minutes at 4°C is a good starting point.[15] Alternatively, a semi-dry transfer for 15-20 minutes may be more efficient for small proteins.[7] Transfer time and voltage may require optimization to prevent "blow-through" of the small peptide.[16]
d. Immunodetection
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-hepcidin antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically (e.g., 1:500 - 1:2000 dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
e. Data Acquisition and Analysis
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the this compound band intensity to a loading control (e.g., total protein stain on the membrane like Ponceau S, as traditional housekeeping proteins are too large).
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Protein Load | 20-50 µg | To ensure detectable levels of this compound. |
| Gel Percentage | 16.5% Tricine | Optimal resolution of proteins <10 kDa.[6] |
| Membrane Pore Size | 0.2 µm | Prevents small peptides from passing through the membrane.[17] |
| Transfer Time (Wet) | 30-60 minutes | To be optimized to balance transfer efficiency and prevent "blow-through".[15] |
| Primary Antibody Dilution | 1:500 - 1:2000 | To be optimized for signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Dependent on the specific antibody and detection system. |
Conclusion
This application note provides a comprehensive, albeit developmental, protocol for the Western blot detection of this compound. The successful implementation of this protocol hinges on careful optimization of key steps, particularly the gel electrophoresis, protein transfer, and antibody selection. By employing a Tricine-based gel system and a small-pore PVDF membrane, researchers can significantly enhance the resolution and retention of this low molecular weight peptide. The provided diagrams of the experimental workflow and regulatory signaling pathways serve as valuable visual aids for understanding the broader context of this compound analysis. This protocol should serve as a robust starting point for researchers and drug development professionals seeking to investigate the role of this compound in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. Hepcidin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.co.jp]
- 5. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. Hepcidin Antimicrobial Peptide Antibody - BSA Free (NBP1-59337): Novus Biologicals [novusbio.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. Western blot transfer techniques | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Hepcidin-20 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463), a key regulator of iron homeostasis, exists in several isoforms, including hepcidin-20, -22, and -25, all of which are present in urine.[1][2] The accurate measurement of these isoforms, particularly this compound, is crucial for understanding iron metabolism disorders and for the development of novel therapeutics. Urinary hepcidin analysis offers a non-invasive approach to assess systemic hepcidin levels. However, the reliability of these measurements is highly dependent on stringent pre-analytical sample preparation to ensure the stability and integrity of the peptide. These application notes provide detailed protocols for urine sample collection, processing, and storage, along with an overview of analytical methodologies.
I. Urine Sample Collection
The choice of urine collection method can significantly impact this compound concentration. Both 24-hour and spot urine collections are utilized, each with specific advantages and considerations.
Protocol 1: 24-Hour Urine Collection
A 24-hour urine collection provides an average concentration of this compound over a full day, minimizing the impact of diurnal variations.
Materials:
-
24-hour urine collection container (light-protected, if possible)
-
Preservative (optional, see below)
-
Cooler with ice or refrigerator access
Procedure:
-
Begin the collection in the morning. At the start time, empty the bladder completely and discard this first urine sample. Record the exact start time.[3][4]
-
For the next 24 hours, collect all subsequent urine in the provided container.[3][4][5]
-
It is critical to keep the collection container cool, either by refrigeration or by placing it in a cooler with ice, throughout the entire 24-hour period.[3][4][6][5]
-
Exactly 24 hours after the start time, empty the bladder one last time and add this final urine to the collection container. Record the exact end time.[2][3][4]
-
Label the container clearly with the patient's name, date of birth, and the start and end times of the collection.
-
Transport the collected urine to the laboratory as soon as possible, maintaining the cool temperature during transport.[4][5]
Protocol 2: Spot Urine Collection (Second Morning Void)
For routine analysis, a second morning void spot urine sample is often recommended to reduce the variability associated with the highly concentrated first-morning void.[7]
Materials:
-
Sterile urine collection cup
Procedure:
-
Discard the first urine of the morning.
-
Collect the second urination of the day (mid-stream portion) in a sterile collection cup.
-
Label the cup with the patient's name, date of birth, and the date and time of collection.
-
Process the sample as soon as possible after collection.
II. Sample Processing and Preservation
Proper and prompt processing of urine samples is critical to prevent the degradation and loss of this compound. Due to its amphipathic nature, hepcidin has a tendency to aggregate and adhere to surfaces.[8]
Protocol 3: Initial Sample Handling and Centrifugation
Procedure:
-
For 24-hour collections, measure and record the total volume of urine.
-
Transfer a 10-50 mL aliquot of the well-mixed urine (from either a 24-hour or spot collection) into a conical centrifuge tube.
-
Centrifuge the urine sample to remove cellular debris and other particulate matter. Recommended centrifugation parameters are:
-
Carefully collect the supernatant without disturbing the pellet.
Additives and Preservatives
The use of additives can help to preserve the integrity of this compound in urine samples.
-
Bovine Serum Albumin (BSA): To prevent the loss of hepcidin due to aggregation and adhesion to container surfaces, the addition of BSA to the collection container prior to urine collection can be beneficial.[8] A study showed that the addition of solid BSA to a final concentration of 2.5 g/L or 5 g/L prevented hepcidin loss by an average of 13.3%.[8]
-
Preservatives: While refrigeration is the most recommended method of preservation, chemical preservatives may be considered, especially if refrigeration is not immediately available.[12] Boric acid has been shown to be effective for preserving proteins and creatinine (B1669602) in 24-hour urine collections.[13] However, the direct impact of various preservatives on this compound stability requires specific validation. For peptide analysis, acidification of the urine is a common preservation strategy.[12][14]
III. Sample Storage
Long-term storage conditions are a critical factor in maintaining this compound stability.
Protocol 4: Aliquoting and Storage
Procedure:
-
After centrifugation and the addition of any necessary preservatives, aliquot the urine supernatant into multiple smaller-volume, clearly labeled cryovials. This helps to avoid multiple freeze-thaw cycles for the entire sample.[2]
-
Short-term storage (up to 24 hours): Store aliquots at 4°C.[15][16]
-
Long-term storage: For storage longer than 24 hours, samples should be immediately frozen and maintained at -80°C.[9][10][17] Studies have shown that hepcidin is stable at -80°C for at least 6 months to 5 years.[15][16][18] Storage at -20°C is not recommended as it has been shown to result in a decline in hepcidin levels.[9]
-
Freeze-Thaw Cycles: It is crucial to minimize freeze-thaw cycles as they have been shown to consistently decrease urinary hepcidin levels.[9]
IV. Data Presentation: Summary of Pre-analytical Variables
| Parameter | Recommendation | Rationale |
| Collection Type | 24-hour collection or second morning void spot urine. | 24-hour collection minimizes diurnal variation. Second morning void is a practical alternative for routine analysis. |
| Container | Sterile, light-protected container. | Prevents contamination and potential degradation from light exposure. |
| Preservation | Refrigeration during collection and processing is paramount. Addition of BSA (2.5-5 g/L) can prevent peptide loss. | Cooling slows down enzymatic degradation. BSA reduces loss due to aggregation and surface adhesion.[8] |
| Centrifugation | 5000 rpm for 5 minutes or 3000-12,000 x g for 15-20 minutes. | Removes cellular debris and particulates that can interfere with analysis.[7][9][10][11] |
| Short-Term Storage | Up to 24 hours at 4°C. | Maintains stability for a limited time before long-term storage or analysis.[15][16] |
| Long-Term Storage | -80°C. | Ensures long-term stability of this compound for several months to years.[9][10][15][16][17][18] |
| Freeze-Thaw Cycles | Minimize to a single cycle if possible. | Repeated freezing and thawing leads to significant degradation of urinary hepcidin.[9] |
V. Experimental Protocols: Analytical Methodologies
The two primary methods for the quantitative analysis of this compound in urine are mass spectrometry and enzyme-linked immunosorbent assay (ELISA).
Protocol 5: this compound Analysis by Mass Spectrometry (SELDI-TOF MS)
Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) is a powerful technique for the analysis of peptides like hepcidin.[1]
Principle: Urine samples are applied to a ProteinChip array with a specific chemical surface (e.g., hydrophobic, hydrophilic, cationic, or metal-affinity). Hepcidin binds to the surface while other urinary components are washed away. The bound peptides are then ionized by a laser and their mass-to-charge ratio is determined.
Abbreviated Workflow:
-
Sample Preparation: Thaw frozen urine samples on ice. Centrifuge as described in Protocol 3.
-
ProteinChip Array Preparation: Equilibrate the chosen ProteinChip array (e.g., CM10, NP20) with the appropriate binding buffer.[8]
-
Sample Application: Apply a small volume of the urine supernatant to each spot on the array and incubate in a humidity chamber to allow for hepcidin binding.
-
Washing: Wash the spots with buffer to remove unbound proteins and salts.
-
Matrix Application: Apply a sinapinic acid (SPA) or other suitable matrix solution to each spot and allow it to co-crystallize with the bound peptides.
-
Mass Spectrometry Analysis: Analyze the array using a SELDI-TOF mass spectrometer to generate a mass spectrum.
-
Data Analysis: Identify the this compound peak based on its known mass-to-charge ratio and quantify its intensity.
Protocol 6: this compound Analysis by ELISA
ELISA provides a high-throughput method for quantifying hepcidin in urine.
Principle: A competitive ELISA is a common format for hepcidin measurement. In this assay, hepcidin in the urine sample competes with a known amount of biotinylated hepcidin for binding to a limited number of anti-hepcidin antibodies coated on a microplate. The amount of bound biotinylated hepcidin is then detected using a streptavidin-peroxidase conjugate and a chromogenic substrate. The color intensity is inversely proportional to the concentration of hepcidin in the sample.
Abbreviated Workflow:
-
Sample Preparation: Thaw frozen urine samples on ice. Centrifuge as described in Protocol 3. Dilute the urine supernatant in the provided assay buffer (e.g., 1:10 dilution in TBS-Tween 20).[9][10][18]
-
Assay Procedure:
-
Add standards and diluted urine samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated hepcidin-25 (B1576460) tracer to each well.[9][10]
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-peroxidase conjugate and incubate.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB) and incubate to develop color.[18]
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of hepcidin in the urine samples.
VI. Visualizations
References
- 1. clinicalpub.com [clinicalpub.com]
- 2. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 3. How to collect a 24 hour urine sample | CUH [cuh.nhs.uk]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. testmenu.com [testmenu.com]
- 6. 24-Hour Urine Collection Instructions | UNC Health Rex [rexhealth.com]
- 7. scispace.com [scispace.com]
- 8. SELDI-TOF MS detection of urinary hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications. - Biospecimen Research Database [brd.nci.nih.gov]
- 10. Urinary hepcidin level as an early predictor of iron deficiency in children: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labpedia.net [labpedia.net]
- 13. researchgate.net [researchgate.net]
- 14. labpedia.net [labpedia.net]
- 15. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aruplab.com [aruplab.com]
- 18. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Commercially Available Hepcidin-20 Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of commercially available hepcidin-20 antibodies in various immunoassays. Hepcidin (B1576463), a key regulator of iron homeostasis, is a peptide hormone primarily produced by the liver. Its various isoforms, including this compound, are of significant interest in research and clinical settings for understanding iron metabolism disorders.[1][2] This document outlines the characteristics of selected antibodies, validated applications, and step-by-step protocols for their use in ELISA, Western Blotting, and Immunohistochemistry.
Commercially Available this compound Antibodies
A variety of monoclonal and polyclonal antibodies targeting this compound are available from several suppliers. The choice of antibody will depend on the specific application and the required sensitivity and specificity. Below is a summary of representative commercially available hepcidin antibodies.
| Supplier | Product Name | Catalog No. | Type | Host | Reactivity | Validated Applications |
| R&D Systems | Human Hepcidin Antibody | MAB8307 | Monoclonal (Recombinant) | Rabbit | Human | ELISA (Capture)[1] |
| MyBioSource | Mouse anti-Human Hepcidin Monoclonal Antibody (Clone D7) | MBS2032091 | Monoclonal | Mouse | Human | WB, IHC, ELISA[2] |
| Abcam | Anti-Hepcidin + Hepcidin-2 antibody [EPR18937] | ab190775 | Monoclonal (Recombinant) | Rabbit | Mouse | WB, IHC-P, IHC-Fr |
| Cell Signaling Technology | Hepcidin (E8M5B) Rabbit mAb | #29572 | Monoclonal | Rabbit | Human | Western Blotting[3] |
| Santa Cruz Biotechnology | hepcidin Antibody | - | Monoclonal | - | - | WB, IP, IF, IHC, ELISA[4] |
| Novus Biologicals | Hepcidin Antimicrobial Peptide Antibody | NBP1-59337 | Polyclonal | Rabbit | Human, Bovine | WB, IHC |
| Intrinsic LifeSciences | Monoclonal Anti-Hepcidin-25 Antibody | - | Monoclonal | - | - | WB, IHC, ELISA[5] |
Hepcidin Signaling Pathway
Hepcidin expression is regulated by systemic iron levels, inflammation, and erythropoietic activity. The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is a primary regulator of hepcidin transcription in response to iron.[6][7] Inflammatory cytokines, particularly Interleukin-6 (IL-6), can also induce hepcidin expression via the JAK-STAT3 pathway.[6][7] Conversely, increased erythropoietic drive leads to the production of erythroferrone (ERFE), which suppresses hepcidin expression.[7] Hepcidin exerts its function by binding to the iron exporter ferroportin on the surface of cells, leading to its internalization and degradation, thereby trapping iron within the cells.[1][8]
Application Protocols
The following are detailed protocols for common applications using this compound antibodies. Optimal conditions may need to be determined for specific antibodies and experimental setups.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying hepcidin in biological samples such as serum, plasma, and cell culture supernatants.[9][10] A sandwich ELISA format is commonly employed.
Materials:
-
This compound capture and detection antibodies
-
Recombinant this compound standard
-
96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the capture antibody to the recommended concentration in Coating Buffer. Add 100 µL to each well of the microplate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Prepare serial dilutions of the this compound standard in Assay Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.[10]
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Assay Diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 8.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
| Parameter | Typical Range/Value |
| Capture Antibody Concentration | 1-4 µg/mL |
| Blocking Time | 1-2 hours |
| Sample Incubation Time | 2 hours |
| Detection Antibody Concentration | 0.25-1 µg/mL |
| Standard Curve Range | 15.6 - 1000 pg/mL |
Western Blotting
Western blotting can be used to detect this compound in cell lysates and tissue homogenates.[3][11] Due to its small size, special attention to the gel percentage and transfer conditions is required.
Materials:
-
This compound primary antibody
-
HRP-conjugated secondary antibody
-
Cell or tissue lysates
-
SDS-PAGE gels (15% or higher, or Tricine gels)
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration using a suitable assay (e.g., BCA).
-
SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Due to the small size of hepcidin, use a 0.22 µm pore size membrane and consider extending the transfer time or using a wet transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary this compound antibody in Blocking Buffer to the recommended dilution (e.g., 1:1000).[3] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
| Parameter | Recommended Condition |
| Protein Load | 20-30 µg per lane |
| Gel Percentage | 15% or Tricine gel |
| Blocking | 1 hour at RT |
| Primary Antibody Dilution | 1:500 - 1:2000 |
| Secondary Antibody Dilution | 1:2000 - 1:10000 |
Immunohistochemistry (IHC)
IHC allows for the visualization of this compound expression and localization within tissue sections.[12]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded alcohols for deparaffinization
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
This compound primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex (ABC kit)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a series of graded alcohols (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Solution and heating (e.g., in a microwave or pressure cooker).[12] Allow slides to cool to room temperature.
-
Endogenous Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate slides with Blocking Buffer for 1 hour in a humidified chamber to block non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the primary this compound antibody to the optimal concentration (e.g., 1:100 - 1:400) in a suitable antibody diluent.[13] Apply to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with Wash Buffer (e.g., PBST) three times for 5 minutes each.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Apply the pre-formed Streptavidin-HRP complex and incubate for 30 minutes. Rinse, then apply the DAB substrate solution and monitor for color development (brown precipitate).[12]
-
Counterstaining: Lightly counterstain the sections with hematoxylin.[12]
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the staining intensity and localization of this compound.
| Parameter | Recommended Condition |
| Antigen Retrieval | Heat-induced (Citrate Buffer, pH 6.0) |
| Blocking Time | 1 hour at RT |
| Primary Antibody Dilution | 1:100 - 1:400[13] |
| Primary Antibody Incubation | Overnight at 4°C |
| Detection System | HRP/DAB |
For further details on specific antibody performance and optimization, always refer to the product-specific datasheet provided by the supplier.
References
- 1. Human Hepcidin Antibody MAB8307-100: R&D Systems [rndsystems.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Hepcidin (E8M5B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. scbt.com [scbt.com]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. cusabio.com [cusabio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Presence of hepcidin-25 in biological fluids: Bile, ascitic and pleural fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. anti-Hepcidin 25 Antibody [ABIN1715141] - Mouse, Rat, IF (p), IHC (p) [antibodies-online.com]
Application Note: A Robust LC-MS/MS Method for the Separation and Quantification of Hepcidin Isoforms in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin (B1576463) is a peptide hormone synthesized primarily by the liver that acts as the master regulator of systemic iron homeostasis.[1][2] The biologically active form is a 25-amino acid peptide (hepcidin-25), which functions by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling iron absorption and recycling.[3] In addition to the active form, several N-terminally truncated isoforms, such as hepcidin-20, -22, and -24, are also present in circulation.[4][5][6] While these smaller isoforms are generally considered inactive in iron regulation, their levels can be elevated in certain pathological conditions like inflammation and chronic kidney disease.[5][7][8]
Accurate quantification of hepcidin isoforms is crucial for diagnosing and managing iron-related disorders. Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer significant advantages over traditional immunoassays.[8] LC-MS/MS provides the specificity required to distinguish between the bioactive hepcidin-25 (B1576460) and its truncated variants, which is critical as some immunoassays may cross-react and measure total hepcidin, potentially leading to clinical misinterpretation.[1][5] This application note details a validated protocol for the simultaneous separation and quantification of this compound, -22, -24, and -25 in human serum samples using solid-phase extraction and reversed-phase LC-MS/MS.
Experimental Workflow
The overall analytical procedure involves sample preparation using solid-phase extraction (SPE) to isolate hepcidin isoforms from the complex serum matrix, followed by chromatographic separation and detection by mass spectrometry.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Measurement of hepcidin isoforms in human serum by liquid chromatography with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Hepcidin Isoforms in Hemodialysis Patients by a Proteomic Approach Based on SELDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serum Hepcidin-20 Measurement using SELDI-TOF-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin (B1576463) is a key peptide hormone that regulates iron homeostasis.[1][2][3][4] It exists in different isoforms, including hepcidin-25 (B1576460), the primary bioactive form, and smaller variants like hepcidin-20 and hepcidin-22.[5][6] The measurement of these isoforms in serum is crucial for understanding the pathophysiology of iron-related disorders and for the development of novel therapeutics.[2][7] Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) is a powerful proteomic tool that allows for the rapid and sensitive detection of low molecular weight proteins and peptides, such as hepcidin isoforms, in complex biological samples like serum.[2][5][8] This technology combines chromatography with mass spectrometry, enabling on-chip sample fractionation and analysis.[8]
This document provides detailed application notes and a generalized protocol for the measurement of serum this compound using SELDI-TOF-MS.
Principle of the Method
The SELDI-TOF-MS methodology for this compound measurement involves several key steps:
-
Sample Preparation: Serum samples are prepared and often spiked with an internal standard to allow for accurate quantification.[9][10]
-
On-Chip Chromatography: The prepared samples are applied to a ProteinChip array with a specific chromatographic surface (e.g., Immobilized Metal Affinity Capture - IMAC, or Cation Exchange - CM10).[1][11] Hepcidin isoforms, including this compound, bind to the chip surface based on their biochemical properties.
-
Washing: Unbound proteins and contaminants are washed away, enriching the target analytes on the chip surface.[8]
-
Matrix Application: An energy-absorbing matrix, such as sinapinic acid (SPA), is applied to the chip, co-crystallizing with the bound peptides.[8]
-
Mass Analysis: The chip is inserted into the SELDI-TOF mass spectrometer. A laser irradiates the spots, causing desorption and ionization of the peptides. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio (m/z), allowing for the generation of a mass spectrum.[8]
-
Data Analysis: The resulting spectra are analyzed to identify the peak corresponding to this compound and to quantify its intensity relative to the internal standard.
Experimental Workflow
Caption: Experimental workflow for SELDI-TOF-MS analysis of serum this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on published methods.[9][10] Optimization may be required for specific instruments and sample types.
1. Materials and Reagents
-
Serum samples (stored at -80°C)
-
Internal Standard (IS):
-
ProteinChip Arrays:
-
Binding/Washing Buffers:
-
For IMAC: Phosphate (B84403) buffered saline (PBS) with 0.1% Triton X-100; Sodium phosphate buffer with NaCl
-
For CM10: Sodium acetate (B1210297) buffer
-
-
Elution Buffer (for some protocols): e.g., Acetonitrile/TFA solution
-
Energy Absorbing Matrix: Saturated solution of sinapinic acid (SPA) in 50% acetonitrile, 0.5% trifluoroacetic acid (TFA).
-
Mass Spectrometer: A SELDI-TOF mass spectrometer.
-
Miscellaneous: Pipettes, microcentrifuge tubes, vortex mixer, nitrogen gas supply.
2. Sample Preparation
-
Thaw serum samples on ice. To avoid multiple freeze-thaw cycles, use aliquoted samples.[9]
-
Centrifuge the serum at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet any debris.
-
Prepare the internal standard solution. For example, dissolve lyophilized hepcidin-24 in distilled water to a concentration of 0.5 mM.[9][10] For stable isotope-labeled hepcidin, a working concentration of 200 ng/mL is suggested.[1][11]
-
In a microcentrifuge tube, combine a volume of serum (e.g., 490 µL) with a small volume of the internal standard solution (e.g., 10 µL of 0.5 mM hepcidin-24 to achieve a final concentration of 10 nM).[9][10] The use of a larger sample volume (e.g., 500 µL) can increase the recovery of hepcidin.[9][10]
-
Vortex the mixture gently and incubate at room temperature for 30 minutes.
3. ProteinChip Array Processing (IMAC-Cu²⁺ Example)
-
Allow the ProteinChip arrays to come to room temperature.
-
If not pre-activated, charge the IMAC30 spots with a copper sulfate (B86663) solution, wash with water, and then equilibrate with binding buffer.
-
Equilibrate the spots with an appropriate binding buffer according to the manufacturer's instructions.
-
Apply a small volume (e.g., 5 µL) of the prepared serum/IS mixture to each spot.[9]
-
Incubate the array in a humid chamber for 1 hour at room temperature to allow for protein binding.
-
Wash the spots multiple times with binding buffer to remove unbound proteins.
-
Perform a final wash with a low-salt buffer or deionized water to remove salts that can interfere with ionization.
-
Allow the array to air dry completely. For improved results, protein chip handling can be performed in a nitrogen atmosphere to prevent methionine oxidation.[9][10]
4. Matrix Application and Mass Spectrometry
-
Apply the sinapinic acid (SPA) matrix solution to each spot. Typically, two applications of 0.5-1.0 µL are performed, allowing the spot to dry between applications.
-
Insert the processed ProteinChip array into the SELDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard peptide mixture.
-
Acquire mass spectra for each spot in the mass range covering this compound (approx. 2192 Da) and the internal standard. Optimize laser intensity and detector sensitivity for optimal signal-to-noise ratio.
5. Data Analysis and Quantification
-
Process the raw spectra using the instrument's software. This includes baseline subtraction and normalization.
-
Identify the peaks corresponding to this compound (m/z ~2192) and the internal standard (e.g., hepcidin-24, m/z ~2673).
-
Calculate the intensity (peak height or area) for both this compound and the internal standard.
-
Quantify the this compound concentration using the following formula:[6]
This compound Concentration = (Intensity of this compound Peak / Intensity of IS Peak) x Concentration of IS
A strong correlation (r² = 0.975) has been shown between the endogenous peak height and the hepcidin concentration calculated from the peak height ratio, indicating that SELDI peak heights relate to the concentration of hepcidin in serum.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative performance characteristics of the SELDI-TOF-MS method for hepcidin measurement as reported in the literature. Note that much of the detailed validation has been performed on hepcidin-25, but the principles are applicable to this compound.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Serum: 0.55 - 1.55 nM | [9][10] |
| Urine: 0.003 - 0.037 nM/mmol creat | [9][10] | |
| Labeled Hepcidin in Serum: ~10 ng/mL | [1][11] | |
| Reproducibility (CV) | Inter-array CV: 15% - 27% | [5] |
| Inter-spot CV: 11% - 13% | [5] | |
| Assays with complex matrix: < 10% | [12] | |
| Linearity | Strong correlation (r² = 0.990) in spiked samples | [11] |
Table 2: Reported Serum Hepcidin Concentrations in Different Cohorts
| Cohort | Hepcidin Isoform | Concentration (Geometric Mean) | Reference |
| Control Subjects | Hepcidin-25 | 4.69 nM | [6][13] |
| This compound | 1.76 nM | [6][13] | |
| Hemodialysis Patients | Hepcidin-25 | 7.52 nM | [6][13] |
| This compound | 4.06 nM | [6][13] |
Logical Relationship Diagram
Caption: Logical relationships in SELDI-TOF-MS analysis of this compound.
Disclaimer: This document is intended for research purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and equipment. Always refer to the original publications for detailed methodologies.
References
- 1. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin assay in serum by SELDI-TOF-MS and other approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of Hepcidin Isoforms in Hemodialysis Patients by a Proteomic Approach Based on SELDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SELDI-TOF MS detection of urinary hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface-enhanced laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. journals.plos.org [journals.plos.org]
- 11. scispace.com [scispace.com]
- 12. Optimized conditions for a quantitative SELDI TOF MS protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Mouse Hepcidin in Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin (B1576463) is a peptide hormone that plays a central role in the regulation of iron homeostasis. Synthesized primarily by hepatocytes, it controls plasma iron levels by inducing the degradation of the iron exporter ferroportin. In mice, two hepcidin genes, Hamp1 and Hamp2, encode for hepcidin-1 (B1576454) (Hep-1) and hepcidin-2 (B1576447) (Hep-2), respectively. Hepcidin-1 is considered the key regulator of systemic iron balance, while the function of hepcidin-2 is less understood. An N-terminally truncated 20-amino acid isoform of hepcidin-2 (hepcidin-20) has also been identified, primarily in urine.[1] Dysregulation of hepcidin is implicated in various disorders, including anemia of chronic disease and hemochromatosis, making its accurate quantification in experimental mouse models crucial for research and therapeutic development.
These application notes provide a comprehensive overview of the primary methodologies for detecting and quantifying mouse hepcidin, including detailed protocols and comparative data to guide researchers in selecting the most appropriate techniques for their experimental needs.
Hepcidin Regulatory Pathways
Hepcidin expression in the liver is tightly controlled by several systemic signals, including body iron stores, inflammation, erythropoietic activity, and hypoxia.[2] The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the core regulator responding to iron levels, while the JAK/STAT pathway is activated by inflammatory cytokines like Interleukin-6 (IL-6).[3][4]
Caption: Key signaling pathways regulating hepcidin gene expression in hepatocytes.
Detection and Quantification Methodologies
The primary methods for measuring mouse hepcidin include quantifying the peptide directly via Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), or indirectly by measuring gene expression using quantitative Polymerase Chain Reaction (qPCR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying hepcidin protein in serum, plasma, and other biological fluids. Competitive and sandwich ELISA formats are available.
Caption: General experimental workflow for mouse hepcidin analysis.
This protocol is a generalized procedure based on commercially available kits.[5][6][7][8][9] Always refer to the specific manufacturer's instructions.
Materials:
-
Mouse Hepcidin ELISA Kit (containing pre-coated plate, standards, detection antibody, HRP conjugate, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Mouse serum, plasma, or urine samples
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature. Reconstitute lyophilized standards and prepare serial dilutions as per the kit manual. Dilute wash buffer and other concentrated reagents.
-
Sample Preparation:
-
Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[6][7]
-
Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[6][7]
-
Samples can be stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[9]
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the microplate.
-
Cover the plate and incubate for 90 minutes at 37°C.[6]
-
Aspirate the liquid from each well.
-
Add 100 µL of Biotin-conjugated detection antibody to each well. Incubate for 60 minutes at 37°C.[7]
-
Wash the plate 3 times with 300-350 µL of 1X Wash Buffer per well.[6][7]
-
Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution. Incubate for 30 minutes at 37°C.[6]
-
Wash the plate 5 times with 1X Wash Buffer.
-
Add 90-100 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.[6][7]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm immediately after adding the stop solution.
-
Calculation: Generate a standard curve by plotting the OD values against the concentration of the standards. Use this curve to determine the hepcidin concentration in the samples.
Mass Spectrometry (MS)
MS-based methods, such as Time-of-Flight (TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high specificity and the ability to measure different hepcidin isoforms simultaneously.[10][11] These methods are often considered the gold standard for hepcidin quantification.
This is a summary of a published methodology.[12][13]
Materials:
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
Reagents: Acetonitrile (B52724), formic acid, water (LC-MS grade)
-
Internal Standard (e.g., a stable isotope-labeled synthetic hepcidin)
-
Mouse serum or plasma samples
Procedure:
-
Sample Preparation:
-
To 50 µL of serum, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) and then equilibrate with water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the hepcidin peptides using an appropriate solvent mixture (e.g., acetonitrile with formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate peptides using a C18 reverse-phase column with a gradient of acetonitrile and water containing formic acid.
-
Detect and quantify hepcidin using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous hepcidin to the internal standard.
-
Determine the concentration of hepcidin in the sample by comparing this ratio to a standard curve prepared with known amounts of synthetic hepcidin.
-
Quantitative Real-Time PCR (qPCR)
qPCR measures the mRNA expression levels of the Hamp1 and Hamp2 genes, providing an indirect measure of hepcidin synthesis. This method is highly sensitive and useful for studying the transcriptional regulation of hepcidin in liver tissue.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument (e.g., ABI 7700)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes for mouse Hamp1 and a housekeeping gene (e.g., β-actin, Rpl19)[1][14]
-
Liver tissue samples
Procedure:
-
RNA Extraction:
-
Homogenize ~20-30 mg of frozen liver tissue.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, probe (for TaqMan), and diluted cDNA.
-
Run the reaction in a qPCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for Hamp1 and the housekeeping gene for each sample.
-
Calculate the relative expression of Hamp1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control group.
-
Quantitative Data from Experimental Models
The following tables summarize representative quantitative data for mouse hepcidin levels measured by different techniques across various experimental models.
Table 1: Serum Hepcidin-1 Levels in Different Mouse Strains and Conditions (Mass Spectrometry) [10][11]
| Mouse Strain | Condition (24h post-treatment) | Serum Hepcidin-1 (Arbitrary Units) |
| C57Bl/6 | Control | ~25 |
| Iron (i.v.) | ~75 | |
| LPS | ~125 | |
| DBA/2 | Control | ~50 |
| Iron (i.v.) | ~150 | |
| LPS | ~200 | |
| BALB/c | Control | ~40 |
| Iron (i.v.) | No significant change | |
| LPS | No significant change |
*Indicates a significant increase compared to the control group.
Table 2: Serum Hepcidin-1 and Liver Hamp1 mRNA in Genetic Mouse Models of Iron Dysregulation [15]
| Mouse Model | Genotype | Serum Hepcidin-1 (ng/mL) | Relative Liver Hamp1 mRNA |
| Wild-Type | WT | 138.8 ± 16.5 | 1.0 ± 0.16 |
| Hemochromatosis | Hfe⁻/⁻ | 40.5 ± 7.9 | 0.21 ± 0.05 |
| Hemochromatosis | Hjv⁻/⁻ | 3.5 ± 0.6 | 0.01 ± 0.003 |
| IRIDA | Tmprss6⁻/⁻ | 1149.0 ± 117.2 | 10.1 ± 1.5 |
| β-Thalassemia | Hbbᵗʰ³/⁺ | 20.8 ± 3.1 | 0.11 ± 0.02 |
Data are presented as mean ± SEM.IRIDA: Iron-Refractory Iron Deficiency Anemia.
Table 3: Comparison of Detection Methods for Mouse Hepcidin
| Feature | ELISA | Mass Spectrometry (MS) | qPCR |
| Analyte | Hepcidin-1 Protein | Hepcidin-1 & -2 Peptides/Isoforms | Hamp1 & Hamp2 mRNA |
| Sample Type | Serum, Plasma, Urine | Serum, Plasma, Urine | Liver Tissue |
| Throughput | High | Moderate to High | High |
| Specificity | Good (Antibody-dependent) | Very High (Mass-based) | Very High (Primer-based) |
| Sensitivity | High | Very High | Very High |
| Quantification | Absolute/Relative | Absolute | Relative |
| Key Advantage | Cost-effective, easy to perform | Gold standard, isoform detection | Measures gene regulation directly |
| Key Limitation | Potential cross-reactivity | Requires specialized equipment | Post-transcriptional regulation not measured |
Conclusion
The detection and quantification of mouse hepcidin are essential for understanding iron homeostasis in health and disease. The choice of methodology—ELISA, Mass Spectrometry, or qPCR—depends on the specific research question, available resources, and the desired level of detail. ELISA provides a robust and high-throughput method for routine quantification of hepcidin protein.[15] Mass spectrometry offers the highest specificity and the ability to analyze different isoforms, making it the definitive reference method.[11][12] qPCR remains indispensable for studying the molecular mechanisms of hepcidin regulation at the transcriptional level.[16][17] A strong correlation between liver Hamp1 mRNA and serum hepcidin-1 levels has been demonstrated in many, but not all, mouse models, highlighting the value of measuring both the transcript and the final peptide hormone to gain a complete picture of hepcidin biology.[13][15]
References
- 1. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 6. reedbiotech.com [reedbiotech.com]
- 7. abcam.cn [abcam.cn]
- 8. mybiosource.com [mybiosource.com]
- 9. gentaurpdf.com [gentaurpdf.com]
- 10. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. ashpublications.org [ashpublications.org]
- 13. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain and gender modulate hepatic hepcidin 1 and 2 mRNA expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting low signal in hepcidin-20 ELISA
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Hepcidin-20 ELISA experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
This section addresses common causes of weak or absent signals in a question-and-answer format.
Question: Why is my standard curve flat or showing very low optical density (OD) values?
Answer: A poor standard curve is a primary indicator of a systemic issue in the assay. Several factors could be responsible:
-
Improper Standard Reconstitution or Dilution: The lyophilized standard may have been improperly reconstituted, or errors could have occurred during the serial dilution process.[1] Always centrifuge the standard vial before reconstitution to ensure all powder is at the bottom.[2][3] Use calibrated pipettes and fresh tips for each dilution step.
-
Degraded Standard: The standard may have degraded due to improper storage or being left at room temperature for an extended period.[1][4] If you suspect degradation, use a fresh vial of the standard.
-
Incorrect Reagent Preparation: One or more critical reagents, such as the detection antibody or HRP conjugate, may have been prepared at the wrong concentration.[4] Double-check all dilution calculations and ensure reagents are thoroughly mixed before use.[5]
-
Reagents Not at Room Temperature: Running the assay with cold reagents can hinder specific binding and enzymatic reactions, leading to lower signal development.[1][6] Allow all kit components to equilibrate to room temperature for at least 20-30 minutes before starting.[6]
Question: My standards look fine, but my samples have no or very low signal. What is the issue?
Answer: If the standard curve is acceptable, the problem likely lies with the samples themselves or their interaction with the assay components.
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[4] The analytical sensitivity for some kits can be around 37.5 pg/mL.[2] Consider concentrating the sample if possible or using a more sensitive assay.
-
Improper Sample Storage and Handling: Hepcidin levels can be affected by improper storage. Samples should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7]
-
Interfering Substances in Sample Matrix: Components in the sample matrix (e.g., serum, plasma) can interfere with antibody binding. Samples may need to be diluted to mitigate these effects.[7] Some kits recommend a starting dilution to avoid matrix effects.
-
Use of Sodium Azide (B81097): If your samples or buffers contain sodium azide as a preservative, it can inhibit the activity of Horseradish Peroxidase (HRP), a common enzyme conjugate in ELISA kits, resulting in no signal.[4] Ensure all buffers are azide-free.
Question: The entire plate, including the blank, shows very low or no signal. What could have gone wrong?
Answer: A lack of signal across the entire plate points to a global failure in the assay procedure or a critical reagent.
-
Omission of a Key Reagent: A critical reagent such as the HRP conjugate, detection antibody, or TMB substrate may have been omitted.[8] Carefully review the protocol to ensure all steps were followed in the correct order.[4]
-
Inactive HRP Conjugate or Substrate: The enzyme conjugate may be inactive, or the TMB substrate may have expired or been contaminated.[8] The TMB substrate should be colorless before being added to the wells.[9]
-
Insufficient Incubation Times: Incubation times that are shorter than the protocol recommends can lead to incomplete binding and a weaker signal.[6]
-
Excessive Washing: While washing is crucial to reduce background, overly aggressive or excessive washing can elute the bound antibody or antigen, leading to a loss of signal.[6] Ensure the automated plate washer is functioning correctly or that manual washing is performed according to the protocol.[6]
-
Incorrect Filter Wavelength: Reading the plate at the wrong wavelength will result in inaccurate and low OD values. For TMB-based assays, the absorbance should be read at 450 nm.[5]
Quantitative Data Summary
The following tables provide typical quantitative parameters for this compound ELISA kits. Note that these values can vary between manufacturers, and you should always refer to the specific kit insert for precise details.
Table 1: Typical Standard Curve & Detection Ranges
| Parameter | Typical Value | Notes |
| Standard Curve Range | 62.5 - 4000 pg/mL | Varies significantly between kits.[2] |
| Detection Range | 5 - 250 ng/mL | Another common range for competitive ELISA formats.[10] |
| Analytical Sensitivity | ~37.5 pg/mL | The lowest detectable concentration of Hepcidin.[2] |
| Wavelength | 450 nm | Standard for TMB substrate after adding stop solution.[2][5] |
Table 2: Recommended Sample Handling
| Sample Type | Collection & Processing | Storage Conditions |
| Serum | Allow blood to clot for 1-2 hours at RT or overnight at 4°C. Centrifuge at 1000 x g for 20 min.[2][7] | Assay immediately or aliquot and store at -20°C (≤1 month) or -80°C (≤3 months). Avoid repeated freeze-thaw cycles.[2] |
| Plasma | Collect using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 min within 30 min of collection.[2][7] | Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
This section outlines a generalized protocol for a sandwich this compound ELISA. Always follow the specific instructions provided with your kit.
1. Reagent Preparation:
-
Wash Buffer: Dilute the concentrated wash buffer (e.g., 25X) to a 1X solution with deionized or distilled water. If crystals are present in the concentrate, warm the bottle in a 40°C water bath until they dissolve completely.[7]
-
Standard Dilution: Reconstitute the lyophilized this compound standard with the provided Standard Diluent to create a stock solution.[3] Perform a serial dilution according to the kit manual to create the points for the standard curve (e.g., 4000, 2000, 1000, 500, 250, 125, 62.5, 0 pg/mL).[2]
-
Detection Antibody: Prepare the 1X working solution of the biotinylated detection antibody by diluting the concentrated stock with the appropriate antibody dilution buffer.[3]
-
HRP Conjugate: Prepare the 1X working solution of the Streptavidin-HRP by diluting the concentrated stock with the HRP conjugate diluent.[2]
2. Assay Procedure:
-
Determine the number of wells required and bring all reagents to room temperature.
-
Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate. Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 90 minutes at 37°C).
-
Aspirate the liquid from each well. Add 350 µL of 1X Wash Buffer to each well. Wash a total of 3-5 times as specified by the protocol.[3] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.
-
Add 100 µL of the 1X Biotinylated Detection Antibody working solution to each well. Seal the plate and incubate (e.g., 60 minutes at 37°C).[7]
-
Repeat the wash step as described in step 3.
-
Add 100 µL of the 1X Streptavidin-HRP working solution to each well. Seal the plate and incubate (e.g., 30 minutes at 37°C).[7]
-
Repeat the wash step as described in step 3, performing the number of washes recommended by the protocol (often increased to 5 times at this stage).[5]
-
Add 90 µL of TMB Substrate to each well. Incubate in the dark at 37°C for 15-20 minutes.[5][7] Monitor for color development; the solution in the wells will turn blue.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5] Tap the plate gently to ensure thorough mixing.
-
Read the optical density of each well within 10 minutes using a microplate reader set to 450 nm.[2]
Visualizations
Caption: Troubleshooting workflow for low signal in this compound ELISA.
Caption: Diagram of the sandwich ELISA principle for this compound detection.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. fn-test.com [fn-test.com]
- 8. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 9. assaygenie.com [assaygenie.com]
- 10. intrinsiclifesciences.com [intrinsiclifesciences.com]
Technical Support Center: Optimizing Mass Spectrometry for Hepcidin-20 Detection
Welcome to the technical support center for the analysis of hepcidin-20 using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider for accurate this compound measurement?
A1: Sample collection and handling are critical. It is important to be consistent with the choice of anticoagulant (EDTA, heparin, or citrate) and to process samples promptly to minimize the degradation of hepcidin (B1576463) isoforms.[1] Studies have shown that hepcidin-22 can degrade into this compound at room temperature, so timely processing and proper storage at -80°C are crucial.[2] For serum samples, ensure complete coagulation before centrifugation to avoid fibrinogen interference.
Q2: Why am I observing low recovery of this compound in my samples?
A2: Low recovery is a common issue due to the "sticky" nature of hepcidin peptides, which can adsorb to laboratory glassware and plasticware.[3][4] To mitigate this, it is highly recommended to use low-binding tubes and plates. Additionally, the use of amino- or fluoro-silanized autosampler vials can significantly reduce analyte loss.[3][4] Ensure your sample extraction protocol, typically solid-phase extraction (SPE), is optimized for hepcidin.
Q3: What is the recommended internal standard for this compound quantification?
A3: The use of a stable isotope-labeled (SIL) internal standard is essential for accurate quantification. While a SIL this compound would be ideal, a widely accepted and commercially available internal standard is SIL hepcidin-25 (B1576460).[5][6] This standard helps to correct for variability in sample preparation and matrix effects during ionization.
Q4: Should I use plasma or serum for this compound analysis?
A4: Both plasma and serum can be used for hepcidin analysis. However, studies have shown that hepcidin concentrations can differ between the two matrices, with serum concentrations sometimes being lower than in plasma during acute-phase pneumonia.[5] The choice of matrix should be consistent throughout a study. It is also important to note that different anticoagulants in plasma collection tubes can have varying effects on analyte stability and recovery.
Q5: How can I improve the sensitivity of my LC-MS/MS method for low-level this compound detection?
A5: To enhance sensitivity, consider optimizing the following:
-
Sample Enrichment: Utilize a robust solid-phase extraction (SPE) protocol to concentrate this compound and remove interfering matrix components.[2][6]
-
Chromatography: Employ micro-HPLC or UHPLC systems with smaller particle size columns to improve peak focusing and separation efficiency.[7][8]
-
Mass Spectrometry: Optimize ionization source parameters (e.g., capillary voltage, gas flow) and compound-specific parameters like collision energy for the specific transitions of this compound.[9] Reducing the disulfide bonds in hepcidin has also been shown to increase ionization efficiency.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatography conditions. 2. Interaction of the analyte with active sites in the LC system or column. 3. Column degradation. | 1. Optimize the mobile phase gradient and composition. Both acidic (formic acid, TFA) and basic (ammonia) mobile phases have been successfully used for hepcidin analysis.[3] 2. Use a column with end-capping or a dedicated peptide analysis column. 3. Flush the column or replace it if necessary. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Analyte adsorption to surfaces. 3. Instability of the analyte on the autosampler. 4. Inadequate internal standard correction. | 1. Ensure consistent timing and technique for all sample preparation steps. 2. Use low-binding consumables and silanized vials.[3][4] 3. Check the stability of this compound in the final sample solvent at the autosampler temperature. 4. Verify the correct addition and integration of the internal standard. |
| Low Signal Intensity | 1. Inefficient sample extraction and concentration. 2. Suboptimal ionization source parameters. 3. Poor fragmentation of the precursor ion. 4. Matrix suppression effects. | 1. Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent.[2][6] 2. Perform source parameter optimization (e.g., nebulizer pressure, gas temperature, capillary voltage). 3. Optimize collision energy for the selected MRM transitions. 4. Improve sample cleanup to reduce matrix components co-eluting with this compound. |
| Inaccurate Quantification | 1. Lack of a suitable internal standard. 2. Non-linearity of the calibration curve. 3. Interference from other hepcidin isoforms or matrix components. | 1. Always use a stable isotope-labeled internal standard, preferably SIL hepcidin-25.[5][6] 2. Use an appropriate calibration range and weighting for the regression. 3. Ensure the chromatographic method resolves this compound from other isoforms and that the MRM transitions are specific. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment: To 100 µL of serum or plasma, add the stable isotope-labeled internal standard (e.g., SIL hepcidin-25). Acidify the sample by adding an equal volume of 0.1% formic acid in water. Vortex and centrifuge to pellet proteins.
-
SPE Plate Conditioning: Condition a 96-well µElution SPE plate with a hydrophilic-lipophilic balanced (HLB) sorbent by adding 200 µL of methanol (B129727) followed by 200 µL of water.[2]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the plate sequentially with 200 µL of 20% (v/v) acetonitrile (B52724) in water, followed by 200 µL of water to remove salts and other interferences.[2]
-
Elution: Elute the hepcidin isoforms with 60 µL of 70% (v/v) acetonitrile in water containing 1% (v/v) trifluoroacetic acid (TFA).[2]
-
Reconstitution: Add 70 µL of 0.1% (v/v) formic acid in water to the eluate before injection onto the LC-MS/MS system.[2]
LC-MS/MS Parameters
The following table provides a starting point for optimizing LC-MS/MS parameters for this compound detection. These values may vary depending on the instrument manufacturer and model.
| Parameter | Typical Value/Range | Notes |
| Liquid Chromatography | ||
| Column | C18 reversed-phase, ≤ 2.1 mm ID, sub-2 µm particle size | A column designed for peptide separations is recommended. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 200 - 400 µL/min | Adjust based on column dimensions. |
| Gradient | 5-50% B over 5-10 minutes | Optimize for resolution from other hepcidin isoforms. |
| Column Temperature | 40 - 60 °C | Higher temperatures can improve peak shape for peptides. |
| Injection Volume | 5 - 20 µL | |
| Mass Spectrometry (ESI+) | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Capillary Voltage | 3000 - 4000 V | Optimize for maximum signal intensity.[9] |
| Nebulizer Gas | 30 - 50 psi | Instrument-dependent. |
| Drying Gas Flow | 8 - 12 L/min | Instrument-dependent. |
| Drying Gas Temperature | 300 - 400 °C | Instrument-dependent.[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions for this compound | Precursor and product ions should be empirically determined. | |
| Precursor Ion (m/z) | e.g., [M+3H]³⁺, [M+4H]⁴⁺ | Hepcidin often forms multiple charged ions. Select the most abundant and stable charge state. |
| Product Ions (m/z) | Select 2-3 specific fragment ions | Optimize collision energy for each transition to maximize signal. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. msacl.org [msacl.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of micro-HPLC peak focusing for the detection and quantification of low hepcidin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach [mdpi.com]
- 10. SRM-MS Method Development for Hepcidin-25 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hepcidin-20 Analysis in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate measurement of hepcidin-20 and its related isoforms in plasma samples. Proper pre-analytical handling is critical to prevent the degradation of hepcidin (B1576463) isoforms and to obtain reliable experimental data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collection, processing, and analysis of plasma samples for this compound measurement.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Artificially high this compound to hepcidin-25 (B1576460) ratio | Degradation of hepcidin-25: The bioactive form, hepcidin-25, can be enzymatically cleaved at its N-terminus to produce smaller isoforms, including hepcidin-22 and this compound. This can occur ex vivo if samples are not handled properly. | Immediate processing and freezing: Process blood samples as soon as possible after collection. Centrifuge to separate plasma and immediately freeze aliquots at -80°C. Use of protease inhibitors: Collect blood in tubes containing a broad-spectrum protease inhibitor cocktail. While specific proteases have not been definitively identified, a general cocktail can help minimize proteolytic activity. |
| Low or undetectable hepcidin levels | Adsorption to surfaces: Hepcidin is a "sticky" peptide and can adhere to the surfaces of collection tubes and pipette tips, leading to its loss from the sample. Improper storage: Prolonged storage at room temperature or 4°C can lead to degradation. Hepcidin-25 values can decrease within 1 to 2 days at room temperature.[1] | Use low-retention tubes and tips: Utilize polypropylene (B1209903) tubes and low-retention pipette tips for all sample handling steps to minimize surface adsorption. Optimal storage: For short-term storage, 4°C for up to one week is acceptable. For long-term storage, -80°C is recommended for stability up to approximately 2 years.[1] |
| High sample-to-sample variability | Inconsistent processing times: Variations in the time between blood collection, centrifugation, and freezing can lead to differential degradation of hepcidin isoforms across samples. Hemolysis: The release of intracellular contents from red blood cells can interfere with hepcidin measurement, potentially by releasing proteases. | Standardize protocols: Ensure that all samples are processed using a consistent and documented standard operating procedure (SOP). Avoid hemolysis: Use proper phlebotomy techniques to minimize hemolysis. Visually inspect plasma for any pink or red discoloration. If hemolysis is suspected, it is recommended to recollect the sample. |
| Poor mass spectrometry signal | Sample matrix effects: Components in the plasma matrix can suppress the ionization of hepcidin in the mass spectrometer. Instrument calibration issues: Incorrect calibration of the mass spectrometer can lead to poor mass accuracy and sensitivity. | Optimize sample preparation: Employ a robust solid-phase extraction (SPE) or other sample clean-up method to remove interfering substances. Regular instrument maintenance: Ensure the mass spectrometer is regularly tuned and calibrated according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from hepcidin-25?
A1: Hepcidin-25 is the primary bioactive form of the hormone hepcidin, which regulates iron homeostasis. This compound is a smaller isoform that is believed to be a degradation product of hepcidin-25, formed by the enzymatic removal of the first five N-terminal amino acids. While hepcidin-25 is the key regulator of the iron exporter ferroportin, the biological activity of this compound is not yet fully understood, though it is generally considered to be inactive in iron regulation.
Q2: Why is it important to prevent the degradation of hepcidin-25 to this compound in my samples?
A2: If you are interested in measuring the bioactive levels of hepcidin, preventing the ex vivo degradation of hepcidin-25 is crucial for accurate quantification. Artificially elevated this compound levels can lead to an underestimation of the biologically active hepcidin-25, potentially leading to misinterpretation of experimental results.
Q3: What is the best anticoagulant to use for plasma collection for hepcidin analysis?
A3: Both EDTA and heparin have been used for plasma collection for hepcidin analysis. However, EDTA is often preferred as it chelates divalent cations, which can inhibit the activity of some metalloproteases. It is important to be consistent with the choice of anticoagulant throughout a study.
Q4: How many freeze-thaw cycles can my plasma samples undergo before this compound levels are affected?
A4: It is best to minimize freeze-thaw cycles. Each cycle has the potential to increase protein and peptide degradation. Ideally, plasma samples should be aliquoted after the initial processing to avoid the need for repeated thawing of the entire sample. Some studies have shown that hepcidin-25 is relatively stable for up to four freeze-thaw cycles, but it is a best practice to avoid them.
Q5: Can I use serum instead of plasma for this compound measurement?
A5: Both serum and plasma can be used for hepcidin measurement. However, the coagulation process in serum collection can release cellular contents, potentially including proteases, which might lead to increased degradation of hepcidin isoforms. For this reason, plasma is often the preferred sample type. If using serum, it is crucial to have a standardized and rapid clotting and processing time.
Experimental Protocols
Protocol 1: Plasma Collection and Processing for Optimal Hepcidin Stability
-
Blood Collection:
-
Collect whole blood into K2-EDTA vacuum tubes. For enhanced stability, consider using tubes containing a protease inhibitor cocktail.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and protease inhibitors.
-
Place the tube upright in a rack at room temperature.
-
-
Processing:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) using a low-retention pipette tip, being cautious not to disturb the buffy coat layer.
-
Transfer the plasma to a fresh, pre-chilled polypropylene tube.
-
-
Aliquoting and Storage:
-
Aliquot the plasma into smaller volumes in pre-chilled, labeled polypropylene cryovials. This will minimize the need for future freeze-thaw cycles.
-
Immediately store the aliquots at -80°C.
-
Protocol 2: Quantification of Hepcidin Isoforms by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a 3:1 ratio of ice-cold acetonitrile (B52724) to plasma. Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it down using a vacuum concentrator.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a small volume of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by equilibration with 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
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Wash the cartridge with 0.1% formic acid in water, followed by a wash with a low-percentage organic solvent (e.g., 20% acetonitrile in 0.1% formic acid).
-
Elute the hepcidin isoforms with a higher concentration of organic solvent containing a small amount of a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in 80% acetonitrile).
-
Dry the eluate under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a mobile phase-compatible solution (e.g., 5% acetonitrile in 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase liquid chromatography column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a triple quadrupole or high-resolution mass spectrometer in positive ion mode, monitoring for the specific precursor-to-product ion transitions for hepcidin-25, hepcidin-22, and this compound.
-
Data Presentation
Table 1: Stability of Hepcidin-25 in Serum at Various Temperatures
| Storage Temperature | Duration | Stability of Hepcidin-25 | Reference |
| Room Temperature | 1 day | Stable | [2][3] |
| Room Temperature | 1-2 days | Decrease in values | [1] |
| 4°C | 1 week | Stable | [1] |
| 4°C | 6 days | Stable | [2][3] |
| -20°C | 4 weeks | Stable | [1] |
| -20°C | At least 42 days | Stable | [2][3] |
| -80°C | ~2 years | Stable | [1] |
Visualizations
References
addressing non-specific binding in hepcidin-20 western blots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in hepcidin-20 Western blots.
Troubleshooting Guide: Non-Specific Binding
Non-specific binding in Western blotting for the small peptide this compound can obscure results and lead to incorrect interpretations. This guide provides a systematic approach to identify and resolve these issues.
High Background
High background appears as a uniform darkening of the membrane, reducing the signal-to-noise ratio.
Troubleshooting High Background in this compound Western Blots
| Potential Cause | Recommended Solution | Rationale for this compound |
| Inadequate Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[1][2] Increase the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA).[3] Consider switching to a different blocking agent (e.g., from milk to BSA, or vice versa).[4] For phospho-specific hepcidin (B1576463) antibodies, use BSA instead of milk, as milk contains phosphoproteins.[4] | Due to its small size, this compound may be more susceptible to being masked by excessive blocking agents. Optimizing the blocking conditions is therefore critical. |
| Primary Antibody Concentration Too High | Perform a dot blot to determine the optimal antibody concentration before running a full Western blot.[5][6][7][8][9] Decrease the primary antibody concentration. Typical starting dilutions range from 1:1000 to 1:5000.[8] | A high concentration of primary antibody can lead to binding to low-affinity, non-target proteins, a common issue with small peptides. |
| Secondary Antibody Concentration Too High | Decrease the secondary antibody concentration. Typical dilutions range from 1:5000 to 1:20000.[9] Run a control with only the secondary antibody to check for non-specific binding.[10] | Excess secondary antibody can bind non-specifically to the membrane and other proteins, increasing background. |
| Insufficient Washing | Increase the number of washes (e.g., 4-5 washes of 5-10 minutes each).[11] Increase the volume of washing buffer to ensure the membrane is fully submerged. Add a detergent like Tween 20 (0.05-0.1%) to the wash buffer.[11] | Thorough washing is crucial to remove unbound primary and secondary antibodies, which is especially important when working with small, potentially less strongly bound targets. |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire process.[1] | A dry membrane can cause antibodies to bind non-specifically and irreversibly. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each experiment. Filter buffers to remove any precipitates.[1][12] | Contaminants can interfere with the binding of antibodies and increase background noise. |
Non-Specific Bands
Non-specific bands appear as distinct bands at molecular weights other than that of this compound.
Troubleshooting Non-Specific Bands in this compound Western Blots
| Potential Cause | Recommended Solution | Rationale for this compound |
| Primary Antibody Cross-Reactivity | Use a monoclonal antibody specific for this compound if available. If using a polyclonal antibody, consider affinity-purified antibodies.[10] Check the antibody datasheet for known cross-reactivities with other hepcidin isoforms (e.g., hepcidin-22, -25). | Hepcidin isoforms are structurally similar, increasing the likelihood of antibody cross-reactivity. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species.[10] | This minimizes the secondary antibody binding to endogenous immunoglobulins in the sample or to the primary antibody from a different species. |
| Protein Degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[3][10] Prepare fresh samples for each experiment. | Degradation of pro-hepcidin or other proteins can lead to smaller fragments that may be non-specifically recognized by the antibody. |
| Protein Aggregation | Ensure complete denaturation of samples by adding fresh reducing agents (e.g., DTT or β-mercaptoethanol) to the loading buffer and heating the samples before loading.[10] | Aggregates can run at higher molecular weights and cause smearing or non-specific bands. |
| Over-transfer of Small Proteins | Reduce the transfer time and/or voltage.[13] Use a PVDF membrane with a smaller pore size (0.2 µm).[13][14] Optimize the methanol (B129727) concentration in the transfer buffer (increase to 20% for small proteins).[13] | This compound is a very small peptide and can easily be transferred through the membrane, leading to a weak or absent specific band and the appearance of non-specific bands that were retained. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound on a Western blot?
A1: this compound is a 20-amino acid peptide with a theoretical molecular weight of approximately 2.2 kDa. Due to its small size, it will run very low on a standard SDS-PAGE gel.
Q2: Which type of membrane is best for this compound Western blotting?
A2: A PVDF (polyvinylidene difluoride) membrane with a pore size of 0.2 µm is recommended for small proteins like this compound.[13][14] PVDF has a higher binding capacity than nitrocellulose and the smaller pore size helps to prevent the small peptide from passing through the membrane during transfer.[14]
Q3: Should I use a standard Tris-glycine gel for this compound?
A3: For optimal resolution of small proteins and peptides below 20 kDa, a Tricine-SDS-PAGE system is highly recommended over a standard Tris-glycine system.[15][16][17][18] Tricine gels provide better separation and sharper bands for low molecular weight analytes.
Q4: My primary antibody is not specific and shows multiple bands. What can I do?
A4: First, ensure you are using an antibody validated for Western blotting and specific for this compound. If you are using a polyclonal antibody, switching to a monoclonal antibody may improve specificity. You can also try to optimize the primary antibody concentration by performing a dot blot titration.[5][6][7][8][9] Additionally, checking for potential cross-reactivity with other hepcidin isoforms is important.
Q5: I have high background on my blot. What is the first thing I should check?
A5: The most common causes of high background are insufficient blocking and improper antibody concentrations.[1][2] Review your blocking protocol (time and agent) and consider titrating your primary and secondary antibodies.
Experimental Protocols
Detailed Protocol for this compound Western Blotting
This protocol is optimized for the detection of the low molecular weight peptide this compound.
1. Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the protein sample with 2x Tricine-SDS sample buffer.
-
Heat the samples at 70°C for 10 minutes to ensure denaturation. Do not boil, as this can cause aggregation of small peptides.
2. Tricine-SDS-PAGE
-
Prepare a 16.5% Tricine-SDS-PAGE gel for optimal separation of proteins and peptides below 10 kDa.[15]
-
Load 20-30 µg of total protein per lane.
-
Run the gel at a constant voltage of 30V for the initial 1 hour through the stacking gel, then increase to 100-150V for the separating gel.[15]
3. Protein Transfer
-
Equilibrate the gel in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) for 15 minutes.[19]
-
Activate a 0.2 µm PVDF membrane by soaking it in methanol for 1-2 minutes, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 100V for 30-60 minutes in a cold room or with an ice pack. Transfer time should be optimized to prevent over-transfer of the small this compound peptide.
4. Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically (a starting dilution of 1:1000 is common).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Visualizations
Hepcidin Signaling Pathway
Caption: Hepcidin expression is regulated by iron levels, inflammation, and BMP signaling pathways.
Experimental Workflow for this compound Western Blot
Caption: Optimized workflow for successful this compound Western blotting.
Troubleshooting Logic for Non-Specific Binding
Caption: A logical approach to troubleshooting non-specific binding issues.
References
- 1. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. POSTTRANSLATIONAL PROCESSING OF HEPCIDIN IN HUMAN HEPATOCYTES IS MEDIATED BY THE PROHORMONE CONVERTASE FURIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. benchchem.com [benchchem.com]
- 18. Western blot protocol for low molecular weight proteins [abcam.com]
- 19. licorbio.com [licorbio.com]
Technical Support Center: Hepcidin Analysis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of hepcidin-20 and hepcidin-25 (B1576460) in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution between this compound and hepcidin-25 so challenging?
A: The separation of hepcidin-25 (the bioactive form) from its N-truncated isoform, this compound, is challenging for several key reasons.[1][2] Firstly, these isoforms are structurally very similar, differing by only five amino acids at the N-terminus. Secondly, hepcidin (B1576463) peptides are known for their hydrophobic and "sticky" character, leading to interactions with surfaces like glass vials and LC system components.[3][4] This can cause poor peak shape, tailing, and analyte loss, all of which degrade resolution. Finally, the presence of multiple isoforms in biological samples necessitates highly selective analytical methods to ensure accurate quantification of the active hepcidin-25.[2][5]
Q2: What are the most critical LC parameters to adjust for improving resolution?
A: The most critical parameters for optimizing the chromatographic separation of hepcidin isoforms are the column chemistry, mobile phase composition, and gradient profile.
-
Column Choice: C18 columns are commonly used for hepcidin analysis.[6] The choice of particle size (e.g., superficially porous vs. fully porous) and column dimensions will also impact efficiency and resolution.
-
Mobile Phase Additives: Acidic mobile phases, typically containing 0.1% formic acid (FA) or trifluoroacetic acid (TFA), are frequently used.[3][7] TFA can act as an ion-pairing agent to improve peak shape for peptides. Some methods have also explored high-pH mobile phases containing ammonia (B1221849), which can offer different selectivity.[3][4]
-
Gradient Elution: A shallow, optimized gradient is crucial. A slow increase in the percentage of the organic solvent (typically acetonitrile) allows for better separation of closely eluting compounds like this compound and -25.[8]
Q3: How does my sample preparation protocol impact the final resolution?
A: Sample preparation is critical and directly impacts resolution by removing interfering substances and minimizing analyte loss. Common methods include protein precipitation with trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN), or solid-phase extraction (SPE).[7][9][10] Inadequate cleanup can lead to matrix effects, which may suppress ion signals and interfere with peak integration.[10] Furthermore, due to the adsorptive nature of hepcidin, using low-binding collection tubes, well plates, and autosampler vials is essential to prevent analyte loss before injection.[3][4][10]
Q4: My hepcidin peaks are broad and tailing. What are the likely causes and solutions?
A: Peak tailing and broadening are common issues related to hepcidin's tendency to adsorb to surfaces.
-
Analyte Adsorption: Hepcidin can non-specifically bind to glass and metal surfaces in the sample vials and LC flow path. Using silanized glass vials or low-binding polymer vials can significantly reduce this interaction.[3][4]
-
Secondary Interactions with Column: Peptides can have secondary interactions with the silica (B1680970) backbone of the column. Using a mobile phase with an effective ion-pairing agent like TFA can mitigate these interactions and improve peak symmetry.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also lead to poor peak shape. Regular column flushing and replacement of the guard column are recommended.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of this compound and -25
This is the most common challenge. The following steps provide a logical workflow to diagnose and solve the issue.
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor hepcidin resolution.
Solution Details:
-
Optimize the LC Gradient: A shallow gradient is key. If your current gradient runs from 5% to 40% B in 5 minutes, try extending the gradient to 10-15 minutes over the same range to increase the separation window.
-
Modify Mobile Phase: Formic acid (0.1%) is standard, but if peak shape is poor, consider adding a low concentration of TFA (e.g., 0.05%) to both mobile phases A and B. Alternatively, exploring a high-pH mobile phase with 0.1% ammonia may provide different selectivity and improve resolution.[3][4]
-
Evaluate Column Performance: Columns degrade over time, especially when analyzing complex biological samples. If the column is old or has been used extensively, replace it. Ensure you are using a column suitable for peptide separations, such as a C18 with a pore size of 100 Å or greater.
Problem 2: Low Signal Intensity and Poor Recovery
Low signal can be due to inefficient extraction, adsorption to surfaces, or poor ionization.
Workflow for Improving Signal Intensity
Caption: Workflow for diagnosing and improving low signal intensity.
Solution Details:
-
Minimize Adsorptive Losses: This is the most common cause of low recovery for hepcidin.[3] Switch all sample handling plastics and glassware to certified low-binding or silanized products.[3][4]
-
Improve Ionization Efficiency: Hepcidin's four disulfide bonds create a compact structure that can hinder efficient ionization. A sample preparation step involving reduction (with DTT) and alkylation (with IAA) linearizes the peptide, which can improve MS detection sensitivity.[7]
-
Optimize MS Parameters: Ensure the mass spectrometer's source conditions (e.g., gas temperature, gas flow, capillary voltage) are optimized for peptides in the mass range of hepcidin (approx. 2.2-2.8 kDa).
Experimental Protocols & Data
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a general guideline for preparing serum or plasma samples.
-
Aliquot Sample: In a low-binding microcentrifuge tube, add 100 µL of serum or plasma.
-
Add Internal Standard: Spike the sample with an appropriate amount of stable isotope-labeled hepcidin-25 internal standard.
-
Precipitate Proteins: Add 200 µL of cold 0.1% formic acid in acetonitrile.[7] Alternatively, trichloroacetic acid (TCA) can be used.[10]
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at 4°C for 20 minutes to facilitate protein precipitation.[7]
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new low-binding tube, being careful not to disturb the protein pellet.
-
Evaporate & Reconstitute: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Inject: Vortex briefly and inject into the LC-MS system.
Protocol 2: Generic LC Method for Hepcidin Separation
This method can be used as a starting point for optimization.
-
LC System: UPLC/UHPLC system
-
Column: C18 peptide-grade column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Injection Volume: 5-10 µL
Gradient Profile Example
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 40 |
| 11.0 | 90 |
| 13.0 | 90 |
| 13.1 | 5 |
| 15.0 | 5 |
Data Tables
Table 1: Representative LC-MS/MS Assay Precision
This table summarizes typical performance characteristics for a validated hepcidin-25 LC-MS/MS assay.
| Parameter | Concentration Level | Precision (%CV) |
| Within-Run Precision | Low QC | 1.9 - 8.6% |
| High QC | 1.9 - 8.6% | |
| Between-Run Precision | Low QC | 5.1 - 12.4% |
| High QC | 5.1 - 12.4% |
Data synthesized from a representative study.[12]
Table 2: Comparison of Mobile Phase Strategies
| Mobile Phase Strategy | Primary Additive | Operating pH | Potential Advantages |
| Standard Acidic | 0.1% Formic Acid | Low (~2.7) | Good ionization in positive mode, common and robust.[7] |
| Acidic with Ion-Pairing | 0.05% TFA | Low (~2.0) | Improves peak shape, reduces tailing.[3][4] |
| High pH (Alkaline) | 0.1% Ammonia | High (~10) | Offers alternative chromatographic selectivity.[3][4] |
References
- 1. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples. | Sigma-Aldrich [sigmaaldrich.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. akjournals.com [akjournals.com]
- 7. SRM-MS Method Development for Hepcidin-25 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pacritinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. msacl.org [msacl.org]
- 10. An easy, fast, and efficient assay for the quantification of peptide Hepcidin-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of a commercial liquid-chromatography high-resolution mass-spectrometry method for the determination of hepcidin-25 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Synthetic Hepcidin-20 Aggregation Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with synthetic hepcidin-20.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound is difficult to dissolve. What is the recommended solvent?
A1: The solubility of synthetic this compound can be challenging. For initial solubilization, it is recommended to use a small amount of an acidic solution. A common starting point is dissolving the peptide in 0.016% HCl, followed by dilution in your desired buffer, such as phosphate-buffered saline (PBS).[1] Alternatively, 0.1 M citrate (B86180) buffer (pH 3.0) or 0.1% trifluoroacetic acid (TFA) in water can be used. It is advisable to first test the solubility of a small portion of the peptide before dissolving the entire sample.
Q2: I observe visible particulates in my this compound solution. What should I do?
A2: Visible particulates are a clear indication of aggregation. If you observe this, do not use the solution for your experiments as it can lead to inaccurate and unreliable results. The first step is to try and resolubilize the peptide by gentle sonication. If this is unsuccessful, you may need to reconsider your solvent system. Acidic conditions are generally more favorable for hepcidin (B1576463) stability and can help prevent precipitation.[2][3] It is also crucial to ensure proper storage of the lyophilized peptide and the stock solutions to minimize moisture absorption, which can contribute to aggregation.
Q3: How should I store my lyophilized synthetic this compound and prepared stock solutions?
A3: For long-term storage, lyophilized this compound should be kept at -20°C or colder in a desiccator to protect it from moisture.[4][5][6][7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4][7] Peptide solutions are less stable than the lyophilized powder. For short-term storage (up to a week), solutions can be stored at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or colder.[5][6][7] Avoid repeated freeze-thaw cycles.[5][7]
Q4: What factors can influence the aggregation of my synthetic this compound?
A4: Several factors can contribute to peptide aggregation, including:
-
pH: Hepcidin peptides have shown a tendency to precipitate at neutral or basic pH.[2][3] Acidic conditions generally improve solubility and stability.[2][3][8][9][10]
-
Temperature: Higher temperatures can accelerate aggregation kinetics.[11][12]
-
Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions leading to aggregation.
-
Ionic Strength: The salt concentration of the buffer can influence peptide solubility and aggregation.
-
Mechanical Stress: Agitation or stirring can sometimes induce aggregation.
-
Lyophilization and Reconstitution: The process of freeze-drying and subsequent re-dissolving can introduce stress on the peptide, potentially leading to aggregation.[6][13][14][15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound aggregation issues.
Visual Inspection and Initial Steps
If you suspect aggregation (e.g., cloudy solution, visible particles), follow this workflow:
Caption: Initial troubleshooting workflow for suspected this compound aggregation.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the recommended solvents and conditions based on studies with hepcidin peptides.
| Solvent/Buffer | pH | Temperature | Observations | Reference(s) |
| 0.016% HCl | Acidic | Room Temp | Recommended for initial dissolution. | [1] |
| 0.1 M Citrate Buffer | 3.0 | Room Temp | Effective for dissolving hepcidin. | |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Room Temp | Another option for initial dissolution. | |
| Phosphate-Buffered Saline (PBS) | 7.4 | Room Temp | Used for dilution after initial acidic dissolution. Potential for precipitation at higher concentrations. | [1] |
| Sodium-Phosphate Buffer | 5.0 - 6.6 | Room Temp | Enhanced bactericidal activity, suggesting improved stability and solubility. | [3][9][10] |
Experimental Protocols for Aggregation Characterization
To quantify and characterize this compound aggregation, a combination of orthogonal techniques is recommended.
Workflow for Aggregation Analysis
Caption: Recommended workflow for the characterization of this compound aggregation.
Dynamic Light Scattering (DLS) Protocol
DLS is a non-invasive technique used to determine the size distribution of particles in a solution. It is an excellent first-pass method to quickly assess the presence of aggregates.[5][16][17]
Objective: To obtain a preliminary assessment of the hydrodynamic radius and polydispersity of the this compound solution.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.2 µm or smaller)
-
This compound solution
-
Filtration device (e.g., syringe)
Methodology:
-
Sample Preparation:
-
Filter a sufficient volume of the this compound solution through a 0.2 µm syringe filter to remove any large, extraneous particles.[4]
-
Ensure the final concentration is within the instrument's optimal range.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Clean the cuvette thoroughly with filtered, deionized water and then with the sample buffer.[4]
-
-
Measurement:
-
Carefully pipette the filtered this compound solution into the cuvette, avoiding the introduction of air bubbles. A sample volume of around 20-30 µL is typically required.[4][18]
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the experimental temperature.[18]
-
Perform multiple measurements (at least three) to ensure reproducibility.[18]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
A monodisperse sample will show a single, narrow peak corresponding to the monomeric this compound.
-
The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii and an increased polydispersity index (PDI).
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) Protocol
SEC-HPLC separates molecules based on their hydrodynamic size, providing a quantitative measure of monomeric peptide and various aggregated species.[8][19][20]
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of this compound.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for peptide analysis
-
Mobile phase (e.g., phosphate (B84403) buffer with an appropriate salt concentration)
-
This compound sample
-
Molecular weight standards for column calibration (optional but recommended)
Methodology:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the this compound sample through a 0.2 µm syringe filter.
-
Ensure the sample is dissolved in the mobile phase, if possible, to avoid buffer mismatch effects.
-
-
Chromatographic Run:
-
Inject a known volume of the prepared sample onto the column.
-
Run the separation isocratically.
-
Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the area of each peak to determine the relative percentage of each species.
-
Thioflavin T (ThT) Assay Protocol
The ThT assay is a fluorescent-based method used to detect the presence of amyloid-like fibrillar aggregates, which are characterized by a cross-β sheet structure.[21]
Objective: To determine if this compound is forming amyloid-like fibrils.
Materials:
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm
-
Black, clear-bottom 96-well plates
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound sample
-
Positive control (e.g., a known amyloid-forming peptide) and negative control (buffer only)
Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of ThT in the assay buffer at the desired final concentration (e.g., 10-25 µM).[22] Filter the solution through a 0.2 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, add your this compound sample to the wells in triplicate.
-
Add the positive and negative controls to separate wells.
-
Add the ThT working solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design.[23]
-
Measure the fluorescence intensity at regular intervals over a desired time course.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
A significant increase in fluorescence in the this compound samples compared to the negative control indicates the formation of amyloid-like fibrils.
-
Hepcidin Signaling Pathway
While not directly related to the physicochemical aggregation of the synthetic peptide in vitro, understanding the biological context of hepcidin can be valuable. Hepcidin regulates iron homeostasis by binding to the iron exporter ferroportin, leading to its internalization and degradation. This process is primarily regulated by the BMP/SMAD and JAK/STAT signaling pathways in response to iron levels and inflammation.[24]
Caption: Simplified overview of the hepcidin signaling pathway.
References
- 1. xtalks.com [xtalks.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Oxidative folding of hepcidin at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. Lyophilization: Process Design, Robustness, and Risk Management [ouci.dntb.gov.ua]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and thermodynamics of amyloid formation from direct measurements of fluctuations in fibril mass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lyophilization stabilizes clinical-stage core-crosslinked polymeric micelles to overcome cold chain supply challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. enovatia.com [enovatia.com]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 23. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Hepcidin Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Hepcidin-20 Quantification from Tissue
Welcome to the technical support center for the quantification of hepcidin-20 from tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during the quantification of this compound from tissue samples using mass spectrometry-based methods.
Q1: Why am I observing low recovery of this compound from my tissue samples?
A: Low recovery of this compound can be attributed to several factors throughout the experimental workflow. The "sticky" nature of the peptide can lead to its adsorption to laboratory glassware and plasticware.[1] Additionally, inefficient extraction from the complex tissue matrix and degradation of the peptide can contribute to poor recovery.
Troubleshooting Steps:
-
Use Protein LoBind Tubes: To minimize non-specific binding, utilize tubes specifically designed to reduce peptide adsorption.[1]
-
Optimize Homogenization: Ensure complete tissue disruption to release this compound. The choice of homogenization buffer is critical; acidic buffers are often used to aid in peptide extraction.
-
Evaluate Extraction Solvents: While simple protein precipitation with organic solvents like acetonitrile (B52724) is a quick method, it may result in unacceptable process efficiencies and significant matrix effects for hepcidin (B1576463).[2] Consider more robust extraction techniques such as solid-phase extraction (SPE).
-
Incorporate an Internal Standard: The use of a stable isotope-labeled hepcidin internal standard is crucial.[3][4] Adding the internal standard at the beginning of the sample preparation process can help to normalize for losses during extraction and account for matrix effects.
Q2: My results show high variability between replicate tissue samples. What could be the cause?
A: High variability is often a consequence of inconsistent sample preparation and significant, variable matrix effects between samples.[5] The heterogeneous nature of tissue can also contribute to this variability.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that each sample is treated identically. This includes precise measurement of tissue weight, consistent homogenization times, and accurate pipetting of all reagents.
-
Implement a Robust Extraction Method: Solid-phase extraction (SPE) is highly recommended for cleaning up complex samples like tissue homogenates.[2] It is more effective at removing interfering matrix components compared to simple protein precipitation.[2]
-
Assess Matrix Effects: To determine if matrix effects are the source of variability, a post-extraction spike experiment can be performed.[5] This involves comparing the signal of this compound in a clean solvent to the signal of the same amount of this compound spiked into the extracted matrix of a blank tissue sample. A significant difference in signal intensity indicates the presence of matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A heavy-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for variations in matrix effects between samples.[3]
Q3: I am seeing signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate this?
A: Signal suppression or enhancement, collectively known as matrix effects, occurs when co-eluting compounds from the tissue matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[5] Phospholipids are common culprits for ion suppression in biological samples.
Mitigation Strategies:
-
Improve Chromatographic Separation: Modifying the LC gradient can help to separate this compound from interfering matrix components.
-
Optimize Sample Cleanup: As mentioned previously, solid-phase extraction (SPE) is a powerful technique for removing a significant portion of the matrix components that cause ion suppression or enhancement.[2]
-
Dilute the Sample: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the ionization of the analyte.[6]
-
Change Ionization Polarity: Some studies have shown that negative ionization mode can be less susceptible to matrix effects compared to positive ionization mode, as fewer matrix components ionize in negative mode.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of matrix effects in tissue analysis?
A: In tissue samples, the most significant sources of matrix effects are endogenous components such as phospholipids, proteins, and salts that are co-extracted with the analyte of interest.[5] These components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[5] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure. The matrix factor (MF) can be calculated as follows:
-
MF = (Peak area in post-extraction spiked sample) / (Peak area in neat standard solution)
An MF < 1 indicates signal suppression, while an MF > 1 suggests signal enhancement.[5]
Q3: Is a stable isotope-labeled internal standard necessary for accurate quantification?
A: Yes, the use of a stable isotope-labeled (SIL) internal standard is highly recommended to ensure a robust and accurate assay for hepcidin quantification.[3][4] An SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable means of correction for variations in signal intensity.
Q4: Can I use an immunoassay for this compound quantification in tissue?
A: While immunoassays are available for hepcidin, they often measure total hepcidin and may not be specific for the this compound isoform.[8] Mass spectrometry-based methods have the advantage of being able to distinguish between the different hepcidin isoforms, such as this compound, -22, -24, and the bioactive hepcidin-25 (B1576460).[2][9] Immunoassays can also be subject to their own set of interferences from the sample matrix.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on hepcidin quantification, which can serve as a benchmark for your own experiments.
Table 1: Process Efficiency and Matrix Effect of Hepcidin Isoforms in Human Serum
| Analyte | Extraction Yield (%) | Matrix Effect (%) | Process Efficiency (%) |
| This compound | 85 | 98 | 83 |
| Hepcidin-22 | 87 | 102 | 89 |
| Hepcidin-24 | 84 | 101 | 85 |
| Hepcidin-25 | 86 | 99 | 85 |
Data adapted from a study using solid-phase extraction followed by LC-HR-MS.[2] Process efficiency is calculated as (Extraction Yield x Matrix Effect) / 100.
Table 2: Validation Data for a MALDI-TOF MS Assay for Hepcidin in Urine
| Parameter | Value |
| Recovery | 70-80% |
| Limit of Quantitation (LOQ) | 5 nmol/L |
| Accuracy (RE) | <10% |
| Precision (CV) | <21% |
| Within-day Repeatability (CV) | <13% |
| Between-day Repeatability (CV) | <21% |
Data from a study using weak cation-exchange magnetic nanoparticles for extraction.[4]
Experimental Protocols
Protocol 1: Tissue Homogenization and Solid-Phase Extraction (SPE) for this compound Quantification
This protocol is a generalized procedure and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Accurately weigh a portion of frozen tissue (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., 0.1% formic acid in water) at a ratio of 1:4 (w/v).
-
Add the stable isotope-labeled this compound internal standard.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB µElution 96-well SPE plate with 200 µL of methanol (B129727) followed by 200 µL of deionized water under vacuum.[2]
-
Load the entire supernatant from the tissue homogenate onto the conditioned SPE plate.[2]
-
Allow the sample to flow through by gravity for 5 minutes, then apply a vacuum until all liquid has passed through.[2]
-
Wash the plate with 200 µL of 20% (v/v) acetonitrile in deionized water, followed by 200 µL of deionized water, both under vacuum.[2]
-
Elute the hepcidin peptides with 60 µL of 70% (v/v) acetonitrile in deionized water containing 1% (v/v) trifluoroacetic acid (TFA) into a 96-well collection plate.[2]
-
Add 70 µL of 0.1% (v/v) formic acid in deionized water to each well of the collection plate.[2]
-
The plate is now ready for analysis by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for this compound quantification from tissue.
Caption: Simplified signaling pathway of hepcidin regulation.
References
- 1. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of hepcidin using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of hepcidin-20 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of hepcidin-20 assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring this compound?
A1: Accurately quantifying this compound is challenging due to several factors. As a small peptide, it can be difficult to generate high-affinity antibodies for immunoassays.[1] Hepcidin (B1576463) also has a tendency to aggregate and adhere to laboratory plastics, which can lead to inaccurate measurements.[1] Furthermore, the presence of other hepcidin isoforms, such as hepcidin-25 (B1576460) and -22, can cause cross-reactivity in some immunoassays, leading to an overestimation of the true this compound concentration.[2][3][4]
Q2: What are the key pre-analytical factors to consider for sensitive this compound detection?
A2: Careful attention to pre-analytical variables is crucial for obtaining sensitive and reproducible results. Key considerations include:
-
Sample Type: Both serum and plasma can be used, but consistency is key as concentrations can differ between sample types.[2] Some studies suggest that plasma may yield higher hepcidin concentrations.[2]
-
Sample Collection: It is important to consider the time of blood sampling, as hepcidin levels can exhibit diurnal variation.[5][6]
-
Sample Storage: For short-term storage, samples are stable for one day at room temperature and up to six days at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended.[7] Avoid repeated freeze-thaw cycles.[8]
Q3: How do different hepcidin isoforms (this compound, -22, -25) affect assay sensitivity and specificity?
A3: Hepcidin-25 is the biologically active form of the hormone, while this compound and -22 are N-terminal truncated isoforms.[2] Many immunoassays lack the specificity to distinguish between these isoforms and measure total hepcidin levels.[1][2][3] This can be a significant issue as the relative abundance of these isoforms can vary in different physiological and pathological states.[2] Mass spectrometry-based assays can differentiate between the isoforms, offering higher specificity.[1][2] For immunoassays, it is crucial to use antibodies with high specificity for this compound if that is the target analyte.
Q4: What are the typical sensitivity and detection ranges for this compound ELISA kits?
A4: The sensitivity and detection range of hepcidin ELISA kits can vary significantly between manufacturers. It is essential to select a kit with a sensitivity appropriate for the expected concentration of this compound in your samples. Below is a summary of performance characteristics for some commercially available kits.
Assay Performance Comparison
| Assay Type | Limit of Detection (LOD) / Sensitivity | Limit of Quantification (LOQ) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Competitive ELISA | 2.5 ng/mL | 5 ng/mL | <10% | <15% |
| Sandwich ELISA | 3.81 pg/mL | 15.6 pg/mL | <8% | <10% |
| Radioimmunoassay (RIA) | 0.02 µg/L | Not Specified | 4.4-6.2% | Not Specified |
| LC-MS/MS | 2 ng/mL | Not Specified | Not Specified | Not Specified |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing- Antibody concentration too high- Inadequate blocking- Contaminated reagents | - Increase the number and duration of wash steps.- Optimize antibody concentrations through titration.- Increase blocking time or try a different blocking agent.- Prepare fresh buffers and use sterile reagents. |
| Low or No Signal | - Inactive reagents (improper storage)- Incorrect reagent preparation- Insufficient incubation time or temperature- Low hepcidin concentration in samples | - Verify storage conditions and expiration dates of all kit components.- Double-check all dilution calculations and preparation steps.- Ensure adherence to recommended incubation times and temperatures.- Consider concentrating the sample or using a higher sensitivity assay. |
| Poor Precision (High CV%) | - Pipetting errors- Inconsistent washing technique- Temperature variations across the plate- Improper mixing of reagents | - Calibrate pipettes and use proper pipetting technique.- Ensure uniform and thorough washing of all wells.- Incubate plates in a stable temperature environment.- Thoroughly mix all reagents before use. |
| Edge Effects | - Uneven temperature across the plate during incubation- Evaporation from wells | - Use a plate sealer during incubations.- Avoid stacking plates during incubation.- Ensure the incubator provides uniform heating. |
Experimental Protocols
High-Sensitivity this compound Sandwich ELISA Protocol (Example)
This protocol is a generalized example. Always refer to the specific manufacturer's instructions for your ELISA kit.
1. Reagent Preparation:
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare wash buffer by diluting the concentrated stock solution with deionized water.
-
Reconstitute the this compound standard to create a stock solution. Perform serial dilutions to generate a standard curve.
-
Prepare the detection antibody and enzyme conjugate solutions according to the kit's instructions.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the plate three times.
-
Add 100 µL of the enzyme conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times.
-
Add 90 µL of substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
3. Data Analysis:
-
Subtract the blank reading from all standards, controls, and sample readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the samples.
Visualizations
Caption: Hepcidin regulation via inflammatory and iron-sensing pathways.
Caption: General experimental workflow for a sandwich ELISA.
Caption: Logical workflow for troubleshooting common ELISA issues.
References
- 1. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preanalysis in Serum Hepcidin Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Pre)analytical imprecision, between-subject variability, and daily variations in serum and urine hepcidin: implications for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preanalytical factors and reference intervals for serum hepcidin LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. listarfish.it [listarfish.it]
Technical Support Center: Hepcidin-20 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hepcidin-20, particularly concerning the impact of freeze-thaw cycles. Adherence to proper sample handling and storage protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues encountered during the handling and analysis of this compound samples.
Q1: What is the primary concern when subjecting this compound samples to multiple freeze-thaw cycles?
A1: The primary concern with multiple freeze-thaw cycles is the potential for peptide degradation and aggregation. Each cycle of freezing and thawing can introduce physical stress on the peptide structure, potentially leading to a loss of biological activity or inaccurate quantification. One study observed a 10% decrease in the binding activity of hepcidin (B1576463) after freezing and thawing[1].
Q2: How many freeze-thaw cycles can a this compound sample tolerate?
A2: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted upon receipt to be thawed only once before use. While one study has suggested that hepcidin isoforms, including this compound, are stable for up to three freeze-thaw cycles, it is best practice to avoid repeated cycles whenever possible to maintain sample integrity.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, this compound solutions should be kept at -80°C. For short-term storage (a few days), 4°C is acceptable. It is crucial to use polypropylene (B1209903) tubes to prevent the peptide from adhering to the container walls.
Q4: My this compound concentrations are lower than expected. What could be the cause?
A4: Lower than expected concentrations could be due to several factors:
-
Degradation from multiple freeze-thaw cycles: As discussed, this can lead to a reduction in the amount of intact peptide.
-
Improper storage: Storage at temperatures above -80°C for extended periods can lead to degradation.
-
Adsorption to container surfaces: Hepcidin is known to be "sticky." Using low-retention polypropylene tubes is recommended.
-
Issues with the quantification assay: Ensure your analytical method (e.g., LC-MS/MS or ELISA) is properly validated and calibrated. Different quantification methods can yield varying results[2].
Q5: Can I use serum or plasma for this compound stability studies?
A5: Both serum and plasma can be used for hepcidin analysis. However, it is essential to be consistent with the sample matrix throughout a study, as differences in matrix components can potentially affect assay performance and peptide stability.
Q6: What are the key pre-analytical factors to consider when handling hepcidin samples?
A6: Several pre-analytical factors are crucial for accurate hepcidin measurements:
-
Sample Collection: Follow standard phlebotomy procedures.
-
Processing Time: Process blood samples promptly to separate serum or plasma.
-
Storage: Freeze samples at -80°C as soon as possible after processing.
-
Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Impact of Freeze-Thaw Cycles on this compound Stability
While specific quantitative data for this compound is limited, the following table provides an illustrative example of the potential impact of multiple freeze-thaw cycles on peptide stability, based on findings for the closely related hepcidin-25 (B1576460) isoform and general principles of peptide stability. A study on urinary hepcidin-25 indicated relative consistency after multiple freeze-thaw cycles, with the highest concentration observed after the first cycle[3].
| Number of Freeze-Thaw Cycles | Expected Mean Recovery (%) | Potential Observations |
| 1 | 95 - 100% | Minimal to no significant degradation expected. |
| 3 | 90 - 95% | Slight degradation may be observed. Data should be interpreted with caution. |
| 5 | 80 - 90% | A noticeable decrease in concentration is likely. Results may not be reliable. |
| >5 | < 80% | Significant degradation is expected. Samples are not recommended for quantitative analysis. |
Disclaimer: This data is illustrative and intended to provide a general guideline. The actual stability of this compound may vary depending on the specific experimental conditions, including buffer composition, peptide concentration, and the rate of freezing and thawing. It is highly recommended to perform an in-house stability study for your specific samples and conditions.
Experimental Protocols
Protocol for Assessing the Impact of Freeze-Thaw Cycles on this compound Stability
This protocol outlines a general procedure for evaluating the stability of this compound in a buffered solution or biological matrix after multiple freeze-thaw cycles.
1. Materials:
-
This compound peptide standard
-
Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer
-
Low-retention polypropylene microcentrifuge tubes
-
-80°C freezer
-
Water bath or heat block set to room temperature (20-25°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or a validated LC-MS/MS method
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Create working solutions by diluting the stock solution to the desired experimental concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple low-retention polypropylene tubes (e.g., 50 µL per tube). Prepare enough aliquots for each freeze-thaw cycle to be tested (e.g., 0, 1, 3, 5, and 10 cycles) in triplicate.
-
-
Baseline (T0) Analysis:
-
Immediately analyze three aliquots of the freshly prepared working solution using the chosen analytical method (e.g., HPLC). This will serve as the baseline (0 freeze-thaw cycles) measurement.
-
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -80°C freezer for at least 1 hour to ensure complete freezing.
-
For thawing, remove the tubes from the freezer and allow them to thaw completely at room temperature (approximately 20-25°C). This constitutes one freeze-thaw cycle.
-
After the first thaw, take out the three aliquots designated for the "1 cycle" time point and store them at 4°C until analysis.
-
Immediately place the rest of the tubes back into the -80°C freezer to begin the next cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3, 5, and 10), removing the corresponding triplicate samples after each designated cycle is complete.
-
-
Sample Analysis:
-
Once all the samples for the different freeze-thaw cycles have been collected, analyze them using the same analytical method as the baseline samples. It is recommended to analyze all samples in a single run to minimize inter-assay variability.
-
-
Data Analysis:
-
Quantify the peak area or concentration of the intact this compound in each sample.
-
Calculate the mean and standard deviation for each set of triplicates.
-
Express the stability of this compound at each freeze-thaw cycle as a percentage of the baseline (T0) measurement.
-
Visualizations
Experimental Workflow for Freeze-Thaw Stability Testing
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
Hepcidin-Ferroportin Signaling Pathway
Caption: Simplified diagram of the hepcidin-ferroportin signaling axis.
References
Technical Support Center: Optimizing Hepcidin-20 Western Blot
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the blocking conditions for hepcidin-20 Western blotting experiments. Given that this compound is a low molecular weight peptide, special considerations are necessary to achieve clean and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing a Western blot for a small peptide like this compound?
Detecting low molecular weight (LMW) proteins like this compound (approx. 2.2 kDa) is challenging. Key issues include poor retention on standard membranes, potential over-transfer, and the risk of the target protein being masked by larger blocking proteins.[1][2] Therefore, every step from electrophoresis to blocking must be carefully optimized.
Q2: Which blocking buffer is best for this compound detection?
The ideal blocking buffer depends on the specific antibodies and detection system used.[3] For a small peptide like this compound, traditional blockers like 5% non-fat milk or BSA can sometimes mask the epitope.[1] A non-protein blocking agent like 0.5-2% Polyvinylpyrrolidone (PVP) can be a superior choice as it is less likely to obscure the small target protein.[1][4] If using protein-based blockers, starting with 3-5% BSA is often recommended, especially if working with phospho-specific antibodies.[3]
Q3: What type of membrane and pore size should I use for this compound?
For LMW proteins (<15-20 kDa), a membrane with a smaller pore size is crucial to ensure the protein is captured and does not pass through during transfer.[2] A nitrocellulose or PVDF membrane with a 0.2 µm pore size is recommended for this compound.[2] Nitrocellulose may sometimes yield a lower background than PVDF.[5]
Q4: How can I confirm if my protein transfer is efficient?
Inefficient protein transfer is a common reason for weak or no signal.[6] You can verify transfer quality by using a reversible protein stain like Ponceau S on the membrane before the blocking step.[7] For LMW proteins, you can also check for over-transfer by placing a second membrane behind the first during the transfer process; if signal appears on the second membrane, your protein is passing through the first.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound Western blot experiment.
Problem: High Background
Q: My blot has a high, uniform, or splotchy background. What are the likely causes and solutions?
A: High background can obscure the detection of your target protein and is often caused by insufficient blocking, improper antibody concentrations, or inadequate washing.[5][6]
-
Insufficient Blocking: The blocking buffer must saturate all non-specific binding sites on the membrane.[4]
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.[6]
-
Solution: Titrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background.[7]
-
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[5]
-
Solution: Ensure the blot remains fully submerged in buffer during all incubation and washing steps.[10]
-
Problem: Weak or No Signal
Q: I can't detect a signal for this compound. What should I check?
A: A lack of signal is a common frustration that can stem from several factors, from sample preparation to the final detection step.[6]
-
Inefficient Protein Transfer: As a small peptide, this compound may not transfer or be retained on the membrane efficiently.
-
Antigen Masking by Blocker: Large protein molecules in blockers like milk or BSA can physically mask the this compound peptide, preventing antibody binding.[1][4]
-
Low Protein Abundance: The amount of this compound in your sample may be below the detection limit.[9]
-
Protein Degradation: Samples that are not handled properly can lead to protein degradation.[5][8]
Data Presentation: Comparison of Blocking Agents
The table below summarizes common blocking agents and their suitability for this compound Western blotting.
| Blocking Agent | Typical Concentration | Pros | Cons | Recommendation for this compound |
| Non-fat Dry Milk | 2.5-5% in TBST/PBST | Inexpensive and widely available.[1][4] | Contains phosphoproteins (casein) which can interfere with phospho-antibody detection; may mask LMW antigens.[3][4] | Use with caution. May cause high background or mask the signal. |
| Bovine Serum Albumin (BSA) | 2-5% in TBST/PBST | Good general-purpose blocker; preferred for phospho-proteins.[3][11] | More expensive than milk; some preparations can contain contaminating proteins.[1] | A good starting point if a protein-based blocker is needed. Optimize concentration carefully. |
| Fish Gelatin | 0.1-5% in TBST/PBST | Does not cross-react with mammalian antibodies.[4] | Contains endogenous biotin, making it incompatible with avidin-biotin detection systems.[4] | Can be considered, but less common for standard Western blots. |
| Polyvinylpyrrolidone (PVP) | 0.5-2% in TBST/PBST | Non-protein agent, reducing the risk of masking small proteins.[1][4] Can result in higher signal intensity with shorter blocking times.[12] | May be less effective at blocking certain non-specific bands compared to protein blockers.[12] | Highly Recommended. An excellent alternative to protein-based blockers for LMW peptides. |
| Commercial Buffers | Varies | Optimized formulations for specific applications (e.g., fluorescent WB); can provide very fast blocking.[13] | Generally more expensive. | A good option if standard blockers fail or for high-throughput applications. |
Visualized Workflows and Logic
The following diagrams illustrate the standard Western blot workflow and a troubleshooting decision process for high background issues.
Caption: Optimized Western blot workflow for this compound detection.
Caption: Troubleshooting logic for high background in Western blots.
Experimental Protocols
Protocol 1: Optimized Western Blot for this compound
This protocol is tailored for the detection of the LMW peptide this compound.
-
Sample Preparation & Electrophoresis:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Keep samples on ice at all times.[2][8]
-
Determine protein concentration using a BCA or Bradford assay.
-
Load 20-30 µg of total protein per lane on a high-percentage (e.g., 15% or 4-20% gradient) Tris-Glycine or Bis-Tris polyacrylamide gel for good resolution of LMW proteins.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[2]
-
Perform the transfer at 100V for 30-45 minutes. Note: Transfer times should be optimized to prevent over-transfer of the small peptide.
-
(Optional) After transfer, briefly rinse the membrane in TBST and stain with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST before blocking.
-
-
Blocking:
-
Place the membrane in a clean container and wash briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in the chosen blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
Recommended Primary Blocker: 1% (w/v) PVP in TBST.
-
Alternative: 5% (w/v) BSA in TBST.
-
-
-
Antibody Incubation:
-
Dilute the primary anti-hepcidin-20 antibody in the same blocking buffer used in the previous step. Follow the manufacturer's recommended dilution or optimize as needed.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Protocol 2: Blocking Buffer Recipes
-
5% (w/v) Non-fat Dry Milk in TBST:
-
5 g Non-fat dry milk powder
-
100 mL 1x TBST
-
Mix until fully dissolved. Filter if particulates are visible.[4]
-
-
5% (w/v) BSA in TBST:
-
5 g Bovine Serum Albumin (BSA), preferably high-purity, "IgG-free"
-
100 mL 1x TBST
-
Mix gently until fully dissolved.
-
-
1% (w/v) PVP in TBST:
-
1 g Polyvinylpyrrolidone (PVP-40)
-
100 mL 1x TBST
-
Mix until fully dissolved.[12]
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western blot blocking: Best practices | Abcam [abcam.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. clyte.tech [clyte.tech]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. mdpi.com [mdpi.com]
- 13. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Hepcidin-20 and Hepcidin-25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two major hepcidin (B1576463) isoforms: hepcidin-25 (B1576460) and its N-terminally truncated form, hepcidin-20. The information presented herein is based on experimental data from peer-reviewed scientific literature to support research and development in iron metabolism and related therapeutic areas.
Introduction
Hepcidin is a peptide hormone that plays a central role in the regulation of systemic iron homeostasis. It exerts its function by binding to the cellular iron exporter ferroportin, leading to its internalization and subsequent degradation. This process restricts the entry of iron into the bloodstream from dietary absorption in the duodenum and from recycling by macrophages. The primary bioactive form of hepcidin is a 25-amino acid peptide (hepcidin-25). However, a shorter isoform, this compound, which lacks the first five N-terminal amino acids, is also found in circulation. Understanding the distinct bioactivities of these two isoforms is crucial for the development of novel diagnostics and therapeutics for iron-related disorders.
Comparative Bioactivity Data
The following table summarizes the key differences in the biological activities of hepcidin-25 and this compound based on available quantitative data.
| Parameter | Hepcidin-25 | This compound | Assay System |
| Iron Regulatory Activity | |||
| Binding to Ferroportin (Apparent Kd) | ~210 nM (in the absence of iron)~2.5 nM (in the presence of 10 µM FeCl₂) | No significant binding reported; the N-terminal region is essential for ferroportin interaction. | Fluorescence Polarization with nanodisc-reconstituted ferroportin |
| Ferroportin Internalization | Induces internalization and degradation of ferroportin. | Does not induce ferroportin internalization.[1] | Cell-based assays using ferroportin-expressing cell lines |
| Antimicrobial Activity | |||
| Bactericidal Concentration | 3.25 - 50 µg/mL | 3.25 - 50 µg/mL (active at lower concentrations than hepcidin-25 in most cases)[2][3] | In vitro bactericidal assays against various clinical isolates |
Signaling Pathways
The differential bioactivity of hepcidin-25 and this compound in iron metabolism stems from their distinct abilities to interact with ferroportin and initiate downstream signaling.
Hepcidin-25 Signaling Pathway
Hepcidin-25 acts as the primary regulator of iron efflux by binding to ferroportin on the cell surface. This binding event triggers a signaling cascade that leads to the removal of ferroportin from the cell membrane.
References
Validating Hepcidin-20 as a Biomarker for Iron Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of iron deficiency is crucial for effective patient management and for monitoring the safety and efficacy of novel therapeutics targeting iron metabolism. While traditional biomarkers such as serum ferritin and transferrin saturation (TSAT) are widely used, their utility can be limited in the presence of inflammation. Hepcidin (B1576463), the master regulator of iron homeostasis, has emerged as a promising biomarker. This guide provides a comprehensive comparison of hepcidin-20, a lesser-studied isoform, with the biologically active hepcidin-25 (B1576460) and established iron status markers. We present supporting experimental data, detailed methodologies, and visual representations of key pathways to aid in the evaluation of this compound's potential as a diagnostic tool.
Performance Comparison of Iron Deficiency Biomarkers
The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between healthy and diseased states. The following table summarizes the performance characteristics of hepcidin-25, serum ferritin, and soluble transferrin receptor (sTfR) in diagnosing iron deficiency, based on data from published studies. While direct comparative data for this compound remains limited, emerging research suggests its levels are correlated with iron status.
| Biomarker | Method | Population | Gold Standard for Iron Deficiency | AUC (ROC) | Sensitivity (%) | Specificity (%) | Cut-off Value |
| Hepcidin-25 | ELISA | Premenopausal female blood donors | Ferritin < 15 ng/mL | 0.87 | - | - | - |
| sTfR/log(ferritin) index | 0.89 | 79.2 | 85.6 | < 18 ng/mL | |||
| 41.5 | 97.6 | < 8 ng/mL | |||||
| ELISA | Critically ill anemic patients | Expert consensus | - | - | - | 129.5 µg/L (optimal threshold) | |
| Serum Ferritin | Chemiluminescence | Premenopausal female blood donors | - | - | - | - | < 15 ng/mL or < 30 ng/mL |
| Soluble Transferrin Receptor (sTfR) | Immunoturbidimetry | Premenopausal female blood donors | Ferritin < 15 ng/mL | 0.87 | - | - | - |
| sTfR/log(ferritin) index | Calculation | Premenopausal female blood donors | - | - | - | - | - |
Note: AUC (Area Under the Curve) of the Receiver Operating Characteristic (ROC) curve is a measure of the overall diagnostic accuracy of a test. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no diagnostic utility. Sensitivity is the ability of a test to correctly identify those with the disease, while specificity is the ability to correctly identify those without the disease.
The Emerging Role of this compound
Hepcidin exists in several isoforms, with hepcidin-25 being the full-length, biologically active hormone that downregulates the iron exporter ferroportin.[1] this compound is a truncated isoform, and its physiological role is not yet fully understood.
A large population-based study (the Val Borbera study) demonstrated that detectable levels of this compound are present in over half of the general population.[2] This study also revealed that the ratio of hepcidin-25 to this compound increases with rising iron stores, suggesting a potential regulatory mechanism or a different clearance rate for the two isoforms.[2] While this indicates a relationship between this compound and iron status, comprehensive studies evaluating its diagnostic accuracy (sensitivity, specificity, and AUC) as a standalone biomarker for iron deficiency are currently lacking in the published literature. Further research is needed to validate its clinical utility.
Experimental Protocols
Accurate and reproducible measurement of hepcidin isoforms is critical for their validation as biomarkers. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for specific quantification of this compound and -25.
Protocol for Quantification of Hepcidin Isoforms by LC-HR-MS
This protocol provides a general workflow for the simultaneous measurement of this compound, -22, -24, and -25 in human serum or plasma.
1. Sample Preparation:
- To 100 µL of serum or plasma, add an internal standard (e.g., isotopically labeled hepcidin-25).
- Precipitate proteins by adding 200 µL of aqueous formic acid.
- Vortex and centrifuge to pellet the precipitated proteins.
- Load the supernatant onto a solid-phase extraction (SPE) plate.
2. Solid-Phase Extraction (SPE):
- Wash the SPE plate sequentially with 20% (v/v) acetonitrile (B52724) in deionized water and then with deionized water to remove interfering substances.
- Elute the hepcidin isoforms with 70% (v/v) acetonitrile in deionized water containing 1% (v/v) trifluoroacetic acid (TFA).
- Add 0.1% (v/v) formic acid in deionized water to the eluted sample.
3. LC-HR-MS Analysis:
- Inject the prepared sample into a liquid chromatography-high resolution mass spectrometry system.
- Separate the hepcidin isoforms using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect and quantify the different hepcidin isoforms based on their specific mass-to-charge ratio (m/z) and retention time.
4. Data Analysis:
- Generate a calibration curve using known concentrations of synthetic hepcidin standards.
- Calculate the concentration of each hepcidin isoform in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
Experimental Workflow for Hepcidin Measurement
Caption: Workflow for hepcidin isoform measurement by LC-MS/MS.
Signaling Pathways Regulating Hepcidin Expression
The expression of the hepcidin gene (HAMP) is primarily regulated in hepatocytes by two major signaling pathways: the BMP/SMAD pathway, which responds to iron status, and the JAK/STAT3 pathway, which is activated by inflammation.
1. Iron Sensing and the BMP/SMAD Pathway: Increased circulating iron, in the form of transferrin-bound iron, is sensed by a complex of proteins on the hepatocyte surface, including HFE, transferrin receptor 1 (TfR1), transferrin receptor 2 (TfR2), and hemojuvelin (HJV).[3] This leads to the activation of the Bone Morphogenetic Protein (BMP) receptor and subsequent phosphorylation of SMAD proteins (SMAD1/5/8).[3] Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce hepcidin transcription.[3][4]
2. Inflammation and the JAK/STAT3 Pathway: During infection or inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are released.[3][5] IL-6 binds to its receptor on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases.[3] JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[3][5] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the hepcidin promoter, thereby increasing its transcription.[3]
Hepcidin Regulation Signaling Pathways
Caption: Major signaling pathways regulating hepcidin expression.
Conclusion
Hepcidin-25 has demonstrated good diagnostic potential for iron deficiency, particularly in complex clinical scenarios where traditional markers are confounded by inflammation. While the measurement of this compound is technically feasible with advanced mass spectrometry methods, its clinical utility as a standalone biomarker for iron deficiency remains to be established. The observation that the hepcidin-25/hepcidin-20 ratio changes with iron status is intriguing and warrants further investigation. Future studies should focus on prospective clinical validation of this compound and its ratio to hepcidin-25, with direct comparisons to the diagnostic performance of established biomarkers. Such studies will be essential to determine if this compound can provide additional diagnostic value in the assessment of iron homeostasis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum hepcidin as a diagnostic test of iron deficiency in premenopausal female blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Hepcidin as a biomarker for the diagnosis of iron metabolism disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepcidin-20 Immunoassay Cross-Reactivity: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of hepcidin (B1576463) and its isoforms is critical for advancing our understanding of iron metabolism and related diseases. This guide provides a comparative analysis of the cross-reactivity of various commercially available hepcidin immunoassays with hepcidin-20, a key truncated isoform. The data presented here, compiled from publicly available resources, aims to assist in the selection of the most appropriate assay for your research needs.
The bioactive form of hepcidin is the 25-amino acid peptide (hepcidin-25), which is the principle regulator of systemic iron homeostasis. However, smaller, N-terminally truncated isoforms, such as this compound, -22, and -24, also exist in circulation. While their physiological roles are not fully elucidated, their presence can interfere with the accurate quantification of the bioactive hepcidin-25 (B1576460), particularly in immunoassays. This is a significant consideration in studies of conditions like chronic kidney disease and sepsis, where levels of these smaller isoforms can be elevated.
Comparative Analysis of this compound Cross-Reactivity
The degree to which an immunoassay antibody binds to substances other than the target analyte is known as cross-reactivity. In the context of hepcidin immunoassays, significant cross-reactivity with this compound can lead to an overestimation of the bioactive hepcidin-25 levels. The following table summarizes the reported cross-reactivity of several commercially available hepcidin ELISA kits with this compound. It is important to note that for several manufacturers, a specific percentage of cross-reactivity with this compound was not publicly available, with product literature often stating "no significant cross-reactivity" without providing quantitative data.
| Manufacturer/Assay | Catalog Number | Reported this compound Cross-Reactivity (%) | Assay Principle |
| Intrinsic LifeSciences | ICE-007 | 55%[1] | Competitive ELISA |
| DRG International, Inc. | EIA-5782 | 87.7% | Competitive ELISA |
| Unnamed c-ELISA | N/A | 68% | Competitive ELISA |
| R&D Systems | DHP250 | < 0.5% with related molecules (this compound not specified) | Sandwich ELISA |
| MyBioSource | MBS733228 | No significant cross-reactivity or interference stated | Competitive ELISA |
| Abbexa | abx254133 | No significant cross-reactivity or interference stated | Sandwich ELISA |
| Cusabio | CSB-E13094h | No significant cross-reactivity or interference stated | Sandwich ELISA |
| Biorbyt | orb385300 | Not specified | Sandwich ELISA |
Note: The absence of a specific cross-reactivity percentage does not imply a lack of cross-reactivity. Researchers are encouraged to contact the manufacturers for more detailed validation data.
Experimental Protocol for Determining Immunoassay Cross-Reactivity
The cross-reactivity of a competitive immunoassay with a non-target analyte, such as this compound, is typically determined by assessing the concentration of the cross-reactant required to displace 50% of the labeled specific antigen from the antibody. This value is then compared to the concentration of the specific antigen required for the same level of displacement.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, a known amount of labeled antigen (e.g., biotinylated hepcidin-25) and an unknown amount of unlabeled antigen from the sample (or the cross-reactant) compete for a limited number of binding sites on a specific antibody coated onto a microplate well. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions for the standard (hepcidin-25) and the potential cross-reactant (this compound) in the assay buffer. The concentration range for the cross-reactant should typically be wider than that of the standard to ensure the 50% inhibition point is reached.
-
Prepare the labeled antigen (e.g., hepcidin-25-biotin conjugate) and other assay reagents as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the standard dilutions and the cross-reactant dilutions to separate wells of the antibody-coated microplate.
-
Add a fixed concentration of the labeled antigen to all wells.
-
Incubate the plate to allow for competitive binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add the detection reagent (e.g., streptavidin-HRP) and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis and Calculation:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the hepcidin-25 standard.
-
Similarly, plot the absorbance values for the this compound dilutions against their concentrations.
-
Determine the concentration of hepcidin-25 that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Hepcidin-25 / IC50 of this compound) x 100
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway for hepcidin regulation in inflammation.
Experimental workflow for determining immunoassay cross-reactivity.
Simplified signaling pathway of hepcidin regulation during inflammation.
Conclusion
The choice of a hepcidin immunoassay should be guided by the specific research question and the potential for interference from hepcidin isoforms in the study population. For studies where the accurate measurement of bioactive hepcidin-25 is paramount, particularly in the context of inflammation or renal disease, assays with low or well-characterized cross-reactivity with this compound are preferable. When specific cross-reactivity data is not provided by the manufacturer, it is advisable to perform in-house validation to ensure the suitability of the assay for its intended purpose. Mass spectrometry-based methods, which can differentiate between hepcidin isoforms, remain the gold standard for specific quantification but may not be as widely accessible as immunoassays.
References
Unraveling the Link: A Comparative Guide on the Correlation Between Serum Hepcidin-20 and Ferritin Levels
For Immediate Release
A comprehensive analysis of current research reveals a nuanced relationship between serum hepcidin-20 and ferritin levels, with the majority of direct correlational studies focusing on the bioactive hepcidin-25 (B1576460) isoform. While data specifically on this compound is limited, existing evidence suggests its levels are influenced by ferritin, particularly in females. This guide provides a detailed comparison of the correlation between hepcidin (B1576463) and ferritin across various physiological and pathological states, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Data Summary: Hepcidin and Ferritin Correlation
The correlation between serum hepcidin and ferritin is a critical area of investigation in iron metabolism. While the bioactive hepcidin-25 isoform is the primary focus of most studies, research into the this compound isoform is emerging. The following table summarizes key findings on the correlation between serum hepcidin (with isoform specification where available) and ferritin levels across different populations.
| Study Population | Hepcidin Isoform(s) Analyzed | N | Correlation Coefficient (r/rho) | P-value | Key Findings |
| General Population (Val Borbera Study) | This compound and Hepcidin-25 | 1577 | Multivariate regression | Significant predictor | In females, serum ferritin was a significant predictor of this compound levels, along with hepcidin-25, age, and BMI. In males, only hepcidin-25 and age were significant predictors. The ratio of hepcidin-25 to this compound was found to increase with rising ferritin levels.[1] |
| Healthy Volunteers | Hepcidin (unspecified, likely -25) | 23 | r = 0.6804 | p = 0.0004 | A significant positive correlation was observed between serum hepcidin and ferritin levels.[2] |
| Chronic Kidney Disease (CKD) | Hepcidin (unspecified, likely -25) | Not Specified | Not Specified | p < 0.0001 | A strong positive correlation between serum hepcidin and ferritin has been consistently reported in patients with CKD.[3][4] |
| Inflammatory Bowel Disease (IBD) | Hepcidin (unspecified, likely -25) | 247 | rho = 0.491 | p < 0.001 | A significant positive correlation was found between serum hepcidin and ferritin levels. |
| Thalassemia Major and Intermedia | Hepcidin (unspecified, likely -25) | 90 | rs = 0.02 (TM), rs = 0.055 (TI) | p = 0.892 (TM), p = 0.734 (TI) | No significant correlation was observed between serum hepcidin and ferritin levels in either group, suggesting that erythropoietic drive may be a more dominant regulator of hepcidin in this condition.[5] |
| Acute Myocardial Infarction (AMI) | This compound and Hepcidin-25 | 12 | Not Correlated | Not Specified | Elevated levels of this compound and hepcidin-25 were not correlated with inflammatory markers. Serum this compound was transiently elevated in the acute phase.[6] |
| COVID-19 | Hepcidin (unspecified, likely -25) | Not Specified | Significant Correlation | Not Specified | A significant correlation between plasma hepcidin and ferritin levels was observed in a cohort of COVID-19 patients.[7] |
Experimental Workflow and Signaling Pathways
The investigation of the serum hepcidin and ferritin correlation typically follows a standardized workflow, from sample collection to data analysis. The signaling pathway illustrates the central role of hepcidin in regulating iron homeostasis, which in turn influences serum ferritin levels.
Caption: Experimental workflow for correlation studies.
References
- 1. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepcidin—A Potential Novel Biomarker for Iron Status in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Relationship Between Serum Hepcidin and Ferritin Levels in Patients With Thalassemia Major and Intermedia in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum this compound is elevated during the acute phase of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hepcidin and ferritin levels as markers of immune cell activation during septic shock, severe COVID-19 and sterile inflammation [frontiersin.org]
In Vivo Showdown: Unraveling the Functional Disparity of Hepcidin Isoforms in Murine Models
A comprehensive guide for researchers navigating the in vivo activities of murine hepcidin (B1576463) isoforms, presenting key experimental findings on their distinct roles in iron homeostasis. This guide synthesizes data from pivotal studies to facilitate a deeper understanding of their comparative biological functions.
In the landscape of iron metabolism research, the peptide hormone hepcidin stands as a master regulator. While humans express a single hepcidin gene, the mouse genome harbors two, Hamp1 and Hamp2, giving rise to hepcidin-1 (B1576454) (Hepc1) and hepcidin-2 (B1576447) (Hepc2) respectively. This guide provides a comparative analysis of the in vivo activities of these murine hepcidin isoforms, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Unveiling the Dominance of Hepcidin-1 in Iron Regulation
In vivo studies utilizing transgenic mouse models have unequivocally demonstrated the dominant role of hepcidin-1 in regulating systemic iron levels. In stark contrast, hepcidin-2 appears to have a minimal, if any, direct role in iron homeostasis.
A landmark study involving transgenic mice engineered to overexpress either Hamp1 or Hamp2 revealed profound physiological differences. Mice overexpressing Hamp1 developed a severe iron-deficiency anemia phenotype, characterized by a significant reduction in hematological parameters. Conversely, transgenic mice with high levels of Hamp2 expression exhibited normal development and hematological profiles, comparable to their wild-type littermates.[1][2] This pivotal finding strongly suggests that hepcidin-1 is the primary bioactive isoform responsible for iron regulation in mice.
Further investigations have corroborated these findings, showing that while both Hamp1 and Hamp2 gene expression can be upregulated in response to iron overload, their functional consequences diverge significantly.[3] While the precise physiological function of hepcidin-2 remains to be fully elucidated, it does not appear to substitute for hepcidin-1 in the regulation of iron metabolism.
Comparative Hematological and Iron Status Parameters
The following table summarizes the key quantitative data from studies comparing the in vivo effects of hepcidin-1 and hepcidin-2 overexpression in mice.
| Parameter | Wild-Type Control | Hepcidin-1 Transgenic | Hepcidin-2 Transgenic | Reference |
| Hematocrit (%) | Normal | Significantly Decreased | Normal | [1][2] |
| Hemoglobin (g/dL) | Normal | Significantly Decreased | Normal | [1][2] |
| Serum Iron (µg/dL) | Normal | Significantly Decreased | Normal | [1][2] |
| Phenotype | Healthy | Severe Iron-Deficiency Anemia | Normal, Healthy | [1][2] |
The Hepcidin-Ferroportin Signaling Axis
The primary mechanism by which hepcidin regulates iron homeostasis is through its interaction with the iron exporter protein, ferroportin. Hepcidin binds to ferroportin on the surface of cells, primarily enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This action effectively traps iron within these cells, reducing its release into the circulation and thereby lowering systemic iron levels.
Caption: The Hepcidin-Ferroportin regulatory axis.
Experimental Protocols
The following are summaries of key experimental methodologies employed in the in vivo comparison of hepcidin isoform activity in mice.
Generation and Analysis of Transgenic Mice
-
Transgene Construction: The coding sequences for murine Hamp1 and Hamp2 were cloned into expression vectors, typically under the control of a liver-specific promoter to drive hepatic overexpression.
-
Generation of Transgenic Mice: The expression constructs were microinjected into the pronuclei of fertilized mouse oocytes, which were subsequently implanted into pseudopregnant female mice. Founder mice were identified by PCR genotyping of tail DNA.
-
Animal Husbandry: Transgenic lines were maintained on a standard rodent diet and housed under specific pathogen-free conditions.
-
Hematological Analysis: Blood was collected from mice via retro-orbital bleeding or cardiac puncture. Complete blood counts, including hematocrit and hemoglobin levels, were determined using an automated hematology analyzer.
-
Serum Iron Analysis: Serum was separated from whole blood by centrifugation. Serum iron and total iron-binding capacity were measured using colorimetric assays.
-
Gene Expression Analysis: Total RNA was isolated from liver tissue and reverse-transcribed into cDNA. The expression levels of Hamp1, Hamp2, and other iron-related genes were quantified by real-time quantitative PCR (RT-qPCR).
Experimental Workflow for Comparing Hepcidin Isoform Overexpression
Caption: Workflow for generating and analyzing hepcidin transgenic mice.
Conclusion
The in vivo comparison of hepcidin isoforms in mice compellingly demonstrates that hepcidin-1 is the principal regulator of systemic iron homeostasis. The stark contrast in the phenotypes of Hamp1 and Hamp2 transgenic mice provides a clear functional distinction. For researchers in the field of iron metabolism and associated disorders, understanding this fundamental difference is crucial for the accurate interpretation of experimental data from murine models and for the development of novel therapeutic strategies targeting the hepcidin pathway. Future research may further elucidate the potential, albeit non-iron-regulatory, functions of hepcidin-2.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Functional differences between hepcidin 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of mouse hepcidin 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Hepcidin-20 Measurement: A Comparative Analysis of Reproducibility
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of hepcidin (B1576463) isoforms is critical for advancing our understanding of iron homeostasis and developing novel therapeutics. This guide provides an objective comparison of the leading methods for quantifying hepcidin-20, with a focus on their reproducibility and performance characteristics, supported by experimental data.
Hepcidin, a key regulator of iron metabolism, exists in several isoforms, including the bioactive hepcidin-25 (B1576460) and its N-terminal truncated forms, hepcidin-22 and this compound. While hepcidin-25 is the primary biologically active form, the presence and concentration of this compound can vary, particularly in certain disease states like chronic kidney disease, and may interfere with the accurate measurement of the active hormone.[1][2] This guide delves into the reproducibility of the two main analytical techniques used for hepcidin quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Comparative Analysis of Quantitative Data
The reproducibility of an assay is paramount for reliable longitudinal studies and for comparing data across different laboratories. The following table summarizes the key performance characteristics of ELISA and Mass Spectrometry-based methods for hepcidin measurement, with a focus on parameters indicating reproducibility.
| Parameter | ELISA (Competitive) | Mass Spectrometry (e.g., LC-MS/MS, SELDI-TOF-MS) | References |
| Intra-Assay CV (%) | 5.8 - 15% | 2.2 - 13% | [1][3][4][5][6][7] |
| Inter-Assay CV (%) | 5 - 24% | 3.9 - 27% | [1][3][4][5][8][6][7] |
| Correlation with MS | Good (r = 0.89) | Gold Standard | [4][9] |
| Cross-reactivity | Detects this compound and -22 | Specific for hepcidin-25 (can be adapted for other isoforms) | [1][4] |
| Throughput | High | Lower | [1][10] |
| Cost & Complexity | Lower cost, less complex | Higher cost, more complex instrumentation and expertise required | [1][10] |
CV: Coefficient of Variation
Experimental Methodologies: A Closer Look
Understanding the experimental protocols is essential for evaluating the suitability of a method for a specific research question. Below are detailed overviews of the typical workflows for competitive ELISA and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Competitive ELISAs are a common immunoassay format for quantifying small molecules like hepcidin. The principle relies on the competition between the hepcidin in the sample and a labeled (e.g., biotinylated) hepcidin standard for binding to a limited number of anti-hepcidin antibody sites.
Competitive ELISA workflow for hepcidin measurement.
A key consideration for ELISA is the potential for cross-reactivity of the antibody with other hepcidin isoforms, such as this compound and -22.[4][11] This can lead to an overestimation of the bioactive hepcidin-25 concentration.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is considered the gold standard for hepcidin measurement due to its high specificity and ability to differentiate between isoforms.[10] The method involves the separation of peptides by liquid chromatography followed by their detection and quantification by tandem mass spectrometry.
LC-MS/MS workflow for specific hepcidin isoform quantification.
While highly accurate, MS-based methods are generally more labor-intensive, require sophisticated and expensive equipment, and have lower throughput compared to ELISAs.[10]
Hepcidin Isoform Relationships
The precursor protein, prohepcidin, is cleaved to produce the mature, 25-amino acid bioactive hepcidin. Subsequent N-terminal cleavage results in the formation of hepcidin-22 and this compound.
Relationship between hepcidin isoforms.
Conclusion: Selecting the Appropriate Method
The choice between ELISA and MS for this compound measurement depends on the specific requirements of the study.
-
ELISA offers a high-throughput and cost-effective solution suitable for large-scale screening studies. However, researchers must be aware of the potential for cross-reactivity with other hepcidin isoforms, which may impact the accuracy of the results for bioactive hepcidin-25.[1][4]
-
Mass Spectrometry provides the highest specificity and is the method of choice for studies requiring accurate quantification of individual hepcidin isoforms, including this compound.[10] Despite its higher cost and lower throughput, its precision makes it invaluable for detailed mechanistic studies and as a reference method for validating other assays.
Recent efforts towards the standardization and harmonization of hepcidin assays, including the development of reference materials, are crucial for improving the comparability of data across different studies and platforms.[13][14][15] Researchers should carefully consider the analytical performance and limitations of each method to ensure the generation of robust and reproducible data in their investigations of iron metabolism and related disorders.
References
- 1. scispace.com [scispace.com]
- 2. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. drg-international.com [drg-international.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Current status of the measurement of blood hepcidin levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]
Hepcidin-25 and its Isoform Hepcidin-20: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the correlation, measurement, and regulatory pathways of hepcidin-25 (B1576460) and its N-terminally truncated isoform, hepcidin-20.
This guide provides an objective comparison of hepcidin-25, the bioactive form of the central iron-regulatory hormone, and its major isoform, this compound. It synthesizes experimental data on their correlation, details the methodologies used for their quantification, and illustrates the key signaling pathways governing hepcidin (B1576463) expression.
Correlation Between Hepcidin-25 and this compound
Multiple studies have demonstrated a strong positive correlation between the concentrations of hepcidin-25 and this compound in human serum and plasma. This suggests a close biological relationship, with this compound likely being a degradation product of hepcidin-25.[1][2] The degree of correlation can vary depending on the patient population and the analytical methods used.
| Study Population | Analytical Method | Correlation Coefficient (r) | p-value | Reference |
| Chronic Hemodialysis Patients | WCX-MALDI-TOF-MS | 0.76 | < 0.001 | [3] |
| Healthy Volunteers | LC-tandem MS | Strong Positive Correlation | Not Specified | [4] |
| General Population | LC-HR-MS | 0.70 | < 0.05 | [5] |
While hepcidin-25 is considered the primary bioactive form that regulates iron homeostasis by inducing the degradation of the iron exporter ferroportin, the precise physiological role of this compound remains less understood.[3][6] However, its consistent presence and correlation with hepcidin-25 suggest it may have biological significance or serve as a potential biomarker in certain disease states.
Experimental Protocols for Hepcidin Isoform Quantification
The accurate quantification of hepcidin isoforms is critical for research and clinical applications. Due to the structural similarity and varying concentrations of the isoforms, mass spectrometry-based methods are considered the gold standard.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS)
This method offers high accuracy and sensitivity for the simultaneous measurement of this compound, -22, -24, and -25.[5]
-
Sample Preparation:
-
Collect blood samples in dipotassium-EDTA tubes and centrifuge to obtain plasma.
-
For samples with expected high concentrations, dilute with analyte-free charcoal-stripped human serum.
-
Prepare a working internal standard (IS) solution, for example, using (¹³C₈,¹⁵N₃)-hepcidin-25.[5]
-
-
Analyte Extraction:
-
Perform protein precipitation to remove larger proteins from the plasma sample.
-
The specifics of the extraction, such as the type of solvent and centrifugation steps, are optimized for the specific LC-MS system.
-
-
Chromatographic Separation:
-
Employ a liquid chromatography system to separate the hepcidin isoforms from other plasma components.
-
The choice of the column and mobile phases is crucial for achieving good separation.
-
-
Mass Spectrometric Detection:
-
Utilize a high-resolution mass spectrometer to detect and quantify the different hepcidin isoforms based on their mass-to-charge ratio.
-
The lower limit of quantification (LLoQ) for all analytes is typically around 1 µg/L.[5]
-
Weak Cation Exchange Magnetic Bead-Based MALDI-TOF Mass Spectrometry (WCX-MALDI-TOF-MS)
This technique is another powerful tool for the analysis of hepcidin isoforms.[3]
-
Sample Preparation:
-
Collect serum samples from patients.
-
Prepare calibrators with known concentrations of synthetic hepcidin-25 and this compound in a suitable matrix.
-
-
Hepcidin Enrichment:
-
Use weak cation exchange magnetic beads to capture and concentrate hepcidin isoforms from the serum.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound hepcidin from the beads.
-
Spot the eluate onto a MALDI target plate with a suitable matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to generate a spectrum showing the different hepcidin isoforms.
-
-
Data Analysis:
-
Quantify the peak intensities of hepcidin-25 and this compound relative to an internal standard to determine their concentrations.
-
Signaling Pathways Regulating Hepcidin-25 Expression
The production of hepcidin-25 in the liver is tightly regulated by several systemic signals, primarily iron levels, inflammation, and the rate of erythropoiesis.[7][8][9] Dysregulation of these pathways can lead to various iron-related disorders.[10][11][12]
Caption: Signaling pathways regulating hepcidin-25 expression.
The regulation of hepcidin-25 is a complex process involving multiple signaling pathways that respond to systemic iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a key regulator of hepcidin in response to iron.[7] Increased iron-bound transferrin (Fe-Tf) leads to the activation of the BMP receptor complex, which includes HFE, TFR2, and HJV, ultimately resulting in the phosphorylation of SMAD proteins and increased transcription of the hepcidin gene (HAMP).[10][13]
Inflammatory cytokines, particularly Interleukin-6 (IL-6), can also potently induce hepcidin expression via the JAK/STAT3 pathway.[14] This mechanism is responsible for the anemia of inflammation (also known as anemia of chronic disease).[15] Conversely, increased erythropoietic activity suppresses hepcidin production, in part through the release of the hormone erythroferrone (ERFE), to ensure an adequate iron supply for red blood cell production.[16]
The bioactive hepcidin-25 peptide then acts on the iron exporter ferroportin, primarily on enterocytes, macrophages, and hepatocytes.[14][17] By binding to ferroportin, hepcidin causes its internalization and degradation, thereby blocking iron from entering the circulation.[9][10][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Hepcidin: from discovery to differential diagnosis | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Iron regulation by hepcidin [jci.org]
- 8. Role of hepcidin in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action and regulation of hepcidin [escholarship.org]
- 10. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 12. The Role of Hepcidin in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron metabolism and iron disorders revisited in the hepcidin era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anemia - Wikipedia [en.wikipedia.org]
- 16. Iron metabolism and iron disorders revisited in the hepcidin era | Haematologica [haematologica.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. m.youtube.com [m.youtube.com]
Hepcidin-20: A Comparative Analysis of its Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Hepcidin (B1576463), a key peptide hormone, plays a central role in regulating iron homeostasis. While the 25-amino acid isoform, hepcidin-25 (B1576460), is the primary bioactive form, the truncated hepcidin-20 isoform has garnered increasing interest.[1][2] This guide provides a comparative analysis of this compound levels in healthy versus various disease state populations, supported by experimental data and detailed methodologies.
This compound and -25 Levels: A Comparative Overview
Quantitative analysis of this compound and its bioactive counterpart, hepcidin-25, reveals distinct profiles in healthy individuals compared to those with various pathological conditions. The following tables summarize representative data from published studies.
Table 1: Serum this compound and -25 Levels in Healthy Adult Populations
| Population | Measurement Method | This compound (ng/mL) | Hepcidin-25 (ng/mL) | Reference |
| General Population (Val Borbera Study; n=1577) | SELDI-TOF-MS | Detectable in 54.2% of subjects; levels were about 14% of hepcidin-25 | Not specified in ng/mL | [1] |
| Healthy Controls (n=57) | SELDI-TOF-MS | Undetectable in ~38% of subjects | Not specified in ng/mL | [3] |
| Healthy Controls | ELISA | Not specified | Median: 72.9 | [4] |
| Healthy Pediatric Controls | ELISA | Not specified | Median: 25.3 | [4] |
Table 2: Serum this compound and -25 Levels in Various Disease States
| Disease State | Measurement Method | This compound (ng/mL) | Hepcidin-25 (ng/mL) | Key Observations | Reference |
| Chronic Kidney Disease (CKD) | |||||
| CKD Stages 2-4 (Adults) | ELISA | Not specified | Median: 269.9 | Significantly increased compared to healthy controls. | [4] |
| CKD Stage 5 on Peritoneal Dialysis (Pediatric) | ELISA | Not specified | Median: 652.4 | Markedly elevated compared to healthy controls and earlier CKD stages. | [4] |
| Hemodialysis Patients | SELDI-TOF-MS | Always detectable and significantly higher than controls | Significantly higher than controls | This compound was positively correlated with hepcidin-25. | [3] |
| CKD Stage II | ELISA | Not specified | Mean: 56.13 µg/L | Levels increase with advancing CKD stage. | [5] |
| CKD Stage IIIA | ELISA | Not specified | Mean: 70.92 µg/L | Levels increase with advancing CKD stage. | [5] |
| CKD Stage IIIB | ELISA | Not specified | Mean: Not specified | Levels increase with advancing CKD stage. | [5] |
| Anemia | |||||
| Anemia of Chronic Disease (ACD) | Not specified | Relatively high levels detected | High | Serum hepcidin levels are significantly different, in descending order: ACD > ACD/IDA > Control > IDA. | [1][6] |
| Iron Deficiency Anemia (IDA) | Not specified | Not specified | Low/Undetectable | Hepcidin levels are suppressed to maximize iron absorption. | [6][7] |
| Sepsis | |||||
| Sepsis at ICU Admission | Mass Spectrometry | Not specified | Median: 41.0 nmol/L | Significantly higher than in non-sepsis critical illness. | [8] |
| Septic Shock | Not specified | Not specified | Median (max): 61 nmol/L | Levels were highest at the time of inclusion and then declined. | [9] |
| Liver Disease | |||||
| Chronic Hepatitis C | Real-time PCR (mRNA) | Not specified | Lower than in Hepatitis B | Hepcidin-to-ferritin ratio was significantly lower in HCV+ patients. | [10] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | ELISA | Not specified | Significantly higher than controls | ||
| Alcoholic Liver Disease | ELISA | Not specified | Significantly lower than controls | [11] | |
| Cirrhosis (any etiology) | ELISA | Not specified | Significantly lower than controls | [11] |
Experimental Protocols
The accurate quantification of hepcidin isoforms is critical for their clinical and research application. The two primary methodologies employed are mass spectrometry and enzyme-linked immunosorbent assays (ELISA).
Mass Spectrometry (MS)-Based Methods
MS-based assays, such as Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer high specificity and the ability to differentiate between hepcidin isoforms.
Example Protocol: SELDI-TOF-MS for this compound and -25
-
Sample Preparation: Serum samples are thawed and centrifuged. The supernatant is mixed with a denaturing buffer.
-
ProteinChip Array Preparation: A weak cation exchange (WCX) ProteinChip array is activated and equilibrated.
-
Sample Application: A small volume of the prepared serum sample is applied to each spot on the array and incubated to allow protein binding.
-
Washing: The array is washed with a binding buffer and then with deionized water to remove unbound proteins.
-
Matrix Application: A sinapinic acid (SPA) matrix solution is applied to each spot and allowed to air dry.
-
Data Acquisition: The ProteinChip array is read in a SELDI-TOF mass spectrometer. The mass-to-charge (m/z) ratios and intensities of the detected peptides are recorded.
-
Data Analysis: this compound and hepcidin-25 are identified by their specific m/z values. Quantification is typically performed by comparing the peak intensity of the target peptide to that of an internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are more widely available and suitable for high-throughput analysis. They are typically competitive assays.
Example Protocol: Competitive ELISA for Hepcidin-25
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for hepcidin-25.
-
Sample and Standard Incubation: Serum samples, along with a series of hepcidin standards of known concentrations, are added to the wells. A biotinylated hepcidin-25 conjugate is also added. During incubation, the hepcidin in the sample and the biotinylated hepcidin compete for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well, which binds to the biotinylated hepcidin-25 that is bound to the capture antibody.
-
Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.
-
Reaction Stoppage: A stop solution is added to terminate the reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The concentration of hepcidin-25 in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of the hepcidin standards. The lower the absorbance, the higher the concentration of hepcidin in the sample.
Hepcidin Regulatory Signaling Pathway
The expression of hepcidin is tightly regulated by iron levels, inflammation, and erythropoietic demand. The following diagram illustrates the key signaling pathways involved.
Caption: Key signaling pathways regulating hepcidin expression.
Iron Regulation: Increased iron levels, in the form of transferrin-bound iron (Tf-Fe), stimulate the production of Bone Morphogenetic Protein 6 (BMP6).[12][13] BMP6, along with its co-receptor hemojuvelin (HJV), binds to BMP receptors (BMPR), activating the SMAD signaling pathway (SMAD1/5/8 and SMAD4).[12][13][14] This complex then translocates to the nucleus to upregulate hepcidin gene (HAMP) transcription.[12][13] The HFE and transferrin receptor 2 (TfR2) proteins also play a role in this iron-sensing pathway.[12][13]
Inflammation: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of hepcidin expression.[15][16][17] IL-6 binds to its receptor (IL-6R), activating the Janus kinase (JAK) and subsequently the Signal Transducer and Activator of Transcription 3 (STAT3).[15][16][17] Phosphorylated STAT3 moves to the nucleus and promotes hepcidin transcription, leading to iron sequestration during inflammation.[15][16]
Erythropoiesis: Increased erythropoietic activity, such as in response to blood loss or erythropoietin administration, suppresses hepcidin expression.[12][18][19] This is mediated by the erythroid regulator erythroferrone (ERFE), which is produced by erythroblasts and inhibits the BMP-SMAD signaling pathway, thereby ensuring iron availability for red blood cell production.[18]
Conclusion
The measurement of this compound, in conjunction with the bioactive hepcidin-25, provides valuable insights into the complex regulation of iron metabolism in various physiological and pathological states. While hepcidin-25 is the primary regulator of the iron exporter ferroportin, elevated levels of this compound, particularly in conditions like chronic kidney disease, suggest a potential role for this isoform that warrants further investigation. The distinct profiles of these hepcidin isoforms in health and disease underscore their potential as biomarkers for diagnosis, prognosis, and monitoring therapeutic interventions in a range of iron-related disorders. The continued refinement of measurement methodologies and a deeper understanding of the regulatory pathways will be crucial for translating these findings into clinical practice.
References
- 1. Serum levels of the this compound isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article: Hepcidin in chronic kidney disease: not an anaemia management tool, but promising as a cardiovascular biomarker (full text) - March 2015 - NJM [njmonline.nl]
- 3. Evaluation of Hepcidin Isoforms in Hemodialysis Patients by a Proteomic Approach Based on SELDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin—A Potential Novel Biomarker for Iron Status in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepcidin expression in anemia of chronic disease and concomitant iron-deficiency anemia | Semantic Scholar [semanticscholar.org]
- 7. Role of hepcidin in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepcidin discriminates sepsis from other critical illness at admission to intensive care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Levels of Hepcidin and Reticulocyte Haemoglobin during Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepcidin Expression in the Liver: Relatively Low Level in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. JCI - Iron regulation by hepcidin [jci.org]
- 13. Molecular Mechanisms of Hepcidin Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-6 induces hepcidin expression through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. IL-6 - STAT-3 - hepcidin: linking inflammation to the iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of Hepcidin by Erythropoiesis: The Story So Far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Hepcidin-20
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety and disposal protocols for synthetic peptides such as Hepcidin-20 is a critical component of maintaining this environment, ensuring both personnel safety and regulatory compliance. As the toxicological properties of many research peptides are not extensively documented, a precautionary approach to their disposal is essential. This document provides a comprehensive operational plan for the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory at all times and includes:
-
Safety Goggles or Face Shield: To protect from splashes.
-
Chemical-Resistant Gloves (e.g., Nitrile): To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Collaboration with your institution's Environmental Health and Safety (EHS) department is crucial to ensure compliance with local, state, and federal regulations.[1][2][3]
Step 1: Waste Segregation
At the point of generation, immediately segregate all materials that have come into contact with this compound from general laboratory waste. This includes:
-
Unused or expired this compound (solid or liquid form).
-
Contaminated consumables: pipette tips, microfuge tubes, vials, and weighing papers.
-
Contaminated PPE: gloves and disposable lab coats.
-
Solutions containing this compound, such as experimental buffers or cell culture media.
Step 2: Containerization
Use a designated, leak-proof, and robust hazardous waste container. The container must be appropriate for the type of waste being collected (e.g., a puncture-resistant sharps container for needles or broken glass, a sturdy plastic container for solid waste, and a sealable container for liquid waste).
Step 3: Labeling
Clearly and accurately label the hazardous waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date accumulation began.
-
Any other information required by your institution.
Step 4: Waste Accumulation and Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and away from general lab traffic.
-
In a secondary containment tray to mitigate potential spills.
-
Segregated from incompatible chemicals.
Step 5: Final Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Never dispose of this compound waste down the drain or in the regular trash. [3]
Quantitative Data on Chemical Inactivation (Pre-treatment Option)
While not always required, chemical inactivation can be a pre-treatment step for liquid peptide waste, if permitted by your institution. This involves degrading the peptide structure. Below is a summary of common chemical inactivation agents.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (0.5-1.0% final concentration) | 30 - 60 minutes | Strong oxidizing agent. Corrosive to some surfaces. |
| Hydrochloric Acid (HCl) | 1 M solution | Minimum 24 hours | Hydrolyzes peptide bonds. Highly corrosive. |
| Sodium Hydroxide (NaOH) | 1 M solution | Minimum 24 hours | Hydrolyzes peptide bonds. Highly corrosive. |
Important: All chemical inactivation procedures must be performed in a certified chemical fume hood with appropriate PPE. The resulting solution, even after inactivation, should be collected and disposed of as hazardous chemical waste.
Experimental Protocols
General Protocol for In Vitro Cell Culture Experiment with this compound
This protocol outlines a typical workflow for treating cultured cells with this compound, which would generate waste requiring proper disposal.
-
Peptide Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS, or a buffer recommended by the supplier) to create a concentrated stock solution.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Cell Culture and Treatment:
-
Culture cells (e.g., a human hepatoma cell line like HepG2) in appropriate cell culture flasks or plates with growth medium under standard conditions (e.g., 37°C, 5% CO2).
-
Once cells reach the desired confluency, remove the growth medium.
-
Dilute the this compound stock solution to the desired final concentration in fresh, serum-free, or serum-containing medium.
-
Add the this compound-containing medium to the cells and incubate for the desired experimental duration.
-
-
Post-Treatment Waste Generation:
-
The supernatant (cell culture medium containing this compound) is collected as liquid hazardous waste.
-
Cells may be lysed for downstream analysis (e.g., protein or RNA extraction). The cell lysate may also be considered contaminated waste.
-
All consumables that came into contact with this compound (pipette tips, culture plates, flasks) are disposed of as solid hazardous waste.
-
Visualizations
Hepcidin Regulatory Pathways
Hepcidin expression is primarily regulated in the liver by two main signaling pathways in response to systemic iron levels and inflammation.
Caption: Regulation of Hepcidin Gene Expression
Experimental Workflow for In Vitro this compound Treatment and Waste Disposal
Caption: this compound Experimental and Disposal Workflow
References
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Hepcidin-20
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with synthetic peptides like Hepcidin-20. Although specific hazard data for this compound may not be extensively documented, it is crucial to treat it as a potentially hazardous chemical.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research setting.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][2] The following table summarizes the recommended PPE for handling this peptide.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the peptide.[1] Double gloving may be recommended.[2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] An N95 respirator or higher may be necessary if there is a risk of aerosolization.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to maintain safety and the integrity of the research.
1. Preparation:
-
Designated Area: Confine all handling of this compound to a designated, clean, and organized laboratory area, such as a chemical fume hood or a biological safety cabinet, especially when working with the lyophilized powder.[3][4]
-
Gather Materials: Use fresh, sterile equipment (e.g., pipettes, vials, syringes) for each step to prevent cross-contamination.[5]
2. Handling:
-
Reconstitution: When reconstituting the lyophilized powder, do so carefully to avoid aerosolization.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best to aliquot the reconstituted solution into single-use quantities.[1][6] Clearly label each aliquot with the peptide name, concentration, and date.[1]
3. Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended.[1] If necessary, store single-use aliquots frozen at -20°C or -80°C.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and regulatory compliance.[5] Peptide waste should be treated as chemical waste.[3][4][7]
1. Waste Segregation:
-
All items that have come into contact with this compound must be segregated from general laboratory waste.[4] This includes:
2. Containerization:
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Never pour peptide solutions down the sink.[5][7]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][5] Incineration is a common method for the final disposal of chemical and pharmaceutical waste.[3]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural steps for the proper and safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
